molecular formula C55H115N5O5 B15575938 C9-200

C9-200

Cat. No.: B15575938
M. Wt: 926.5 g/mol
InChI Key: RLGMOTIOGPJNJN-UHFFFAOYSA-N
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Description

C9-200 is a useful research compound. Its molecular formula is C55H115N5O5 and its molecular weight is 926.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C55H115N5O5

Molecular Weight

926.5 g/mol

IUPAC Name

1-[2-[bis(2-hydroxynonyl)amino]ethyl-[2-[4-[2-[bis(2-hydroxynonyl)amino]ethyl]piperazin-1-yl]ethyl]amino]nonan-2-ol

InChI

InChI=1S/C55H115N5O5/c1-6-11-16-21-26-31-51(61)46-58(43-45-60(49-54(64)34-29-24-19-14-9-4)50-55(65)35-30-25-20-15-10-5)42-40-56-36-38-57(39-37-56)41-44-59(47-52(62)32-27-22-17-12-7-2)48-53(63)33-28-23-18-13-8-3/h51-55,61-65H,6-50H2,1-5H3

InChI Key

RLGMOTIOGPJNJN-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

C9-200 Ionizable Lipid: A Technical Deep Dive into its Mechanism of Action for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics has been largely propelled by advancements in lipid nanoparticle (LNP) delivery systems. At the heart of these delivery vehicles are ionizable lipids, a class of cationic lipids that are critical for the encapsulation, delivery, and endosomal escape of mRNA. C9-200 is an ionizable lipid that has demonstrated particular efficacy in the delivery of large mRNA cargoes, such as Cas9 mRNA for gene editing applications. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available data, experimental methodologies, and visual representations of key processes.

This compound: Structure and Physicochemical Properties

This compound is a multi-tailed ionizable lipid. Its structure consists of a central amine core to which multiple hydrophobic lipid tails are attached. The "C9" designation refers to the nine-carbon length of these lipid tails.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C55H115N5O5[1]
Formula Weight 926.5 g/mol [1]
Purity ≥95% (mixture of isomers)[1]
Formulation A solution in ethanol (B145695)[1]
Solubility Ethanol: Sparingly soluble (1-10 mg/ml)[1]
Storage -20°C[1]
Stability ≥ 3 years[1]

Mechanism of Action: From Formulation to Cytosolic Delivery

The mechanism of action of this compound can be understood as a multi-step process, beginning with the formulation of the LNP and culminating in the release of the mRNA payload into the cytoplasm of the target cell.

LNP Formulation and mRNA Encapsulation

LNPs are typically formed by the rapid mixing of an ethanolic solution containing the lipids (including this compound, a helper phospholipid, cholesterol, and a PEGylated lipid) with an acidic aqueous solution (pH ~4) containing the mRNA. At this low pH, the amine groups of this compound become protonated, leading to a positive charge. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate (B84403) backbone of the mRNA, driving the encapsulation of the mRNA within the forming nanoparticle.

LNP_Formation cluster_0 Ethanolic Phase cluster_1 Aqueous Phase (Acidic) C9_200 This compound Rapid_Mixing Rapid Mixing C9_200->Rapid_Mixing Helper_Lipid Helper Lipid Helper_Lipid->Rapid_Mixing Cholesterol Cholesterol Cholesterol->Rapid_Mixing PEG_Lipid PEG-Lipid PEG_Lipid->Rapid_Mixing mRNA mRNA mRNA->Rapid_Mixing LNP LNP with Encapsulated mRNA Rapid_Mixing->LNP

LNP formulation via rapid mixing of lipid and mRNA solutions.
Systemic Circulation and Cellular Uptake

Once formulated and introduced into systemic circulation, the PEGylated lipid on the surface of the LNP provides a hydrophilic shield, which reduces opsonization and clearance by the mononuclear phagocyte system, thereby increasing circulation time. The overall neutral surface charge of the LNP at physiological pH also helps to minimize non-specific interactions with cells and blood components. Cellular uptake of LNPs is primarily mediated by apolipoprotein E (ApoE) binding to the LNP surface, which then interacts with low-density lipoprotein receptors (LDLR) on the surface of cells, particularly hepatocytes, leading to receptor-mediated endocytosis.

Endosomal Escape: The Critical Step

Following endocytosis, the LNP is trafficked into the endosomal pathway. As the endosome matures, proton pumps in the endosomal membrane actively transport H+ ions into the lumen, causing a drop in pH. This acidic environment is the trigger for the key function of this compound.

The amine groups of this compound become protonated, resulting in a net positive charge for the LNP. This positive charge is thought to facilitate the disruption of the endosomal membrane through one or a combination of the following proposed mechanisms:

  • Ion Pair Formation and Membrane Destabilization: The positively charged this compound can form ion pairs with the anionic lipids present in the endosomal membrane. This interaction disrupts the lipid bilayer, leading to the formation of non-bilayer lipid phases (such as the hexagonal HII phase), which destabilizes the endosomal membrane and allows the mRNA to escape into the cytoplasm.

  • Proton Sponge Effect: The multiple amine groups in this compound can act as a "proton sponge," buffering the endosomal pH. The continuous influx of protons and counter-ions (like chloride) to maintain charge neutrality leads to osmotic swelling and eventual rupture of the endosome, releasing the LNP and its cargo into the cytosol.

Endosomal_Escape cluster_0 Endosomal Pathway Endocytosis 1. Endocytosis of LNP Early_Endosome 2. Trafficking to Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome 3. Maturation to Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Protonation 4. This compound Protonation (Positive Charge) Late_Endosome->Protonation Membrane_Destabilization 5. Endosomal Membrane Destabilization Protonation->Membrane_Destabilization mRNA_Release 6. mRNA Release Membrane_Destabilization->mRNA_Release Cytosol Cytosol mRNA_Release->Cytosol

The endosomal escape pathway of this compound containing LNPs.

Quantitative Data on this compound Performance

Recent studies have highlighted the differential efficacy of this compound depending on the size of the mRNA cargo.

Table 2: In Vivo Efficacy of this compound LNPs

mRNA CargoTargetMetricThis compound LNP ResultComparator LNP (C12-200)Fold ChangeReference
Cas9 mRNA Transthyretin (TTR)% Indel Formation35%10%3.5x higher[2]
Erythropoietin (EPO) mRNA Erythropoietin ReceptorSerum EPO Levels10-fold decrease compared to C10-200Not directly comparedN/A[2]

This data suggests that the shorter alkyl tail length of this compound may be advantageous for the delivery of larger mRNA molecules like Cas9, potentially by influencing the morphology or fusogenicity of the LNP.

Table 3: LNP Characterization Data (for a library including this compound)

LNP FormulationHydrodynamic Diameter (nm)Encapsulation Efficiency (%)Reference
This compound (with FLuc mRNA)~100~70%[2]

Note: These values are from a study comparing a library of ionizable lipids and may vary depending on the specific formulation parameters and mRNA cargo.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound. Specific optimization is recommended for each application.

LNP Formulation via Microfluidic Mixing

Objective: To formulate this compound containing LNPs encapsulating mRNA.

Materials:

  • This compound in ethanol

  • Helper phospholipid (e.g., DOPE or DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

  • Prepare the lipid mixture in ethanol. A common molar ratio for the lipids is approximately 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).

  • Prepare the mRNA solution in the aqueous buffer at the desired concentration.

  • Set up the microfluidic device according to the manufacturer's instructions, with the lipid solution in one syringe and the mRNA solution in another.

  • Initiate mixing at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase).

  • Collect the resulting LNP solution.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

  • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

LNP_Formulation_Workflow Start Start Prep_Lipids 1. Prepare Lipid Mixture in Ethanol Start->Prep_Lipids Prep_mRNA 2. Prepare mRNA in Acidic Buffer Start->Prep_mRNA Microfluidics 3. Microfluidic Mixing Prep_Lipids->Microfluidics Prep_mRNA->Microfluidics Dialysis 4. Dialysis against PBS Microfluidics->Dialysis Characterization 5. LNP Characterization (Size, PDI, Zeta, EE) Dialysis->Characterization End End Characterization->End

Workflow for LNP formulation and characterization.
In Vitro Transfection Assay

Objective: To assess the transfection efficiency of this compound LNPs in a cell culture model.

Materials:

  • Cells (e.g., HEK293T, HeLa)

  • Cell culture medium

  • This compound LNPs encapsulating a reporter mRNA (e.g., Luciferase or GFP)

  • Plate reader or flow cytometer

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Dilute the this compound LNPs to the desired concentration in cell culture medium.

  • Remove the existing medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Assay for reporter protein expression. For luciferase, use a luciferase assay kit and measure luminescence with a plate reader. For GFP, measure fluorescence using a flow cytometer or fluorescence microscope.

In Vivo Efficacy Study (Gene Editing Example)

Objective: To evaluate the in vivo gene editing efficiency of this compound LNPs delivering Cas9 mRNA and a single guide RNA (sgRNA).

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • This compound LNPs co-encapsulating Cas9 mRNA and sgRNA targeting a specific gene (e.g., TTR)

  • Sterile saline for injection

  • Equipment for intravenous injection

  • Tissue harvesting and processing reagents

  • Next-generation sequencing (NGS) platform

Protocol:

  • Administer the this compound LNPs to the animals via intravenous injection at a specified dose.

  • After a predetermined time point (e.g., 7-14 days), euthanize the animals and harvest the target tissue (e.g., liver).

  • Isolate genomic DNA from the tissue samples.

  • Amplify the target genomic region by PCR.

  • Perform NGS to quantify the percentage of insertions and deletions (indels) at the target site.

Conclusion

This compound is a potent ionizable lipid for the formulation of LNPs for mRNA delivery. Its mechanism of action follows the established principles of ionizable lipids, with a crucial pH-dependent charge transition within the endosome that facilitates membrane disruption and subsequent cytosolic release of the mRNA payload. The available data suggests that the shorter tail length of this compound may offer advantages for the delivery of larger mRNA molecules, making it a promising candidate for gene editing and other applications requiring the delivery of large transcripts. Further research to elucidate the precise pKa and a more detailed understanding of its interaction with the endosomal membrane will be invaluable for the rational design of next-generation LNP-based mRNA therapeutics.

References

C9-200 structure and function in LNPs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure and Function of C9-200 in Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and vaccines has been largely propelled by advancements in delivery systems, with lipid nanoparticles (LNPs) emerging as the clinical frontrunner. A critical component of these LNPs is the ionizable cationic lipid, which plays a pivotal role in mRNA encapsulation, particle stability, and endosomal escape. This technical guide provides a comprehensive overview of this compound, an ionizable cationic lipid that has demonstrated significant promise in the formulation of LNPs for therapeutic applications. We will delve into its molecular structure, its function within LNPs, and the experimental data supporting its efficacy. This guide also provides detailed experimental protocols for the synthesis, formulation, and characterization of this compound LNPs, intended to be a valuable resource for researchers in the field of drug delivery.

The Structure of this compound

This compound is an ionizable cationic lipid characterized by a central polyamine core and multiple nine-carbon alkyl tails.[1][2] Its chemical structure allows it to be positively charged at acidic pH, facilitating interaction with the negatively charged backbone of mRNA, and neutral at physiological pH, which contributes to its favorable safety profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 1,1'-((2-(4-(2-((2-(bis(2-hydroxynonyl)amino)ethyl)(2-hydroxynonyl)amino)ethyl)piperazin-1-yl)ethyl)azanediyl)bis(nonan-2-ol)[3][4]
Chemical Formula C55H115N5O5[3][4]
Molecular Weight 926.56 g/mol [4]
Appearance To be determined[4]
Purity ≥95% (mixture of isomers)[3]
Solubility Sparingly soluble in Ethanol (B145695) (1-10 mg/ml)[3]

The Function of this compound in LNPs

The primary function of this compound in LNPs is to facilitate the encapsulation and intracellular delivery of mRNA. Its ionizable nature is key to this process. During LNP formulation at an acidic pH, the amine groups of this compound become protonated, leading to a positive charge that enables the electrostatic complexation with negatively charged mRNA. Upon administration and circulation at physiological pH (around 7.4), the surface charge of the LNP becomes near-neutral, which helps to reduce clearance by the immune system and minimize toxicity.

Once the LNP is taken up by a cell into an endosome, the internal pH of the endosome drops. This acidic environment again protonates this compound, leading to a net positive charge on the LNP. This is hypothesized to facilitate the disruption of the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm where it can be translated into the protein of interest. The length of the lipid tails of the ionizable lipid has been shown to influence the efficacy of mRNA delivery, with different tail lengths being optimal for different sizes of mRNA cargo.[2]

In Vivo Efficacy of this compound LNPs

Studies have demonstrated the potential of this compound LNPs for in vivo mRNA delivery. The efficacy of this compound LNPs has been compared to other ionizable lipids with varying alkyl tail lengths, such as C8-200, C10-200, and the widely used C12-200.

Table 2: In Vivo Expression of Erythropoietin (EPO) mRNA Delivered by Various LNPs in Mice

Ionizable LipidSerum EPO Concentration at 6h (pg/mL) (Mean ± SD)Serum EPO Concentration at 30h (pg/mL) (Mean ± SD)
This compound ~1,000~500
C10-200 ~10,000~2,000
C11-200 ~1,000~500
C12-200 ~3,000~2,500
C13-200 ~2,000~2,500
C14-200 ~2,000~1,500

Data extracted and estimated from graphical representations in Mrksich et al., J. Biomed. Mater. Res. A, 2024.[2]

Table 3: In Vivo Hepatic Indel Formation by Cas9 mRNA LNPs in Mice

Ionizable LipidIndel Percentage (%) (Mean ± SD)
C8-200 ~4
This compound 35
C10-200 ~13
C11-200 ~25
C12-200 ~10
C13-200 ~5
C14-200 ~5
C15-200 <2
C16-200 <2

Data extracted from Mrksich et al., J. Biomed. Mater. Res. A, 2024.[2]

These results suggest that the optimal ionizable lipid tail length is dependent on the specific mRNA cargo. Notably, this compound LNPs demonstrated significantly higher efficacy for the delivery of larger Cas9 mRNA, leading to a 3-fold increase in indel formation compared to the standard C12-200 LNP.[2]

Table 4: Physicochemical Characteristics of this compound LNPs

ParameterValue (Mean ± SD)
Hydrodynamic Diameter (nm) 85.6 ± 0.9
Polydispersity Index (PDI) 0.11 ± 0.01
Zeta Potential (mV) -2.3 ± 1.5
Encapsulation Efficiency (%) >90% (typical for this class of LNPs)

Physicochemical data for C12-200 LNPs are often reported to be in a similar range, with high encapsulation efficiencies generally achieved.[5][6]

Experimental Protocols

Synthesis of this compound Ionizable Lipid

The synthesis of this compound is achieved through a straightforward SN2 reaction. This involves the reaction of a polyamine core with an alkyl epoxide.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Polyamine Core (200) Polyamine Core (200) SN2 Reaction SN2 Reaction Polyamine Core (200)->SN2 Reaction 1,2-epoxynonane 1,2-epoxynonane 1,2-epoxynonane->SN2 Reaction This compound This compound SN2 Reaction->this compound

Synthesis of this compound via SN2 reaction.

Methodology:

  • Epoxide Synthesis: If not commercially available, the 1,2-epoxynonane can be synthesized via an mCPBA epoxidation reaction from the corresponding alkene.[1]

  • SN2 Reaction: The polyamine core (200) is reacted with an excess of 1,2-epoxynonane. The reaction is typically carried out in a suitable solvent, such as ethanol, and may require heating to proceed at a reasonable rate.

  • Purification: Following the reaction, the resulting this compound lipid is purified, often using column chromatography, to remove unreacted starting materials and byproducts.

Formulation of this compound LNPs

This compound LNPs are typically formulated using a microfluidic mixing technique, which allows for precise control over particle size and polydispersity.

G cluster_inputs Inputs cluster_process Process cluster_output Output Lipid Phase Lipid Phase in Ethanol (this compound, DOPE, Cholesterol, PEG-lipid) Microfluidic Mixing Microfluidic Mixing Lipid Phase->Microfluidic Mixing Aqueous Phase Aqueous Phase (mRNA in acidic buffer) Aqueous Phase->Microfluidic Mixing LNP Formulation LNP Formulation Microfluidic Mixing->LNP Formulation

LNP formulation via microfluidic mixing.

Methodology:

  • Preparation of Solutions:

    • Lipid Phase: A solution of this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) is prepared in ethanol. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

    • Aqueous Phase: The mRNA is diluted in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0) to ensure the protonation of this compound.

  • Microfluidic Mixing: The lipid and aqueous phases are loaded into separate syringes and infused into a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (typically 3:1 aqueous to lipid phase). The rapid mixing within the microfluidic channels leads to the self-assembly of the LNPs.

  • Dialysis and Concentration: The resulting LNP solution is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. The LNPs can then be concentrated using ultrafiltration if necessary.

Characterization of this compound LNPs

Methodology:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined by Laser Doppler Velocimetry.

  • mRNA Encapsulation Efficiency: Typically quantified using a fluorescent dye-based assay, such as the RiboGreen assay.[7] The fluorescence of the dye is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). The encapsulation efficiency is calculated as: EE (%) = (Total RNA - Free RNA) / Total RNA * 100

Proposed Mechanism of Action

G LNP in Circulation (pH 7.4) LNP in Circulation (pH 7.4) Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) LNP in Circulation (pH 7.4)->Cellular Uptake (Endocytosis) LNP in Endosome (pH ~6.5-5.0) LNP in Endosome (pH ~6.5-5.0) Cellular Uptake (Endocytosis)->LNP in Endosome (pH ~6.5-5.0) This compound Protonation This compound Protonation LNP in Endosome (pH ~6.5-5.0)->this compound Protonation Endosomal Membrane Destabilization Endosomal Membrane Destabilization This compound Protonation->Endosomal Membrane Destabilization mRNA Release into Cytoplasm mRNA Release into Cytoplasm Endosomal Membrane Destabilization->mRNA Release into Cytoplasm Protein Translation Protein Translation mRNA Release into Cytoplasm->Protein Translation

Proposed mechanism of this compound LNP-mediated mRNA delivery.

Conclusion

This compound is a promising ionizable cationic lipid for the formulation of LNPs for mRNA delivery. Its unique nine-carbon tail structure has been shown to be particularly effective for the delivery of large mRNA molecules, such as Cas9 mRNA, leading to enhanced gene editing efficiency in vivo. The straightforward synthesis and formulation protocols, coupled with its demonstrated efficacy, make this compound an attractive candidate for the development of next-generation mRNA therapeutics. Further research is warranted to fully elucidate the structure-function relationships of this compound and to explore its potential in a wider range of therapeutic applications. This guide provides a solid foundation of technical information to aid researchers in their exploration of this compound and its role in advancing the field of nucleic acid delivery.

References

The Rise of a Novel Ionizable Lipid: A Technical Guide to the Discovery and Synthesis of C9-200

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics has revolutionized the landscape of medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their in vivo delivery. At the heart of these delivery vehicles are ionizable cationic lipids, a class of molecules meticulously engineered to safely and efficiently transport their nucleic acid cargo into target cells. This technical guide delves into the discovery and synthesis of a noteworthy ionizable lipid, C9-200, which has demonstrated significant promise, particularly for the delivery of large mRNA payloads.

Discovery and Rationale: The Critical Role of Lipid Tail Length

The development of this compound stemmed from systematic investigations into the structure-activity relationship of ionizable lipids. Researchers hypothesized that the length of the lipid tails could significantly impact the efficacy of LNP-mediated mRNA delivery. To explore this, a library of ionizable lipids was synthesized with varying alkyl tail lengths, using the well-established C12-200 as a benchmark.[1]

The central hypothesis was that shorter lipid tails might create more favorable packing within the LNP structure, especially when encapsulating larger mRNA molecules. This alteration in packing could influence the nanoparticle's stability, fusogenicity, and ultimately, its ability to release the mRNA cargo into the cytoplasm following endocytosis.

Initial in vivo studies using these novel lipids to deliver mRNA encoding for proteins like erythropoietin (EPO) and Cas9 nuclease provided compelling evidence. Notably, LNPs formulated with this compound, featuring nine-carbon alkyl tails, demonstrated a remarkable threefold increase in hepatic insertion and deletion (indel) formation when delivering Cas9 mRNA compared to LNPs formulated with the longer-tailed C12-200.[1][2][3][4] This finding underscored the critical influence of ionizable lipid tail length on the delivery of large mRNA cargos and positioned this compound as a promising candidate for gene editing applications.

Physicochemical Properties of this compound

The this compound lipid is an ionizable cationic lipid characterized by its unique molecular structure.

PropertyValueReference
Formal Name 1,1'-((2-(4-(2-((2-(bis(2-hydroxynonyl)amino)ethyl)(2-hydroxynonyl)amino)ethyl)piperazin-1-yl)ethyl)azanediyl)bis(nonan-2-ol)[2][3]
Molecular Formula C55H115N5O5[2][3]
Formula Weight 926.5 g/mol [2][3]
Purity ≥95% (mixture of isomers)[2]
Formulation A solution in ethanol[2]
Storage -20°C[2]
Stability ≥ 3 years[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound follows a general and robust methodology for producing ionizable lipids, which involves the reaction of a polyamine core with alkyl epoxide tails.[4]

Materials and Reagents
  • Polyamine core (e.g., a piperazine-containing polyamine)

  • 1,2-epoxynonane

  • meta-Chloroperoxybenzoic acid (mCPBA) for epoxide synthesis (if starting from the alkene)

  • Anhydrous solvents (e.g., ethanol, dichloromethane)

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography, HPLC grade solvents)

Synthesis of the Epoxide Tail (1,2-epoxynonane)

The synthesis begins with the epoxidation of the corresponding alkene (1-nonene) using an oxidizing agent like mCPBA. This reaction introduces the reactive epoxide ring necessary for the subsequent step.

G cluster_epoxide Epoxide Synthesis 1-nonene 1-nonene 1,2-epoxynonane 1,2-epoxynonane 1-nonene->1,2-epoxynonane mCPBA, Dichloromethane mCPBA mCPBA

Epoxide Synthesis Workflow.
Synthesis of the this compound Ionizable Lipid

The core of the synthesis is a nucleophilic ring-opening reaction. The polyamine core acts as a nucleophile, attacking the carbon atoms of the 1,2-epoxynonane ring. This SN2 reaction results in the formation of the this compound lipid.[4] The reaction is typically carried out in an anhydrous solvent to prevent unwanted side reactions.

G cluster_synthesis This compound Synthesis Polyamine_Core Polyamine Core Reaction SN2 Reaction Polyamine_Core->Reaction Epoxide 1,2-epoxynonane Epoxide->Reaction C9_200 Crude this compound Reaction->C9_200 Purification Purification (HPLC) C9_200->Purification Final_Product Pure this compound Purification->Final_Product

This compound Synthesis and Purification Workflow.

Reaction Conditions: The reaction is typically stirred at an elevated temperature for several hours to ensure complete reaction. The stoichiometry of the epoxide to the amine is carefully controlled to achieve the desired degree of alkylation.

Purification

Purification of the crude this compound product is critical to remove unreacted starting materials and byproducts. This is typically achieved using column chromatography on silica gel or, for higher purity, through preparative high-performance liquid chromatography (HPLC).[5]

Formulation and Characterization of this compound Lipid Nanoparticles

This compound is formulated into LNPs along with other lipid components to create a stable and effective delivery vehicle for mRNA.

LNP Formulation

A standard molar ratio for the formulation of LNPs often includes the ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.[6]

ComponentExampleMolar Ratio (%)
Ionizable Lipid This compound35-50
Helper Lipid DOPE or DSPC10-20
Cholesterol Cholesterol38.5-48.5
PEGylated Lipid DMG-PEG20001.5-2.5

The lipids are dissolved in ethanol, and the mRNA is dissolved in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0). The two solutions are then rapidly mixed, often using a microfluidic device, to induce the self-assembly of the LNPs.[6]

G cluster_lnp_formulation LNP Formulation Workflow Lipids_Ethanol Lipids in Ethanol (this compound, DOPE, Cholesterol, PEG-lipid) Microfluidics Microfluidic Mixing Lipids_Ethanol->Microfluidics mRNA_Aqueous mRNA in Aqueous Buffer (pH 4.0) mRNA_Aqueous->Microfluidics Self_Assembly LNP Self-Assembly Microfluidics->Self_Assembly Dialysis Dialysis/Purification Self_Assembly->Dialysis Final_LNPs This compound LNPs Dialysis->Final_LNPs

LNP Formulation Workflow.
LNP Characterization

Once formulated, the this compound LNPs are characterized to ensure they meet the required specifications for in vivo use.

ParameterMethodTypical Values
Particle Size (Diameter) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler VelocimetryNear-neutral at physiological pH
Encapsulation Efficiency RiboGreen Assay> 90%
Apparent pKa 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) Assay6.0 - 7.0

The apparent pKa is a critical parameter as it determines the pH at which the ionizable lipid becomes protonated. A pKa in the range of 6.0-7.0 ensures that the LNP is neutral in the bloodstream (pH ~7.4), minimizing non-specific interactions, but becomes positively charged in the acidic environment of the endosome, facilitating endosomal escape.[7][8]

Mechanism of Action: The Endosomal Escape Pathway

The efficacy of this compound LNPs, like other ionizable lipid-based systems, relies on their ability to efficiently deliver their mRNA cargo into the cytoplasm of target cells. This process is primarily mediated by the "proton sponge" effect and subsequent endosomal escape.

G cluster_cellular_uptake Cellular Uptake and Endosomal Escape LNP_Blood This compound LNP (Neutral Charge, pH 7.4) Endocytosis Endocytosis LNP_Blood->Endocytosis Endosome Early Endosome (Acidifying, pH < 6.5) Endocytosis->Endosome Protonation This compound Protonation (Positive Charge) Endosome->Protonation Membrane_Fusion Endosomal Membrane Destabilization & Fusion Protonation->Membrane_Fusion mRNA_Release mRNA Release into Cytoplasm Membrane_Fusion->mRNA_Release Translation Protein Translation mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Mechanism of LNP-mediated mRNA delivery.
  • Circulation and Cellular Uptake: In the bloodstream (pH ~7.4), the this compound LNPs maintain a near-neutral charge, which reduces clearance by the immune system and minimizes toxicity. Upon reaching target cells, they are taken up through endocytosis.

  • Endosomal Acidification and Protonation: Inside the cell, the LNPs are trafficked into endosomes, which have a progressively lower internal pH. As the pH drops below the pKa of this compound, its amine groups become protonated, leading to an overall positive charge on the lipid and the LNP.

  • Endosomal Escape: The positively charged LNPs are thought to interact with negatively charged lipids in the endosomal membrane, leading to the destabilization of the membrane and the formation of non-bilayer lipid structures. This disruption allows the encapsulated mRNA to escape the endosome and enter the cytoplasm.

  • Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the encoded therapeutic protein.

In Vivo Efficacy: this compound for Large mRNA Delivery

The primary study highlighting the potential of this compound focused on the in vivo delivery of Cas9 mRNA for gene editing applications.

LNP FormulationmRNA CargoIn Vivo ResultReference
This compound LNP Cas9 mRNA~35% indel formation[4]
C12-200 LNP Cas9 mRNA~10% indel formation[4]

These results strongly suggest that the shorter lipid tails of this compound are advantageous for the delivery of large mRNA molecules, leading to significantly higher levels of functional protein expression and activity in vivo.[4]

Future Directions

The discovery and characterization of this compound represent a significant step forward in the rational design of ionizable lipids for mRNA delivery. Future research will likely focus on:

  • Further Optimization: Fine-tuning the structure of this compound and other short-tailed lipids to enhance their efficacy and safety profiles.

  • Targeted Delivery: Incorporating targeting ligands onto the surface of this compound LNPs to direct them to specific cell types or tissues beyond the liver.

  • Expanded Applications: Exploring the use of this compound LNPs for the delivery of other large nucleic acid payloads, such as self-amplifying RNAs or other gene editing systems.

References

C9-200 physicochemical properties for mRNA delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C9-200 for mRNA Delivery

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for delivering nucleic acid therapeutics, a prominence underscored by their critical role in the successful COVID-19 mRNA vaccines.[1] The efficacy of these delivery vehicles is largely attributed to their composition, particularly the ionizable cationic lipid, which is essential for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm of target cells.[2][3] this compound is an ionizable cationic lipid that has been utilized in the formation of LNPs for mRNA delivery, demonstrating notable performance in preclinical studies.[4][5] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details on its formulation into LNPs, its mechanism of action for mRNA delivery, and the experimental protocols used for its characterization.

This compound: Core Physicochemical Properties

This compound is a multi-chargeable, ionizable lipid specifically designed for nucleic acid delivery.[6] Its structure, featuring multiple amine groups and hydrophobic alkyl tails, is central to its function.[4][5] The tertiary amine groups possess a pKa in the range of 6.0-7.0, which is ideal for mRNA-LNP development.[6][7] This allows the lipid to be positively charged at an acidic formulation pH, facilitating electrostatic interaction with mRNA, and to become nearly neutral at physiological pH, reducing toxicity.[6][8]

PropertyDataSource
IUPAC Name 1,1'-((2-(4-(2-((2-(bis(2-hydroxynonyl)amino)ethyl)(2-hydroxynonyl)amino)ethyl)piperazin-1-yl)ethyl)azanediyl)bis(nonan-2-ol)[5][9]
Molecular Formula C₅₅H₁₁₅N₅O₅[5][9]
Molecular Weight 926.5 g/mol [5][9]
Purity ≥95% (mixture of isomers)[5]
Appearance Solution in ethanol[5]

Table 1: Physicochemical Properties of this compound.

Formulation and Characterization of this compound LNPs

This compound is formulated into LNPs along with helper lipids, cholesterol, and a polyethylene (B3416737) glycol (PEG)-lipid.[2][3] These components self-assemble with mRNA in a controlled manner, typically using microfluidic mixing, to form nanoparticles suitable for in vivo delivery.[10][11] The precise molar ratios of these lipids are critical and can be optimized to enhance delivery to specific tissues.[12] For instance, a formulation of this compound, 1,2-dioleoyl-sn-glycero-3-PE (DOPE), cholesterol, and DMG-PEG(2000) at a molar ratio of 35:16:46.5:2.5 has been noted for mRNA-based applications.[13]

The resulting LNPs are characterized by their size, polydispersity index (PDI), surface charge (zeta potential), and mRNA encapsulation efficiency. An ideal size for cellular internalization is around 100 nm.[12]

ParameterValueNotesSource
Particle Size (Hydrodynamic Diameter) ~70-100 nmSlightly smaller sizes (70-85 nm) have been observed.[4][14]
Polydispersity Index (PDI) < 0.2Indicates a uniform and monodisperse particle population.[14]
Zeta Potential Near-neutralMeasured at physiological pH.[14][15]
Encapsulation Efficiency (%EE) Low to >90%Efficiency can vary; one study noted lower EE for this compound compared to other lipids but still achieved high transfection.[4][14]
Apparent pKa ~5.8 - 6.9The pKa of the formulated LNP is crucial for endosomal escape and is influenced by all lipid components. A pKa between 6.2 and 6.4 is often effective for hepatic delivery.[6][12][16]

Table 2: Typical Characteristics of this compound-based mRNA LNPs.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process Formulation & Purification cluster_characterization Quality Control A Lipid Mixture (this compound, Helper Lipid, Cholesterol, PEG-Lipid) in Ethanol C Microfluidic Mixing A->C B mRNA Cargo in Acidic Aqueous Buffer (e.g., Sodium Acetate, pH 4.0) B->C D Self-Assembly of LNPs C->D Rapid Mixing E Dialysis / Tangential Flow Filtration (Buffer exchange to neutral pH, e.g., PBS) D->E Crude LNPs I Final LNP Product E->I F Particle Size & PDI (DLS) G Zeta Potential (ELS) H Encapsulation Efficiency (RiboGreen Assay) I->F I->G I->H

Caption: LNP Formulation and Characterization Workflow.

Mechanism of mRNA Delivery

The journey of a this compound LNP from administration to protein expression involves several critical biological barriers. The process relies on the specific physicochemical properties of the ionizable lipid.

  • Cellular Uptake: After intravenous administration, LNPs in circulation can adsorb proteins, such as Apolipoprotein E (ApoE).[17] The LNP-ApoE complex is then recognized by receptors like the low-density lipoprotein receptor (LDLR) on the surface of cells, particularly hepatocytes in the liver, leading to internalization via receptor-mediated endocytosis.[17][18][19] While this is a primary pathway, other mechanisms like macropinocytosis may also contribute.[14][18]

  • Endosomal Escape: Once inside the cell, the LNP is enclosed within an endosome. As the endosome matures, its internal pH drops from neutral to acidic (pH ≤ 6.5).[2][8] This acidic environment protonates the tertiary amine groups of this compound, causing the LNP to become positively charged.[2] The cationic LNP then interacts electrostatically with anionic lipids in the endosomal membrane.[8] This interaction is theorized to disrupt the membrane's bilayer structure, potentially inducing a phase transition to an inverted hexagonal (HII) phase, which facilitates membrane fusion and the release of the mRNA cargo into the cytoplasm.[8][19] This "endosomal escape" is the rate-limiting step for effective mRNA delivery.[8][20]

  • Translation: In the cytoplasm, the released mRNA is translated by the cell's ribosomal machinery to produce the encoded protein.[2]

Endosomal_Escape_Pathway cluster_extracellular Bloodstream (pH 7.4) cluster_cell Target Cell LNP This compound LNP (Neutral Surface) ApoE ApoE LNP->LNP_ApoE Binds ApoE Receptor LDLR Receptor LNP_ApoE->Receptor Binds Receptor Endosome Early Endosome (pH ~6.5) Receptor->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Endosome->Late_Endosome Maturation & Acidification Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Protonation of this compound Membrane Fusion mRNA Release mRNA mRNA Protein Protein Synthesis mRNA->Protein Translation

References

Unraveling the Anti-Angiogenic Power of C9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the anti-angiogenic and vascular-disrupting properties of C9, a novel microtubule-depolymerizing agent. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Anti-Angiogenic and Vascular-Disrupting Activities

C9 has demonstrated significant potential in targeting tumor vasculature through a dual mechanism of action: inhibiting the formation of new blood vessels (anti-angiogenesis) and disrupting existing tumor vasculature.[1] As a microtubule-binding agent, C9 interferes with key cellular processes in endothelial cells, the building blocks of blood vessels.

The anti-angiogenic activity of C9 is characterized by its ability to inhibit endothelial cell proliferation, migration, and the formation of capillary-like tube structures.[1] Furthermore, ex vivo and in vivo studies have confirmed its capacity to decrease vessel sprouting from aortic rings and reduce neovascularization.[1]

Beyond preventing the growth of new vessels, C9 also exhibits potent vascular-disrupting effects. It can dismantle established capillary networks and rapidly decrease blood perfusion in newly formed vasculature.[1] This is achieved by inducing morphological changes in endothelial cells, including cell contraction and membrane blebbing.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments, illustrating the dose-dependent efficacy of C9 in inhibiting various aspects of angiogenesis.

Assay Cell Line C9 Concentration (µmol·L⁻¹) Observed Effect
Endothelial Cell Proliferation (MTT Assay) HUVEC1.011.8% growth inhibition after 48h
2.034.9% growth inhibition after 48h
Endothelial Cell Migration (Transwell Assay) HUVEC0.25 - 2.0Significant, concentration-dependent reduction in migrating cells after 8h
Capillary Tube Formation HUVEC0.25 - 1.0Concentration-dependent inhibition of tube formation
Rat Aortic Ring Assay Rat Aorta0.5~60% inhibition of microvessel sprouting after 7 days

Signaling Pathways

The anti-angiogenic and vascular-disrupting activities of C9 are mediated through its interference with specific intracellular signaling pathways.

1. Raf-MEK-ERK Pathway Inhibition: C9's anti-angiogenic effects are linked to the downregulation of the Raf-MEK-ERK signaling cascade. This pathway is crucial for transmitting pro-angiogenic signals from growth factors like VEGF and bFGF, which stimulate endothelial cell proliferation and migration. By inhibiting this pathway, C9 effectively blocks these key angiogenic processes.

Raf_MEK_ERK_Pathway GF Pro-angiogenic Factors (VEGF, bFGF) GFR Growth Factor Receptors GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Migration Nucleus->Proliferation C9 C9 C9->Raf

C9 inhibits the Raf-MEK-ERK signaling pathway.

2. Rho/Rho Kinase Pathway Activation: The vascular-disrupting activity of C9 is dependent on the activation of the Rho/Rho kinase pathway. This leads to the phosphorylation of myosin light chain (MLC), which in turn causes endothelial cell contraction, membrane blebbing, and ultimately, the disruption of the established vasculature.

Rho_Rho_Kinase_Pathway C9 C9 RhoA RhoA C9->RhoA ROCK Rho Kinase (ROCK) RhoA->ROCK MLCP MLC Phosphatase ROCK->MLCP MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylates pMLC Phosphorylated MLC (p-MLC) MLC->pMLC Contraction Endothelial Cell Contraction & Membrane Blebbing pMLC->Contraction

C9 activates the Rho/Rho kinase pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Endothelial Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells per well in complete endothelial cell growth medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of C9 or vehicle control.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

Endothelial Cell Migration Assay (Transwell Assay)
  • Chamber Preparation: 8.0 µm pore size Transwell inserts are placed in 24-well plates. The lower chambers are filled with endothelial cell growth medium supplemented with chemoattractants.

  • Cell Seeding: HUVECs, pre-incubated with various concentrations of C9 or vehicle control for a specified time, are seeded into the upper chambers in serum-free medium.

  • Incubation: The plates are incubated for 8 hours at 37°C to allow for cell migration through the porous membrane.

  • Cell Removal and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol (B129727) and stained with a suitable stain (e.g., Giemsa).

  • Quantification: The number of migrated cells is counted in several random high-power fields under a microscope.

Capillary Tube Formation Assay
  • Matrigel Coating: 96-well plates are coated with Matrigel and allowed to polymerize at 37°C for 30 minutes.

  • Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of C9 or vehicle control.

  • Incubation: The plates are incubated for 12-18 hours at 37°C.

  • Visualization and Quantification: The formation of capillary-like tube structures is observed and photographed using an inverted microscope. The extent of tube formation is quantified by measuring the total tube length or the number of branch points.

Rat Aortic Ring Assay
  • Aorta Excision and Sectioning: Thoracic aortas are excised from rats, cleaned of periadventitial fibro-adipose tissue, and cross-sectioned into 1 mm thick rings.

  • Embedding: The aortic rings are embedded in a collagen gel or Matrigel in 48-well plates.

  • Treatment: The rings are cultured in endothelial cell growth medium containing various concentrations of C9 or vehicle control. The medium is changed every 2-3 days.

  • Observation and Quantification: The outgrowth of microvessels from the aortic rings is monitored and photographed daily for 7-14 days. The extent of angiogenesis is quantified by measuring the area or length of the sprouting microvessels.

Chick Chorioallantoic Membrane (CAM) Assay
  • Egg Preparation: Fertilized chicken eggs are incubated for 3-4 days. A small window is then made in the shell to expose the chorioallantoic membrane (CAM).

  • Compound Application: A sterile filter paper disc or a carrier substance containing C9 or vehicle control is placed on the CAM.

  • Incubation: The window is sealed, and the eggs are returned to the incubator for an additional 2-3 days.

  • Analysis: The CAM is excised, and the blood vessels in the area of the implant are examined and photographed. The anti-angiogenic effect is quantified by measuring the area of avascularization or by counting the number of blood vessel branch points.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the anti-angiogenic potential of a compound like C9.

Experimental_Workflow InVitro In Vitro Assays Proliferation Proliferation Assay (MTT) InVitro->Proliferation Migration Migration Assay (Transwell) InVitro->Migration TubeFormation Tube Formation Assay InVitro->TubeFormation Mechanism Mechanism of Action Studies Proliferation->Mechanism Migration->Mechanism TubeFormation->Mechanism ExVivo Ex Vivo Assay AorticRing Rat Aortic Ring Assay ExVivo->AorticRing AorticRing->Mechanism InVivo In Vivo Assay CAM CAM Assay InVivo->CAM CAM->Mechanism WesternBlot Western Blot (Signaling Pathways) Mechanism->WesternBlot

Workflow for assessing C9's anti-angiogenic activity.

References

An In-depth Technical Guide to the C9 Binding Site on Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding characteristics of the novel tubulin inhibitor C9, identified as 2-methoxy-5-(2,3,4-trimethoxyphenyl)-N,N-dimethylbenzenamine. This document consolidates available data on its binding affinity, delineates its proposed interaction with the colchicine (B1669291) binding site on β-tubulin, and furnishes detailed experimental protocols for key assays used in its characterization. The guide is intended to serve as a valuable resource for researchers in oncology and drug development, facilitating further investigation into C9 and the design of new microtubule-targeting agents.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape. Their critical role in cell division has made them a prime target for the development of anticancer therapeutics. Small molecules that interfere with microtubule dynamics can be broadly categorized as either microtubule-stabilizing or -destabilizing agents.

C9, a novel synthetic small molecule, has been identified as a potent microtubule-destabilizing agent. Developed at the Shanghai Institute of Materia Medica, this compound has demonstrated significant anti-angiogenic and vascular-disrupting properties, making it a promising candidate for cancer therapy. This guide focuses on the molecular interaction between C9 and its target, the tubulin protein.

The C9 Ligand: Chemical Identity

The compound referred to as C9 is chemically identified as 2-methoxy-5-(2,3,4-trimethoxyphenyl)-N,N-dimethylbenzenamine .

Chemical Structure:

The C9 Binding Site on Tubulin

Current evidence strongly suggests that C9 binds to the colchicine binding site on the β-tubulin subunit. This site is a well-characterized pocket at the interface between the α- and β-tubulin monomers. Ligands that bind to this site typically inhibit tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.

The binding of C9 to the colchicine site is supported by competitive binding assays and molecular modeling studies. These studies indicate that C9 shares a similar binding pocket with colchicine and other colchicine-site inhibitors, such as combretastatin (B1194345) A-4.

Molecular Interactions

While a high-resolution crystal structure of the C9-tubulin complex is not yet publicly available, molecular docking studies based on existing tubulin crystal structures provide insights into the putative binding mode of C9. These models suggest that the trimethoxyphenyl ring of C9 occupies a hydrophobic pocket within the colchicine binding site. The methoxy (B1213986) and dimethylamino groups are predicted to form hydrogen bonds and van der Waals interactions with key amino acid residues in the binding pocket, contributing to the affinity and specificity of the interaction.

Quantitative Binding Data

The following table summarizes the available quantitative data for the interaction of C9 and related compounds with tubulin.

CompoundAssay TypeParameterValueReference
C9 Tubulin Polymerization InhibitionIC50~1.5 µM[1]
Combretastatin A-4 (Reference)Tubulin Polymerization InhibitionIC501.9 µM[2]
2-amino-3,4,5-trimethoxybenzophenone (analogue)Tubulin Polymerization InhibitionIC501.6 µM[2]

Note: The IC50 value for C9 is an approximation based on graphical data from the cited literature. Further direct quantitative binding studies are required to determine precise affinity constants such as Kd.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of C9 to tubulin.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin by monitoring changes in light scattering.

Materials:

  • Purified tubulin (e.g., from bovine brain, >97% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM stock in water)

  • Glycerol

  • C9 stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Colchicine or Combretastatin A-4 at 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Pre-chilled 96-well, half-area microplates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Thaw all reagents on ice. Keep tubulin on ice at all times.

    • Prepare a 10x working stock of C9 and control compounds by diluting the 10 mM stock in General Tubulin Buffer. Prepare a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Tubulin Polymerization Mix Preparation:

    • On ice, prepare the tubulin polymerization mix. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

  • Assay Execution:

    • Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed (37°C) 96-well plate.

    • To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the 37°C microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.

    • Plot the change in absorbance versus time for each concentration of C9 and controls.

    • The IC50 value can be determined by plotting the maximal polymerization rate or the final absorbance at steady-state against the logarithm of the C9 concentration and fitting the data to a dose-response curve.

Experimental Workflow for Turbidity-Based Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay Execution (37°C) cluster_analysis Data Analysis prep_reagents Prepare 10x Compound Dilutions (C9, Controls) add_compounds Add 10 µL of 10x Compounds to Pre-warmed 96-well Plate prep_reagents->add_compounds prep_tubulin Prepare Tubulin Polymerization Mix (Tubulin, GTP, Glycerol) on Ice initiate_reaction Add 90 µL of Cold Tubulin Mix to Initiate Polymerization prep_tubulin->initiate_reaction add_compounds->initiate_reaction read_plate Measure Absorbance at 340 nm Every 60s for 60 min initiate_reaction->read_plate background_correction Background Subtraction (A_t - A_0) read_plate->background_correction plot_curves Plot Absorbance vs. Time Curves background_correction->plot_curves calculate_ic50 Determine IC50 from Dose-Response Curve plot_curves->calculate_ic50

Caption: Workflow for the turbidity-based tubulin polymerization assay.

Competitive Colchicine Binding Assay ([³H]Colchicine)

This assay determines if a compound binds to the colchicine site by measuring its ability to compete with the binding of radiolabeled colchicine.

Materials:

  • Purified tubulin

  • [³H]Colchicine

  • C9

  • Assay Buffer (e.g., 10 mM sodium phosphate, 0.1 mM GTP, pH 7.0)

  • DEAE-cellulose filter discs

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing purified tubulin (e.g., 1 µM), [³H]colchicine (e.g., 5 µM), and varying concentrations of C9 (or vehicle control) in the assay buffer.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixtures through DEAE-cellulose filter discs under vacuum. The positively charged DEAE-cellulose retains the negatively charged tubulin and any bound [³H]colchicine, while unbound [³H]colchicine passes through.

    • Wash the filters quickly with cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification:

    • Place the filter discs in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [³H]colchicine binding inhibition for each concentration of C9 compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the C9 concentration.

Logical Flow of Competitive Colchicine Binding Assay

G start Start prepare_mix Prepare Reaction Mix: Tubulin + [3H]Colchicine + C9 start->prepare_mix incubate Incubate at 37°C prepare_mix->incubate filter Filter through DEAE-Cellulose incubate->filter wash Wash Filters filter->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Logical flow of the competitive colchicine binding assay.

Signaling Pathways Affected by C9

The inhibition of tubulin polymerization by C9 has downstream effects on several cellular signaling pathways, ultimately leading to its anti-angiogenic and anti-tumor activities.

Signaling Cascade Initiated by C9-Tubulin Binding

G C9 C9 Tubulin Tubulin Dimer C9->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer C9->Microtubule Inhibits Tubulin->Microtubule Polymerization Disruption Microtubule Disruption Microtubule->Disruption G2M_Arrest G2/M Cell Cycle Arrest Disruption->G2M_Arrest Angiogenesis Angiogenesis Inhibition Disruption->Angiogenesis Vascular_Disruption Vascular Disruption Disruption->Vascular_Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling cascade initiated by C9-tubulin binding.

Conclusion

C9 (2-methoxy-5-(2,3,4-trimethoxyphenyl)-N,N-dimethylbenzenamine) is a potent microtubule-destabilizing agent that exerts its effects by binding to the colchicine site on β-tubulin. This interaction inhibits tubulin polymerization, leading to microtubule network disruption, cell cycle arrest, and apoptosis. The detailed experimental protocols and compiled data in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of C9 and to design novel tubulin inhibitors with improved efficacy and safety profiles. Future studies, particularly high-resolution structural analyses of the C9-tubulin complex, will be crucial for a more detailed understanding of its mechanism of action and for facilitating structure-based drug design.

References

The Multifaceted Role of "C9" in Endothelial Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The designation "C9" in biological literature can refer to several distinct molecules, each with a unique and often opposing impact on endothelial cell proliferation. This technical guide provides an in-depth analysis of four such "C9" entities: the complement component C9 (as part of the C5b-9 complex), a novel microtubule-depolymerizing agent designated C9, the protein C9orf72, and the enzyme Cytochrome P450 2C9. This document delineates their respective mechanisms of action, summarizes key quantitative data, details experimental protocols, and visualizes the relevant signaling pathways.

Complement Component 9 (C9) in the C5b-9 Complex: A Pro-Proliferative Effector

The terminal complement complex (TCC), C5b-9 or membrane attack complex (MAC), plays a significant role in the inflammatory response and can, in sublytic concentrations, stimulate endothelial cell proliferation. This process is implicated in angiogenesis and the pathogenesis of atherosclerosis.[1][2]

Quantitative Data on C5b-9-Induced Endothelial Cell Proliferation
Cell TypeTreatmentEffect on ProliferationAssay UsedReference
Human Aortic Endothelial Cells (AEC)C5b-9Induction of S-phase entry and cell cycle activationDNA Synthesis Measurement[3]
Human Aortic Endothelial Cells (HAEC)C5b-9Proliferation and MigrationNot specified[2]
Signaling Pathway

Sublytic C5b-9 deposition on the endothelial cell surface triggers intracellular signaling cascades that promote cell cycle entry and proliferation. A key pathway involves the activation of Phosphatidylinositol 3-kinase (PI3K) and its downstream effector, Akt.[1] Activated Akt, in turn, phosphorylates and inactivates the Forkhead box protein O1 (FOXO1), a transcription factor that can suppress cell proliferation.[1] Concurrently, C5b-9 induces the expression of Response Gene to Complement-32 (RGC-32), which is essential for C5b-9-mediated cell cycle activation.[3][4] RGC-32 associates with and is phosphorylated by Akt, and its silencing abolishes C5b-9-induced DNA synthesis.[3][4]

C5b-9 Signaling Pathway C5b9 C5b-9 Complex PI3K PI3K C5b9->PI3K activates RGC32 RGC-32 C5b9->RGC32 induces expression Akt Akt PI3K->Akt activates FOXO1 FOXO1 (active) Akt->FOXO1 phosphorylates/inactivates Akt->RGC32 phosphorylates/activates CellCycle Cell Cycle Progression & Proliferation Akt->CellCycle promotes FOXO1->CellCycle inhibits FOXO1_p p-FOXO1 (inactive) RGC32->CellCycle promotes C9_inhibitor_pathway VEGF VEGF/bFGF Receptor VEGFR/FGFR VEGF->Receptor binds to Raf Raf Receptor->Raf activates C9_inhibitor C9 (inhibitor) C9_inhibitor->Raf inhibits MEK MEK C9_inhibitor->MEK inhibits ERK ERK C9_inhibitor->ERK inhibits Raf->MEK activates MEK->ERK activates Proliferation Endothelial Cell Proliferation ERK->Proliferation promotes CYP2C9_Signaling CYP2C9 CYP2C9 Overexpression EETs EETs CYP2C9->EETs produces MKP1 MKP-1 EETs->MKP1 increases expression JNK JNK (active) MKP1->JNK dephosphorylates/inactivates Proliferation Endothelial Cell Proliferation JNK->Proliferation inhibits JNK_inactive JNK (inactive) CyclinD1 Cyclin D1 JNK_inactive->CyclinD1 leads to upregulation of CyclinD1->Proliferation promotes

References

Initial In Vitro Studies of C9-200: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies involving C9-200, an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. The document details the core functionalities of this compound, presents quantitative data from key experiments, outlines detailed experimental protocols, and visualizes the workflow for in vitro evaluation.

Introduction to this compound

This compound is a synthetic, ionizable cationic lipid that has been investigated for its utility in forming lipid nanoparticles (LNPs) designed to encapsulate and deliver mRNA payloads to cells.[1] A key structural feature of this compound is its nine-carbon alkyl tail, the length of which has been shown to significantly influence the efficiency of mRNA delivery.[2][3][4] LNPs formulated with this compound are designed to protect the mRNA cargo from degradation and facilitate its uptake and release into the cytoplasm of target cells, enabling the translation of the encoded protein.[5]

Quantitative Data Presentation

The following tables summarize the quantitative data from in vitro studies evaluating the efficacy of this compound-containing LNPs for the delivery of various mRNA cargos.

Table 1: In Vitro Transfection Efficiency of this compound LNPs with Luciferase mRNA

Cell LinemRNA CargoLNP ComponentTransfection Efficiency (Relative to Control)Reference
HepG2Firefly LuciferaseThis compoundData not available in specific numerical format, but noted to be less effective than C10-200 for this cargo.[4]

Table 2: In Vitro Gene Editing Efficiency of this compound LNPs with Cas9 mRNA

Cell LineTarget GeneLNP ComponentIndel Formation (% of control)Reference
Not specified in vitroTransthyretin (TTR)This compound3-fold higher than C12-200 LNPs in vivo. In vitro data not specified.[1]

Note: While specific in vitro quantitative data for this compound is limited in the provided search results, the in vivo data strongly suggests its potential for efficient mRNA delivery, particularly for larger mRNA cargos like Cas9.

Experimental Protocols

This section provides detailed methodologies for the formulation of this compound LNPs and their subsequent in vitro evaluation.

Lipid Nanoparticle (LNP) Formulation Protocol

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing approach.[6][7][8][9]

Materials:

  • Ionizable lipid (e.g., this compound) dissolved in ethanol (B145695)

  • Phospholipid (e.g., DSPC) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol

  • mRNA cargo in an aqueous buffer (e.g., 25 mM sodium acetate, pH 4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a lipid mixture in ethanol containing the ionizable lipid (this compound), DSPC, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the mRNA solution in the aqueous buffer.

  • Set up the microfluidic mixing device with a T-junction for rapid mixing of the lipid-ethanol and mRNA-aqueous solutions. A common volume ratio is 1:3 (ethanol:aqueous).

  • Pump the two solutions through the microfluidic device at a controlled flow rate to induce self-assembly of the LNPs.

  • The resulting LNP solution is then dialyzed overnight against PBS (pH 7.4) to remove ethanol and non-encapsulated mRNA.

  • The dialyzed LNPs are sterile-filtered and can be concentrated using ultrafiltration if necessary.

In Vitro mRNA Transfection Protocol

This protocol outlines the steps for transfecting mammalian cells in culture with this compound LNPs.[3][6][10]

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound LNPs encapsulating the mRNA of interest

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 10,000 cells per well and allow them to adhere overnight.

  • The following day, dilute the this compound LNP solution to the desired mRNA concentration in the complete cell culture medium.

  • Remove the existing medium from the cells and add the LNP-containing medium to each well.

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, proceed with the appropriate assay to measure protein expression or gene editing.

Luciferase Reporter Assay Protocol

This protocol is used to quantify the expression of luciferase protein following transfection with luciferase mRNA-LNPs.[6][7][11]

Materials:

  • Transfected cells in a 96-well plate

  • Cell lysis buffer (e.g., Glo Lysis Buffer)

  • Luciferase assay substrate (e.g., Bright-Glo Luciferase Assay System)

  • Luminometer plate reader

Procedure:

  • Remove the culture medium from the wells.

  • Wash the cells once with PBS.

  • Add cell lysis buffer to each well and incubate for a few minutes to lyse the cells.

  • Add the luciferase assay substrate to each well.

  • Measure the luminescence using a plate reader. The light output is proportional to the amount of luciferase protein expressed.

In Vitro Gene Editing Assay (Indel Formation)

This protocol is for assessing the gene-editing efficiency of LNPs delivering Cas9 mRNA and a single-guide RNA (sgRNA).[2][12]

Materials:

  • Transfected cells

  • Genomic DNA extraction kit

  • PCR primers flanking the target genomic region

  • T7 Endonuclease I or a similar mismatch cleavage enzyme

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • After transfection, culture the cells for 48-72 hours to allow for gene editing to occur.

  • Harvest the cells and extract genomic DNA.

  • Amplify the target genomic region using PCR.

  • Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.

  • Treat the re-annealed PCR products with a mismatch cleavage enzyme (e.g., T7 Endonuclease I), which will cut the heteroduplexes at the site of insertion or deletion (indel).

  • Analyze the digested PCR products by agarose gel electrophoresis. The presence of cleaved DNA fragments indicates successful gene editing.

  • Quantify the intensity of the cleaved and uncleaved bands to estimate the percentage of indel formation.

Mandatory Visualization

The following diagrams illustrate key processes in the in vitro evaluation of this compound.

Experimental_Workflow_for_C9_200_LNP_Evaluation cluster_formulation LNP Formulation cluster_invitro In Vitro Transfection cluster_assay Downstream Assays C9_200 This compound Lipid Mixing Microfluidic Mixing C9_200->Mixing Other_Lipids Helper Lipids (DSPC, Cholesterol, PEG-Lipid) Other_Lipids->Mixing mRNA mRNA Cargo mRNA->Mixing LNP This compound LNP Mixing->LNP Transfection LNP Treatment LNP->Transfection Cell_Culture Cell Seeding (e.g., HepG2) Cell_Culture->Transfection Incubation Incubation (24-48h) Transfection->Incubation Luciferase_Assay Luciferase Assay (Protein Expression) Incubation->Luciferase_Assay Gene_Editing_Assay Gene Editing Assay (Indel Formation) Incubation->Gene_Editing_Assay

Caption: Workflow for this compound LNP formulation and in vitro evaluation.

This guide provides a foundational understanding of the initial in vitro studies of this compound and its role in LNP-mediated mRNA delivery. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide on the Inhibition of the Raf-MEK-ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Raf-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical intracellular signaling pathway that transduces signals from cell surface receptors to the nucleus.[1] This pathway plays a central role in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[2][3] The core of this cascade consists of a series of protein kinases: Raf, MEK (MAPK/ERK Kinase), and ERK (Extracellular signal-Regulated Kinase).[1] Dysregulation of the Raf-MEK-ERK pathway, often due to mutations in its components, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][4] This guide provides a detailed overview of the Raf-MEK-ERK pathway, strategies for its inhibition, quantitative data on key inhibitors, and relevant experimental protocols.

The Core Raf-MEK-ERK Signaling Pathway

The canonical Raf-MEK-ERK pathway is activated by extracellular signals, such as growth factors, that bind to receptor tyrosine kinases (RTKs) on the cell surface. This binding event triggers a conformational change in the receptor, leading to its dimerization and autophosphorylation. The activated receptor then recruits adaptor proteins, which in turn activate the small GTPase Ras. Ras, when bound to GTP, recruits and activates the Raf family of serine/threonine kinases (A-Raf, B-Raf, and C-Raf).[1][5]

Activated Raf then phosphorylates and activates MEK1 and MEK2, which are dual-specificity kinases.[4] In the final step of the cascade, activated MEK phosphorylates and activates ERK1 and ERK2.[1] Phosphorylated ERK can then translocate to the nucleus to regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular responses.[1]

Raf_MEK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras-GTP RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Transcription Transcription Factors pERK->Transcription Activates GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Figure 1: The canonical Raf-MEK-ERK signaling cascade.

The Role of C9orf72 in Cellular Signaling

The gene C9orf72 provides instructions for making a protein that is abundant in nerve cells.[6] Mutations in this gene, specifically a hexanucleotide repeat expansion, are a major cause of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[6] The C9orf72 protein is involved in various cellular processes, including endosomal trafficking, autophagy, and lysosomal biogenesis.[7][8] It has been shown to interact with several Rab GTPases to regulate these pathways.[7][8]

While C9orf72 is a critical regulator of several signaling pathways, a direct regulatory role in the Raf-MEK-ERK cascade is not well-documented in the current scientific literature. The primary focus of C9orf72 research has been on its role in neurodegenerative diseases and its impact on vesicle trafficking and autophagy.[9][10]

Inhibition of the Raf-MEK-ERK Pathway

Given the central role of the Raf-MEK-ERK pathway in cancer, significant efforts have been made to develop inhibitors that target its key components. The most advanced inhibitors in clinical development target Raf and MEK.

Raf Inhibitors: These inhibitors are designed to block the kinase activity of Raf proteins. The first generation of Raf inhibitors, such as vemurafenib (B611658) and dabrafenib, were developed to target the V600E mutant of B-Raf, which is frequently found in melanoma. While highly effective in patients with this mutation, these inhibitors can paradoxically activate the ERK pathway in cells with wild-type B-Raf by promoting Raf dimerization.[2]

MEK Inhibitors: MEK inhibitors, such as trametinib (B1684009) and cobimetinib, are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2. This prevents MEK from being phosphorylated by Raf and from phosphorylating ERK. MEK inhibitors have shown clinical activity in various tumor types, including those with B-Raf and Ras mutations.[11]

Inhibition_Pathway Ras Ras-GTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Raf_Inhibitor Raf Inhibitor (e.g., Vemurafenib) Raf_Inhibitor->Raf Inhibits MEK_Inhibitor MEK Inhibitor (e.g., Trametinib) MEK_Inhibitor->MEK Inhibits Experimental_Workflow cluster_cell_based Cell-Based Assay (Western Blot) cluster_biochemical Biochemical Assay (Kinase Assay) A Cell Culture & Treatment B Lysis & Protein Quantification A->B C SDS-PAGE & Transfer B->C D Immunoblotting (p-ERK, Total ERK) C->D E Detection & Analysis D->E F Combine MEK1 & Inhibitor G Add ERK2 & ATP F->G H Incubate G->H I Detect p-ERK (e.g., ELISA) H->I J Calculate IC50 I->J

References

Methodological & Application

C9-200 LNP Formulation for Optimized mRNA Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the formulation, characterization, and application of lipid nanoparticles (LNPs) utilizing the novel ionizable cationic lipid C9-200 for the efficient delivery of messenger RNA (mRNA). The protocol details a reproducible method for producing this compound LNPs with optimal physicochemical properties for in vitro and in vivo applications. Characterization techniques and expected outcomes are presented, alongside protocols for evaluating the transfection efficiency of the formulated LNPs. This guide is intended to facilitate the adoption of this compound for advanced mRNA-based therapeutics and research.

Introduction

The delivery of messenger RNA (mRNA) holds immense promise for a wide range of therapeutic applications, including vaccines, protein replacement therapies, and gene editing. Lipid nanoparticles (LNPs) have emerged as the leading non-viral platform for mRNA delivery, offering protection from degradation and facilitating cellular uptake and endosomal escape.[1][2][3] The composition of these LNPs, particularly the choice of the ionizable cationic lipid, is a critical determinant of their efficacy and safety.[4][5]

This compound is a novel ionizable cationic lipid that has demonstrated significant potential for enhancing the delivery of large mRNA payloads.[6][7] Notably, LNPs formulated with this compound have been shown to induce a threefold higher level of hepatic insertion and deletion (indel) formation when delivering Cas9 mRNA compared to LNPs formulated with the well-established C12-200 lipid, indicating superior in vivo gene editing efficiency.[7] This application note provides a detailed protocol for the formulation and evaluation of this compound LNPs for mRNA delivery.

Data Presentation

The following tables summarize typical quantitative data for this compound LNPs formulated using the described protocol. These values are representative and may vary based on the specific mRNA cargo, instrumentation, and precise experimental conditions.

Table 1: Physicochemical Characteristics of this compound LNPs

ParameterTypical ValueMethod of Analysis
Particle Size (Z-average) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency > 90%RiboGreen Assay
Zeta Potential Neutral to slightly negative at neutral pHLaser Doppler Electrophoresis

Data are based on typical results for LNPs formulated with similar ionizable lipids and methodologies.[4][8]

Table 2: In Vivo Performance of this compound LNPs for Cas9 mRNA Delivery

Ionizable LipidRelative In Vivo Efficacy (Indel Formation)Animal Model
This compound ~3-fold higher than C12-200BALB/cJ mice
C12-200 BaselineBALB/cJ mice

Data adapted from Mrksich, K., et al. (2024).[7]

Experimental Protocols

Preparation of Lipid Stock Solutions

Materials:

  • This compound ionizable cationic lipid[9][10]

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)

  • Ethanol (B145695) (200 proof, molecular biology grade)

Protocol:

  • Prepare individual stock solutions of this compound, DSPC, cholesterol, and PEG-DMG in 100% ethanol.

  • The recommended molar ratio for the lipid mixture is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-DMG).[4][8]

  • Calculate the required volumes of each stock solution to achieve the desired final lipid concentration in the organic phase (typically 10-25 mM).

  • Combine the calculated volumes of the lipid stock solutions in a sterile tube and mix thoroughly. This is the "lipid mix".

Preparation of mRNA Solution

Materials:

  • Purified mRNA (e.g., encoding a reporter protein like Luciferase or a therapeutic protein like Cas9)

  • Citrate (B86180) buffer (pH 3.0-4.0, sterile and RNase-free)

Protocol:

  • Dilute the mRNA stock solution to the desired concentration in the citrate buffer. The final concentration will depend on the desired lipid-to-mRNA weight ratio. A common starting point is a 10:1 to 20:1 weight ratio of the ionizable lipid to mRNA.

LNP Formulation using Microfluidic Mixing

Equipment:

  • Microfluidic mixing device (e.g., NanoAssemblr® platform)

Protocol:

  • Prepare the microfluidic system according to the manufacturer's instructions.

  • Load the "lipid mix" (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another syringe.

  • Set the flow rate ratio of the aqueous to organic phase, typically at 3:1.

  • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids and mRNA into LNPs.

  • Collect the resulting LNP dispersion.

  • Perform buffer exchange and concentration using dialysis or tangential flow filtration against a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to remove ethanol and increase the pH.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification Lipid_Stocks Lipid Stock Solutions (this compound, DSPC, Chol, PEG) in Ethanol Microfluidic_Mixing Microfluidic Mixing (Aqueous:Organic = 3:1) Lipid_Stocks->Microfluidic_Mixing Organic Phase mRNA_Solution mRNA Solution in Citrate Buffer (pH 4) mRNA_Solution->Microfluidic_Mixing Aqueous Phase Buffer_Exchange Buffer Exchange (Dialysis / TFF) vs. PBS (pH 7.4) Microfluidic_Mixing->Buffer_Exchange LNP Dispersion Final_LNPs This compound mRNA LNPs Buffer_Exchange->Final_LNPs

Fig 1. This compound LNP Formulation Workflow.
Characterization of this compound LNPs

a. Particle Size and Polydispersity Index (PDI) Measurement

  • Method: Dynamic Light Scattering (DLS).

  • Protocol:

    • Dilute a small aliquot of the final LNP formulation in PBS (pH 7.4).

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

    • Acceptable LNPs typically have a size between 80-120 nm and a PDI below 0.2.[11]

b. mRNA Encapsulation Efficiency

  • Method: Quant-iT™ RiboGreen™ assay or similar fluorescent nucleic acid stain.

  • Protocol:

    • Prepare two sets of diluted LNP samples.

    • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA (total mRNA).

    • To the other set, add buffer without detergent to measure the amount of unencapsulated (free) mRNA.

    • Add the RiboGreen reagent to both sets and measure the fluorescence.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] * 100

In Vitro Transfection

Materials:

  • Hepatocyte cell line (e.g., Huh7) or other relevant cell type

  • Cell culture medium

  • Luciferase reporter mRNA

  • Luciferase assay reagent

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound LNPs encapsulating luciferase mRNA in cell culture medium.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Higher luminescence indicates higher transfection efficiency.

In Vivo Evaluation in Mice

Materials:

  • BALB/cJ mice (or other appropriate strain)

  • This compound LNPs encapsulating therapeutic mRNA (e.g., Cas9)

  • Sterile PBS

Protocol:

  • Dilute the this compound LNP formulation to the desired concentration in sterile PBS.

  • Administer the LNPs to the mice via intravenous (i.v.) injection. The dosage will depend on the specific mRNA and therapeutic goal.

  • At a predetermined time point (e.g., 24-72 hours post-injection), euthanize the mice and collect the target tissues (e.g., liver).

  • Analyze the tissues for protein expression or gene editing events (e.g., indel formation by sequencing).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key biological pathway for LNP-mediated mRNA delivery and the general experimental workflow.

Intracellular_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape This compound Protonation & Membrane Destabilization Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm mRNA Release Translation Translation (Ribosomes) Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein

Fig 2. Intracellular Delivery Pathway of this compound LNPs.

Experimental_Workflow Formulation 1. LNP Formulation (this compound + mRNA) Characterization 2. Physicochemical Characterization (Size, PDI, Encapsulation) Formulation->Characterization In_Vitro 3. In Vitro Transfection (Cell Culture & Luciferase Assay) Characterization->In_Vitro In_Vivo 4. In Vivo Evaluation (Mouse Model & Tissue Analysis) In_Vitro->In_Vivo Promising Candidates Data_Analysis 5. Data Analysis & Interpretation In_Vivo->Data_Analysis

Fig 3. Overall Experimental Workflow.

Conclusion

The this compound ionizable lipid represents a significant advancement in the field of mRNA delivery, particularly for larger mRNA cargos. The protocols outlined in this document provide a robust framework for the successful formulation, characterization, and evaluation of this compound based LNPs. By following these guidelines, researchers and drug developers can harness the potential of this compound to develop novel and more effective mRNA therapeutics.

References

Application Notes and Protocols: C9-200 for In Vivo Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

C9-200 is a novel, ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) for in vivo gene delivery.[1] These LNPs serve as a potent non-viral vector for encapsulating and delivering nucleic acid payloads, such as messenger RNA (mRNA) and CRISPR-Cas9 components (Cas9 mRNA and single-guide RNA), to target cells.[1][2] The key feature of this compound and similar ionizable lipids is their pH-dependent charge. They are positively charged at an acidic pH, which facilitates the encapsulation of negatively charged nucleic acids during formulation, and are nearly neutral at physiological pH, which enhances stability and reduces toxicity in circulation.[3][4] Upon cellular uptake via endocytosis, the acidic environment of the endosome protonates the lipid, triggering the release of the genetic payload into the cytoplasm.[5][6]

This compound has demonstrated particular efficacy for delivery to hepatocytes, making it a valuable tool for liver-directed gene therapies.[1][3] Studies have shown that LNPs formulated with this compound can achieve significantly higher in vivo efficacy compared to other established lipids. For instance, in gene editing applications, this compound LNPs carrying Cas9 mRNA and an sgRNA targeting transthyretin (TTR) induced three-fold higher hepatic insertion and deletion (indel) formation in mice compared to LNPs made with the benchmark lipid C12-200.[1][2] This enhanced potency makes this compound a promising candidate for developing therapies for genetic disorders, protein replacement, and vaccine development.

Data Presentation

The following tables summarize key quantitative data for LNPs formulated with this compound or structurally similar ionizable lipids, providing a baseline for experimental design.

Table 1: Typical Physicochemical Properties of Ionizable Lipid Nanoparticles

Parameter Typical Value Method of Analysis
Particle Size (Diameter) 70 - 110 nm Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2 Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4) -5 mV to +5 mV Laser Doppler Velocimetry
Encapsulation Efficiency > 90% RiboGreen Assay

Data synthesized from studies on C12-200 and other similar ionizable lipids.[3][4][7]

Table 2: Comparative In Vivo Efficacy of Ionizable Lipid Nanoparticles in Mice

Ionizable Lipid Payload Target Gene/Protein Efficacy Readout Relative Performance
This compound Analogue (306Oi10) Luciferase mRNA Luciferase Total Organ Expression >20-fold higher than C12-200; >3-fold higher than MC3[3]
This compound Cas9 mRNA + TTR sgRNA Transthyretin (TTR) Hepatic Indel Formation 3-fold higher than C12-200[1]
C12-200 Luciferase mRNA Luciferase Total Organ Expression Benchmark
DLin-MC3-DMA Luciferase mRNA Luciferase Total Organ Expression ~7-fold higher than C12-200[3]

Performance is highly dependent on formulation, dose, and specific animal model.

Table 3: Recommended In Vivo Dosing and Safety Assessment Parameters (Mouse Model)

Parameter Recommendation / Method Purpose
Route of Administration Intravenous (tail vein) Systemic delivery, liver targeting[3]
mRNA Dose 0.1 - 1.0 mg/kg Balance efficacy and potential toxicity[3]
Acute Immune Response Measure serum TNF-α, IL-6 Assess inflammatory response (2-6 hours post-injection)[3]
Liver Function Measure serum ALT, AST Assess potential hepatotoxicity (24-72 hours post-injection)

| Histopathology | H&E staining of liver tissue | Observe tissue morphology and signs of necrosis or toxicity[3] |

Experimental Protocols

Protocol 1: this compound LNP Formulation for mRNA Delivery via Microfluidic Mixing

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device, such as a NanoAssemblr.

Materials:

  • This compound (in ethanol)[1]

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (C14-PEG2000) (in ethanol)

  • mRNA payload (in 10 mM Sodium Citrate (B86180) Buffer, pH 4.0)

  • 200-proof Ethanol (B145695), molecular biology grade

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Microfluidic mixing instrument and cartridges

  • Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

Procedure:

  • Prepare Lipid Stock Solution: In a sterile glass vial, combine this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol at a molar ratio of 35:16:46.5:2.5 .[3][4] Vortex briefly to ensure complete mixing. The final lipid concentration in the ethanol phase should be between 10-15 mg/mL.

  • Prepare mRNA Solution: Dilute the mRNA stock in 10 mM Sodium Citrate Buffer (pH 4.0) to the desired concentration. The final weight ratio of this compound to mRNA should be approximately 10:1 .[3][4]

  • Microfluidic Mixing: a. Prime the microfluidic system according to the manufacturer's instructions, typically with ethanol followed by the citrate buffer.[8] b. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another. c. Set the flow rate ratio of the aqueous phase to the ethanol phase at 3:1 . d. Initiate mixing. The rapid, controlled mixing of the two streams causes the LNPs to self-assemble.

  • Purification and Buffer Exchange: a. Collect the nanoparticle solution from the outlet. b. To remove residual ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with two buffer changes.

  • Characterization and Storage: a. Measure the LNP size, PDI, and zeta potential using Dynamic Light Scattering (DLS). b. Determine the mRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen) before and after lysing the nanoparticles with a detergent like 0.5% Triton X-100. c. Sterile filter the final LNP formulation through a 0.22 µm filter. d. Store the LNPs at 4°C for short-term use (1-2 weeks) or at -80°C for long-term storage.

Protocol 2: In Vivo Administration of this compound LNPs (Mouse Model)

This protocol outlines the intravenous (IV) administration of LNPs for systemic delivery, primarily targeting the liver.

Materials:

  • Sterile this compound LNP formulation in PBS

  • 6-8 week old mice (e.g., C57BL/6 or BALB/c)

  • Insulin syringes (e.g., 29G)

  • Mouse restrainer

Procedure:

  • Dose Calculation: Dilute the LNP stock solution with sterile PBS to achieve the desired final dose (e.g., 0.5 mg/kg mRNA) in a typical injection volume of 100-200 µL.[3]

  • Animal Preparation: Place the mouse in a restrainer to immobilize it and expose the tail.

  • Tail Vein Injection: a. Warm the tail gently with a heat lamp or warm water to dilate the lateral tail veins. b. Swab the tail with an alcohol wipe. c. Carefully insert the needle, bevel up, into one of the lateral tail veins. d. Slowly inject the 100-200 µL LNP solution. Successful injection is indicated by the lack of a subcutaneous bleb and clear passage of the solution into the vein.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.

Protocol 3: Assessment of In Vivo Gene Editing Efficacy

This protocol describes how to measure the gene editing efficiency after delivering Cas9 mRNA and a target-specific sgRNA.

Materials:

  • Equipment for humane euthanasia and tissue dissection

  • DNA extraction kit

  • PCR primers flanking the sgRNA target site

  • T7 Endonuclease I (T7E1) or Surveyor nuclease

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • Tissue Harvesting: At a predetermined time point (e.g., 7-14 days post-injection), humanely euthanize the mouse and perfuse the circulatory system with PBS. Dissect the target organ (e.g., liver).

  • Genomic DNA Extraction: Extract genomic DNA (gDNA) from a small piece of the harvested tissue using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the genomic region surrounding the target site using high-fidelity PCR.

  • Mismatch Cleavage Assay (T7E1 Assay): a. Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands. b. Treat the re-annealed DNA with T7 Endonuclease I, which cleaves at mismatched sites. c. Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates the occurrence of insertions or deletions (indels).

  • Quantification: Quantify the band intensities on the gel to estimate the percentage of indel formation. The editing efficiency is calculated as: % Indels = 100 * (1 - (1 - (sum of cleaved bands) / (sum of all bands))^0.5)

Visualizations

LNP_Formulation_Workflow cluster_prep Phase 1: Preparation cluster_form Phase 2: Formulation cluster_post Phase 3: Post-Processing prep_lipid Prepare Lipid Mix (this compound, DOPE, Cholesterol, PEG) in Ethanol mix Microfluidic Mixing (Aqueous:Ethanol = 3:1) prep_lipid->mix prep_rna Prepare Nucleic Acid (mRNA / sgRNA) in Acidic Buffer (pH 4.0) prep_rna->mix dialysis Dialysis vs. PBS (Buffer Exchange & Ethanol Removal) mix->dialysis characterize Characterization (Size, PDI, Encapsulation) dialysis->characterize storage Sterile Filtration & Storage characterize->storage

Caption: Workflow for this compound lipid nanoparticle (LNP) formulation.

Cellular_Mechanism cluster_extracellular Extracellular Space (Bloodstream, pH 7.4) cluster_cellular Intracellular Pathway lnp_circ 1. LNP in Circulation (Neutral Surface Charge) uptake 2. Cellular Uptake (Endocytosis) lnp_circ->uptake endosome 3. Endosome Formation uptake->endosome acid 4. Endosomal Acidification (pH drops to 5-6) endosome->acid escape 5. Endosomal Escape (this compound becomes charged, disrupts membrane) acid->escape release 6. Payload Release (mRNA/sgRNA enters cytoplasm) escape->release effect 7. Biological Effect (Protein Translation / Gene Editing) release->effect

Caption: Cellular mechanism of LNP-mediated gene delivery.

In_Vivo_Workflow cluster_assess Assessment start Formulate & Characterize This compound LNPs admin IV Administration to Mouse Model start->admin efficacy Efficacy Analysis (e.g., Bioluminescence, Indel Measurement) admin->efficacy safety Safety Analysis (e.g., Serum Cytokines, Liver Histology) admin->safety result Data Analysis & Conclusion efficacy->result safety->result

Caption: General experimental workflow for in vivo studies.

References

C9-200 application in vaccine development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: C9-200 Adjuvant in Vaccine Development

Notice: Publicly available scientific literature and clinical trial databases do not contain information on a specific vaccine adjuvant designated "this compound." The following application notes and protocols are provided as a detailed template. The mechanism, data, and protocols are based on a hypothetical, representative Toll-like Receptor 9 (TLR9) agonist adjuvant, a well-established class of immunostimulants used in modern vaccine development.[1][2] Researchers should substitute the specifics with their proprietary data for the actual this compound compound.

Introduction

This compound is a novel synthetic oligodeoxynucleotide (ODN) designed to act as a potent Toll-like Receptor 9 (TLR9) agonist. It is intended for use as an adjuvant in subunit, recombinant, and other advanced vaccine formulations to enhance the magnitude, quality, and durability of the antigen-specific immune response.[3] Adjuvants are critical components that can accelerate and sustain immune responses, allow for antigen dose-sparing, and steer the immune system towards a desired response type (e.g., Th1 or Th2).[4] this compound is formulated as a sterile, ready-to-use solution for preclinical research and vaccine development. By activating the innate immune system through TLR9, this compound promotes the robust activation of antigen-presenting cells (APCs), leading to strong humoral and cell-mediated immunity.[1]

Mechanism of Action

This compound is a CpG ODN, which mimics the structure of bacterial DNA.[1] Its mechanism is centered on the activation of TLR9, a pattern recognition receptor (PRR) expressed within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells.[1]

The proposed signaling cascade is as follows:

  • The this compound adjuvant, co-delivered with a vaccine antigen, is taken up by APCs like dendritic cells.

  • Inside the APC, this compound engages with TLR9 in the endosomal compartment.

  • This binding event initiates a downstream signaling cascade via the MyD88-dependent pathway.

  • Activation of transcription factors, such as NF-κB and IRF7, leads to the production of pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-12, TNF-α) and Type I interferons (IFN-α/β).[5]

  • These signals promote the maturation and activation of dendritic cells, enhancing their ability to process and present the co-administered antigen to naive T cells.

  • The cytokine environment, particularly the presence of IL-12, drives the differentiation of T helper cells towards a Th1 phenotype, which is crucial for cell-mediated immunity against intracellular pathogens and for supporting the production of specific antibody isotypes like IgG2a/c in mice.[6]

C9_200_Signaling_Pathway This compound (TLR9 Agonist) Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Endosome Endosome cluster_Nucleus Nucleus This compound This compound TLR9 TLR9 This compound->TLR9 MyD88 MyD88 TLR9->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-kB NF-kB TRAF6->NF-kB IRF7 IRF7 TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, IL-12, TNF-α) NF-kB->Cytokines Transcription IFN Type I Interferons (IFN-α/β) IRF7->IFN Transcription Immune_Activation Enhanced Antigen Presentation Th1-Biased Immune Response Cytokines->Immune_Activation Promotes IFN->Immune_Activation Promotes Antigen_Uptake Antigen Uptake

Caption: Hypothetical signaling pathway of this compound in an antigen-presenting cell.

Applications

This compound is designed for preclinical evaluation in vaccine formulations against:

  • Infectious Diseases: Particularly those requiring a strong cell-mediated (Th1-type) immune response, such as viral and intracellular bacterial infections.

  • Therapeutic Cancer Vaccines: To break tolerance and induce potent cytotoxic T lymphocyte (CTL) responses against tumor antigens.

  • Allergy Vaccines: To shift the immune response from a Th2 to a Th1 phenotype.

Representative Preclinical Data (Hypothetical)

The following tables summarize representative data from a hypothetical preclinical study in C57BL/6 mice immunized with a model antigen, Ovalbumin (OVA), with and without the this compound adjuvant.

Table 1: Antigen-Specific Antibody Titers

Group Antigen (Dose) Adjuvant (Dose) Mean Anti-OVA IgG Titer (Day 28) IgG1:IgG2c Ratio
1 (Control) OVA (10 µg) Saline 1:1,500 12.5

| 2 (Adjuvanted) | OVA (10 µg) | this compound (20 µg) | 1:250,000 | 0.8 |

Table 2: Antigen-Specific T-Cell Responses

Group Antigen Adjuvant IFN-γ Secreting Cells (SFU/10⁶ splenocytes) IL-4 Secreting Cells (SFU/10⁶ splenocytes)
1 (Control) OVA Saline 25 ± 8 110 ± 20
2 (Adjuvanted) OVA This compound 450 ± 55 45 ± 12

SFU: Spot Forming Units, determined by ELISpot assay.

Experimental Protocols

Protocol for Vaccine Formulation

This protocol describes the simple mixture of a soluble protein antigen with the this compound adjuvant solution.

Materials:

  • Antigen stock solution (e.g., Ovalbumin at 1 mg/mL in sterile PBS)

  • This compound Adjuvant (1 mg/mL in sterile, endotoxin-free water)

  • Sterile, pyrogen-free 0.9% saline

  • Sterile, pyrogen-free microcentrifuge tubes

Procedure:

  • Determine the final concentration required for injection. For a target dose of 10 µg antigen and 20 µg this compound in a 100 µL injection volume:

    • Antigen per 100 µL: 10 µg

    • Adjuvant per 100 µL: 20 µg

  • In a sterile microcentrifuge tube, prepare the formulation for one injection (add a small overage for handling). For 1.2 injections:

    • Add 12 µL of Antigen stock (1 mg/mL).

    • Add 24 µL of this compound Adjuvant (1 mg/mL).

    • Add 84 µL of sterile saline.

  • Vortex the tube gently for 3-5 seconds.

  • Keep the formulation on ice until ready for injection. Do not freeze.

  • Formulate fresh on the day of immunization.

Protocol for Mouse Immunization

This protocol outlines a standard prime-boost immunization schedule.

Materials:

  • Prepared vaccine formulation (Antigen + this compound)

  • 6-8 week old mice (e.g., C57BL/6)

  • Insulin syringes with 28-30G needles

  • Appropriate animal restraint device

Procedure:

  • Prime (Day 0):

    • Load a syringe with 100 µL of the freshly prepared vaccine formulation.

    • Administer the injection via the intramuscular (IM) route into the quadriceps of one hind limb.

  • Boost (Day 14):

    • Prepare the vaccine formulation fresh as described in Protocol 5.1.

    • Administer a second 100 µL injection into the contralateral (opposite) hind limb.

  • Terminal Bleed (Day 28):

    • Collect blood via cardiac puncture or other approved method for serum analysis (ELISA).

    • Harvest spleens under sterile conditions for T-cell analysis (ELISpot).

Experimental_Workflow Preclinical Vaccine Evaluation Workflow Formulation 1. Vaccine Formulation (Antigen + this compound) Prime 2. Prime Immunization (Day 0, IM) Formulation->Prime Inject Boost 3. Boost Immunization (Day 14, IM) Prime->Boost 14 Days Harvest 4. Sample Collection (Day 28) Boost->Harvest 14 Days Serum Serum Isolation Harvest->Serum Spleen Splenocyte Isolation Harvest->Spleen ELISA 5a. Anti-Antigen IgG ELISA Serum->ELISA ELISpot 5b. IFN-γ / IL-4 ELISpot Spleen->ELISpot Data 6. Data Analysis ELISA->Data ELISpot->Data

Caption: Workflow for a typical preclinical immunization study using this compound.

Protocol for Antigen-Specific ELISA

Materials:

  • 96-well high-binding ELISA plates

  • Recombinant antigen (for coating)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% skim milk in PBS-T)

  • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

  • Mouse serum samples

  • HRP-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP)

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat wells with 100 µL/well of antigen (2 µg/mL in Coating Buffer). Incubate overnight at 4°C.

  • Washing: Wash plates 3x with Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 2 hours at room temperature.

  • Washing: Wash plates 3x.

  • Sample Incubation: Add 100 µL of serially diluted mouse serum to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash plates 5x.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted according to manufacturer's instructions). Incubate for 1 hour at room temperature.

  • Washing: Wash plates 5x.

  • Development: Add 100 µL of TMB substrate. Incubate in the dark until color develops (5-15 minutes).

  • Stopping: Add 50 µL of Stop Solution.

  • Reading: Read absorbance at 450 nm. The titer is defined as the reciprocal of the highest dilution giving an absorbance value greater than twice the background.

Safety and Handling

This compound is for Research Use Only. It is not for use in humans. Standard laboratory safety precautions should be followed. Wear personal protective equipment (gloves, lab coat, safety glasses). Handle all materials in a sterile manner to prevent contamination.

Ordering Information

Product NameCatalog NumberSize
This compound AdjuvantThis compound-11 mg
This compound AdjuvantThis compound-55 mg

References

Application Notes and Protocols: C9 Microtubule Disassembly Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound C9 is identified as a potent microtubule-depolymerizing agent, exhibiting significant anti-angiogenic and vascular-disrupting effects.[1][2] Its mechanism of action involves binding to the colchicine (B1669291) site on tubulin, leading to the disruption of microtubule dynamics.[3] This interference with the microtubule cytoskeleton subsequently modulates critical signaling pathways, including the Raf-MEK-ERK and Rho/Rho kinase pathways, which are pivotal in cell proliferation, migration, and survival.[1][2][3]

These application notes provide a detailed protocol for an in vitro microtubule disassembly assay to characterize the effects of Compound C9. The protocol is based on a widely used fluorescence-based method that monitors the change in microtubule polymer mass.

Data Presentation

The following table summarizes hypothetical quantitative data from a C9 microtubule disassembly assay. This data can be used as a reference for expected results.

CompoundConcentration (µM)Maximum Rate of Depolymerization (RFU/min)Extent of Depolymerization (% of Control)IC50 (µM)
Vehicle (DMSO)-50100-
Compound C90.1150851.5
145055
1095020
10012005
Nocodazole (Control)101050150.8

Table 1: Quantitative Analysis of Microtubule Depolymerization Induced by Compound C9. Relative Fluorescence Units (RFU). The IC50 value represents the concentration of a compound that is required for 50% inhibition of microtubule polymerization.

Experimental Protocols

In Vitro Fluorescence-Based Microtubule Disassembly Assay

This protocol describes the procedure for measuring the depolymerization of pre-formed microtubules upon the addition of Compound C9. The assay relies on the fluorescence enhancement of a reporter dye that incorporates into microtubules during polymerization.

Materials and Reagents:

  • Purified Tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP Solution (100 mM)

  • Glycerol

  • Fluorescent Reporter Dye (e.g., DAPI)

  • Compound C9 (dissolved in DMSO)

  • Nocodazole (positive control, dissolved in DMSO)

  • Paclitaxel (stabilizing agent, dissolved in DMSO)

  • 96-well black, flat-bottom plates

  • Temperature-controlled fluorescence plate reader

Experimental Procedure:

  • Reagent Preparation:

    • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

    • Prepare serial dilutions of Compound C9 and Nocodazole in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a control solution with DMSO (vehicle control).

  • Microtubule Polymerization:

    • Pipette 50 µL of the tubulin solution into the wells of a pre-warmed (37°C) 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow for microtubule polymerization to reach a steady state.

    • Monitor polymerization by measuring the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute. The fluorescence will plateau when polymerization is complete.

  • Induction of Disassembly:

    • Once the polymerization has reached a plateau, add 5 µL of the diluted Compound C9, Nocodazole, or vehicle control to the respective wells.

    • Immediately resume fluorescence measurements every minute for an additional 30-60 minutes to monitor microtubule depolymerization, which is observed as a decrease in fluorescence.

  • Data Analysis:

    • For each concentration of Compound C9, calculate the initial rate of depolymerization from the linear phase of the fluorescence decay curve.

    • Determine the extent of depolymerization by comparing the final fluorescence reading to the initial plateau fluorescence.

    • Plot the rate or extent of depolymerization against the logarithm of the Compound C9 concentration to determine the IC50 value.

Mandatory Visualization

Signaling Pathways Affected by Compound C9

C9_Signaling_Pathway Tubulin Tubulin Dimers Microtubules Polymerized Microtubules Tubulin->Microtubules Microtubules->Tubulin Raf Raf Microtubules->Raf Disruption Inhibits Rho Rho Microtubules->Rho Disruption Activates C9 Compound C9 C9->Microtubules MEK MEK Raf->MEK ERK ERK MEK->ERK CellEffects Anti-Angiogenic & Vascular Disruption ERK->CellEffects ROCK ROCK Rho->ROCK ROCK->CellEffects

Caption: Signaling pathways modulated by Compound C9's effect on microtubules.

Experimental Workflow for C9 Microtubule Disassembly Assay

C9_Assay_Workflow start Start prep Prepare Reagents (Tubulin, Buffers, C9) start->prep poly Initiate Microtubule Polymerization at 37°C prep->poly monitor_poly Monitor Polymerization (Fluorescence Plateau) poly->monitor_poly add_c9 Add Compound C9 or Controls monitor_poly->add_c9 monitor_depoly Monitor Depolymerization (Fluorescence Decrease) add_c9->monitor_depoly analyze Data Analysis (Rate, Extent, IC50) monitor_depoly->analyze end End analyze->end

Caption: Workflow for the in vitro C9 microtubule disassembly assay.

References

Application Notes and Protocols for C9 Administration in Murine Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The designation "C9" in the context of murine tumor models can refer to several distinct molecules, each with a unique mechanism of action and therapeutic potential. This document provides detailed application notes and protocols for three such molecules: Complement Component 9 (C9), a key protein in the immune system's terminal complement pathway; Cdk8-IN-9, a specific inhibitor of Cyclin-dependent kinase 8; and Chemokine Ligand 9 (CCL9), a signaling protein involved in immune cell trafficking. These notes are designed to guide researchers in the design and execution of preclinical studies in murine cancer models.

Section 1: Complement Component 9 (C9) in Murine Tumor Models

Complement Component C9 is the final protein that polymerizes to form the Membrane Attack Complex (MAC), a pore-forming structure that can lead to the lysis of target cells, including cancer cells.[1][2] The role of the complement system in cancer is multifaceted, exhibiting both anti-tumor and pro-tumor effects.[1] Upregulation of C9 has been observed in tumors treated with photodynamic therapy (PDT) and has been associated with various cancers, suggesting it could be a key factor in tumor cell elimination.[2][3][4]

Signaling Pathway: Formation of the Membrane Attack Complex (MAC)

The terminal complement pathway culminates in the assembly of the MAC on a target cell surface. This process begins with the cleavage of C5 into C5a and C5b. C5b then sequentially binds C6, C7, C8, and multiple C9 molecules to form the C5b-9 complex, or MAC.

MAC_Formation cluster_pathway Membrane Attack Complex (MAC) Formation C5b C5b C5b6 C5b-6 C5b->C5b6 + C6 C6 C6->C5b6 C7 C7 C5b7 C5b-7 C7->C5b7 C8 C8 C5b8 C5b-8 C8->C5b8 C9 C9 MAC C5b-9 (MAC) Pore Formation & Cell Lysis C9->MAC C5b6->C5b7 + C5b7->C5b8 + Membrane Target Cell Membrane C5b7->Membrane Inserts into membrane C5b8->MAC + (1-18 molecules)

Caption: Terminal complement pathway leading to the formation of the C5b-9 Membrane Attack Complex.

Data Presentation: C9 Expression in Cancer

Quantitative data on the direct administration of C9 protein is limited; however, studies have quantified the expression of the C9 gene in response to therapies.

Cancer ModelTreatmentTime PointGene Expression Change (in tumor)Reference
Lewis Lung Carcinoma (LLC)Photodynamic Therapy (PDT)24 hoursSignificant up-regulation of C9 gene[3]
Squamous Cell CarcinomaN/AN/ASignificantly higher expression in patients vs. normal persons[4]
Small Cell Lung CancerN/AN/ASignificantly higher expression in patients vs. normal persons[4]
Experimental Protocols

Protocol 1: Analysis of C9 Gene Expression in Tumors via RT-PCR

This protocol is adapted from a study investigating C9 expression following photodynamic therapy in a Lewis lung carcinoma model.[3]

  • Tumor Model: Use a murine model such as Lewis Lung Carcinoma (LLC).

  • Treatment: Administer cancer therapy, for example, photodynamic therapy (PDT).

  • Sample Collection: At designated time points (e.g., 24 hours post-treatment), euthanize mice and collect both treated tumors and liver tissues as a control.[3]

  • RNA Extraction: Isolate total RNA from the collected tissues using a suitable RNA extraction kit.

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA.

  • Polymerase Chain Reaction (PCR): Perform PCR to amplify the C9 gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Analyze the PCR products via gel electrophoresis. Quantify band intensity to determine the relative expression of the C9 gene in treated versus untreated tumors and control tissues.[3]

Section 2: Cdk8-IN-9 Administration in Murine Tumor Models

Cdk8-IN-9 is a potent and specific inhibitor of Cyclin-dependent kinase 8 (CDK8), a transcriptional regulator involved in oncogenic signaling pathways like Wnt/β-catenin and STAT signaling.[5] Its anti-tumor activity has been demonstrated in preclinical models.[5]

Signaling Pathway: Inhibition of CDK8

Cdk8-IN-9 inhibits the CDK8 kinase, which is part of the Mediator complex. This inhibition prevents the phosphorylation of downstream targets, such as STAT1, thereby blocking the transcription of genes involved in cancer cell proliferation and survival.

CDK8_Inhibition cluster_pathway CDK8 Inhibition Pathway Cdk8_IN_9 Cdk8-IN-9 Block Cdk8_IN_9->Block CDK8 CDK8-Mediator Complex pSTAT1 p-STAT1 (S727) CDK8->pSTAT1 P STAT1 STAT1 STAT1->CDK8 Transcription Gene Transcription (Proliferation, Survival) pSTAT1->Transcription Block->CDK8

Caption: Cdk8-IN-9 inhibits the CDK8-Mediator complex, blocking STAT1 phosphorylation.

Data Presentation: In Vivo Efficacy and Pharmacokinetics of Cdk8-IN-9

Table 1: In Vivo Efficacy of Cdk8-IN-9 [5]

CompoundDosageAdministration RouteDosing ScheduleMouse ModelCancer TypeKey Findings
Cdk8-IN-920, 40, 80 mg/kgOral (p.o.)Daily for 3 weeksBalb/c mice with CT-26 xenograftsColon CancerSignificant reduction in tumor volume and weight loss inhibition at 80 mg/kg.

Table 2: Pharmacokinetics of Cdk8-IN-9 in Mice [5]

Administration RouteDosaget1/2 (h)Tmax (h)Cmax (µg/L)AUC0-∞ (µg/L·h)F (%)
Oral (p.o.)10 mg/kg4.354.001058.412056.264.3
Intravenous (i.v.)5 mg/kg4.020.0832401.39375.4-
Experimental Protocols

Protocol 2: Subcutaneous Xenograft Efficacy Study

This protocol details a typical efficacy study using a xenograft model.[5]

  • Cell Culture: Culture human or murine cancer cells (e.g., CT-26 colon carcinoma) under standard conditions.

  • Tumor Implantation:

    • Harvest and resuspend cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.[5]

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse (e.g., Balb/c mice).[5]

  • Tumor Growth and Randomization:

    • Monitor mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[5]

  • Drug Preparation and Administration:

    • Prepare the dosing solution. For oral administration, Cdk8-IN-9 can be suspended in a vehicle like 0.5% CMC-Na.[5]

    • Vortex vigorously to ensure a uniform suspension.[5]

    • Administer the compound (e.g., 80 mg/kg) or vehicle daily via oral gavage for the specified duration (e.g., 3 weeks).[5]

  • Monitoring and Data Collection:

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.[3]

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[3]

    • Record the body weight of each mouse every 2-3 days to monitor toxicity.[3]

  • Study Endpoint and Analysis:

    • At the end of the study, euthanize the mice.

    • Excise the tumors and record their final weight.[3]

    • Analyze the data by comparing tumor growth rates and final tumor weights between groups.[3]

Protocol 3: Western Blot for Phospho-STAT1 (Pharmacodynamic Marker) [5]

  • Protein Extraction: Homogenize tumor tissues and extract total protein.

  • Electrophoresis: Separate proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT1 (S727) overnight at 4°C.[5]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Use a chemiluminescence detection system to visualize the protein bands.

Section 3: Chemokine (C-C motif) Ligand 9 (CCL9) in Murine Tumor Models

Mouse CCL9 is a chemokine that has shown tumor-suppressor functions in certain cancer models, such as colon cancer.[6] It is believed to exert its anti-tumor effects by recruiting host immune cells into the tumor microenvironment.[6]

Logical Relationship: CCL9-Mediated Anti-Tumor Response

CCL9 overexpressed by tumor cells can attract immune cells, leading to a reduction in tumor growth. This highlights the interplay between the chemokine and the host immune system.

CCL9_Mechanism cluster_pathway CCL9 Anti-Tumor Mechanism TumorCells CCL9-Overexpressing Tumor Cells CCL9 CCL9 Secretion TumorCells->CCL9 Infiltration Infiltration into Tumor Microenvironment CCL9->Infiltration Attracts ImmuneCells Host Immune Cells (e.g., T-cells, Macrophages) ImmuneCells->Infiltration TumorGrowth Tumor Growth Inhibition Infiltration->TumorGrowth

Caption: Proposed mechanism of CCL9-mediated tumor suppression via immune cell recruitment.

Data Presentation: In Vivo Efficacy of CCL9 Overexpression
Cell LineMouse ModelKey FindingReference
CT26.CL25 (murine colon cancer) with CCL9 overexpressionBALB/c miceProfound decrease in tumor growth in vivo compared to control.[6]
Experimental Protocols

Protocol 4: In Vivo Tumor Growth Study with CCL9-Overexpressing Cells

This protocol is based on a study using a murine model of colon cancer.[6]

  • Cell Line Generation:

    • Use a murine cancer cell line (e.g., CT26.CL25).

    • Create two cell lines: one with an empty vector (control) and one with a CCL9-overexpressing vector, for example, through lentiviral transduction.[6]

  • Animal Model: Use immunocompetent mice (e.g., BALB/c) to allow for the study of immune responses.

  • Tumor Implantation:

    • Inject 3 x 10^6 cells (either control or CCL9-overexpressing) per mouse subcutaneously.[6]

    • Divide animals into a control group and a test group (n=10 per group).[6]

  • Tumor Measurement:

    • Begin measuring growing tumors with a caliper every 2 days, starting from day 10 post-injection.[6]

  • Endpoint and Analysis:

    • On a predetermined day (e.g., day 24), euthanize the mice.[6]

    • Excise the primary tumors for further analysis, such as microarray analysis to identify upregulated immune-related genes.[6]

    • Compare tumor growth curves between the CCL9-overexpressing group and the control group.

General Experimental Workflow for Murine Tumor Model Studies

The following diagram illustrates a generalized workflow applicable to in vivo studies for any of the discussed "C9" molecules.

Experimental_Workflow cluster_workflow General In Vivo Efficacy Workflow start Start: Tumor Cell Culture implant Tumor Cell Implantation (e.g., Subcutaneous) start->implant monitor_growth Tumor Growth Monitoring implant->monitor_growth randomize Randomization into Groups (Treatment vs. Vehicle) monitor_growth->randomize treatment Treatment Administration (Defined Dose & Schedule) randomize->treatment monitor_response Monitor Tumor Volume & Animal Health (e.g., Body Weight) treatment->monitor_response monitor_response->treatment Continue Treatment endpoint Study Endpoint (e.g., Tumor Size Limit Reached) monitor_response->endpoint analysis Data Analysis: Tumor Excision, Weight, IHC, Western Blot endpoint->analysis Yes conclusion Conclusion analysis->conclusion

Caption: A generalized experimental workflow for in vivo anti-tumor efficacy studies in mice.

References

Application Notes and Protocols for C9-200 LNP Preparation for Therapeutic Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based vaccines. The choice of ionizable lipid is a critical determinant of the efficacy and safety of LNP formulations. C9-200 is a novel ionizable lipid that has shown significant promise, particularly for the delivery of large mRNA payloads, offering a potential advantage for therapeutic applications such as gene editing and protein replacement therapies.

These application notes provide a detailed overview and protocols for the preparation and characterization of this compound LNPs for the expression of therapeutic proteins. The provided methodologies are intended to serve as a guide for researchers developing next-generation mRNA therapeutics.

Data Presentation

Table 1: Physicochemical Properties of this compound LNPs
PropertyValueMethod of AnalysisReference
Particle Size (Z-average) 80 - 120 nmDynamic Light Scattering (DLS)[1]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[1]
Encapsulation Efficiency > 90%RiboGreen Assay / CGE-LIF[2]
Zeta Potential Near-neutral at physiological pHLaser Doppler Velocimetry[3][4]
Table 2: In Vivo Performance of this compound LNPs for Cas9 mRNA Delivery
ParameterThis compound LNPC12-200 LNP (Control)Fold ImprovementReference
Indel Formation (%) ~15%~5%3-fold[5]
Therapeutic Target Gene Editing (e.g., Transthyretin)Gene Editing (e.g., Transthyretin)[5]

Experimental Protocols

Protocol 1: Preparation of this compound Lipid Stock Solution
  • Materials:

    • This compound ionizable lipid

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

    • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

    • Anhydrous ethanol (B145695)

  • Procedure:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol at a concentration of 10-20 mg/mL.

    • To prepare the final lipid mixture, combine the individual lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).[6][7]

    • Vortex the solution thoroughly to ensure a homogenous mixture.

    • Store the lipid stock solution at -20°C.

Protocol 2: mRNA Formulation with this compound LNPs using Microfluidics
  • Materials:

    • This compound lipid stock solution (from Protocol 1)

    • Therapeutic mRNA of interest in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

    • Microfluidic mixing device (e.g., NanoAssemblr®)

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Equilibrate the this compound lipid stock solution and the mRNA solution to room temperature.

    • Load the lipid stock solution into one syringe and the mRNA solution into another syringe.

    • Set the microfluidic system parameters. A common starting point is a flow rate ratio of 3:1 (aqueous:ethanolic phase) and a total flow rate of 12 mL/min.[8] These parameters may require optimization depending on the specific mRNA and desired particle characteristics.

    • Initiate the microfluidic mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

    • Collect the resulting LNP dispersion.

    • Immediately dialyze the LNP solution against PBS (pH 7.4) for at least 4 hours at 4°C to remove ethanol and raise the pH.

    • Concentrate the LNP solution to the desired final concentration using a suitable method such as centrifugal filtration.

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

    • Store the this compound LNP-mRNA formulation at 4°C for short-term storage or at -80°C for long-term storage.

Protocol 3: Characterization of this compound LNPs
  • Particle Size and Polydispersity Index (PDI) Analysis:

    • Dilute a small aliquot of the LNP formulation in PBS.

    • Measure the particle size (Z-average diameter) and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Encapsulation Efficiency Determination:

    • Use a fluorescent dye-based assay such as the RiboGreen assay or Capillary Gel Electrophoresis with Laser-Induced Fluorescence (CGE-LIF) to determine the amount of encapsulated mRNA.[2]

    • Briefly, measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).

    • The encapsulation efficiency is calculated as: EE (%) = ((Total RNA - Free RNA) / Total RNA) * 100.

Protocol 4: In Vitro Transfection and Protein Expression Analysis
  • Cell Culture and Transfection:

    • Plate target cells in a suitable culture vessel and allow them to adhere overnight.

    • Dilute the this compound LNP-mRNA formulation in serum-free media to the desired concentration.

    • Remove the culture medium from the cells and add the LNP-containing medium.

    • Incubate the cells for 4-6 hours at 37°C.

    • After incubation, replace the transfection medium with complete culture medium.

  • Protein Expression Analysis:

    • Harvest the cells or culture supernatant at various time points post-transfection (e.g., 24, 48, 72 hours).

    • Quantify the expressed therapeutic protein using an appropriate method, such as ELISA, Western blot, or a functional activity assay.

Mandatory Visualizations

LNP_Preparation_Workflow cluster_preparation Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification & Final Formulation Lipid_Stock This compound Lipid Stock Solution (in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Solution Therapeutic mRNA Solution (Aqueous Buffer, pH 4.0) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidic_Mixing->Dialysis Concentration Concentration Dialysis->Concentration Sterile_Filtration Sterile Filtration (0.22 µm) Concentration->Sterile_Filtration Final_Product Final this compound LNP-mRNA Formulation Sterile_Filtration->Final_Product

Caption: Workflow for this compound LNP-mRNA Formulation.

Endosomal_Escape_Mechanism cluster_uptake Cellular Uptake cluster_escape Endosomal Escape cluster_expression Protein Expression LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Protonation This compound Protonation (Acidic pH) Endosome->Protonation pH drop Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization mRNA_Release mRNA Release into Cytoplasm Membrane_Destabilization->mRNA_Release Translation Ribosomal Translation mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Mechanism of this compound LNP-mediated mRNA Delivery.

Protein_Expression_Pathway mRNA Delivered mRNA Ribosome Ribosome mRNA->Ribosome Translation Initiation Polypeptide Polypeptide Chain (Primary Structure) Ribosome->Polypeptide Elongation Folding Protein Folding & Post-Translational Modifications Polypeptide->Folding Therapeutic_Protein Functional Therapeutic Protein Folding->Therapeutic_Protein

Caption: Cellular Pathway of Therapeutic Protein Expression.

References

Application Notes and Protocols for Targeted Drug Delivery Using Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "C9-200 formulation" revealed that this designation refers to a hydrocarbon product used as a gasoline blendstock, which is toxic and not suitable for pharmaceutical applications.[1][2] Therefore, this document provides a generalized framework for a hypothetical nanoparticle formulation, herein referred to as NP-200 , for targeted drug delivery. This guide is intended for researchers, scientists, and drug development professionals and outlines the essential data, protocols, and visualizations required for developing a targeted nanomedicine.

Application Notes

1. Introduction to NP-200 for Targeted Drug Delivery

Targeted drug delivery aims to enhance the therapeutic efficacy of a drug by delivering it specifically to the site of action, thereby minimizing off-target side effects.[3][4] Nanoparticle-based drug delivery systems are at the forefront of this technology, offering advantages such as improved drug solubility, protection from degradation, and the ability to be functionalized for specific targeting.[5][6]

NP-200 is a hypothetical polymeric nanoparticle formulation designed for the targeted delivery of therapeutic agents. These nanoparticles are engineered to encapsulate a drug and release it in a controlled manner at the desired site, such as a tumor. The surface of NP-200 can be modified with targeting ligands (e.g., antibodies, peptides) to enhance its accumulation in target cells or tissues.[3][5]

2. Physicochemical Properties of NP-200 Formulations

The efficacy of a nanoparticle drug delivery system is highly dependent on its physicochemical properties. The following table summarizes the key characteristics of unloaded (Blank NP-200) and drug-loaded (Drug-NP-200) nanoparticles.

ParameterBlank NP-200Drug-NP-200
Particle Size (nm) 150 ± 10165 ± 12
Polydispersity Index (PDI) 0.15 ± 0.050.18 ± 0.06
Zeta Potential (mV) -25 ± 5-22 ± 4
Drug Loading (%) N/A10 ± 2
Encapsulation Efficiency (%) N/A85 ± 5

3. In Vitro Drug Release Profile

The release of the encapsulated drug from NP-200 is a critical factor in its therapeutic effect. The following table shows the cumulative drug release over time at different pH conditions, simulating physiological (pH 7.4) and tumor microenvironment (pH 5.5) conditions.

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
110 ± 220 ± 3
625 ± 445 ± 5
1240 ± 570 ± 6
2455 ± 690 ± 5
4865 ± 795 ± 4

Experimental Protocols

1. Synthesis of NP-200 Nanoparticles (Emulsification-Solvent Evaporation Method)

This protocol describes a common method for synthesizing polymeric nanoparticles.[7]

  • Materials:

    • Polymer (e.g., PLGA)

    • Organic solvent (e.g., dichloromethane)

    • Surfactant (e.g., PVA)

    • Deionized water

  • Procedure:

    • Dissolve the polymer in the organic solvent to form the organic phase.

    • Dissolve the surfactant in deionized water to form the aqueous phase.

    • Add the organic phase to the aqueous phase while sonicating to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent.

    • Collect the nanoparticles by centrifugation and wash them with deionized water to remove excess surfactant.

    • Resuspend the nanoparticle pellet in a suitable buffer or deionized water.

2. Drug Loading and Encapsulation Efficiency

  • Procedure for Drug Loading:

    • Dissolve both the polymer and the drug in the organic solvent during the synthesis process.

    • Follow the nanoparticle synthesis protocol as described above.

  • Determination of Encapsulation Efficiency:

    • After centrifugation, collect the supernatant.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

3. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the nanoparticle formulation on a cell line.

  • Materials:

    • Target cell line (e.g., cancer cells)

    • Cell culture medium

    • MTT reagent

    • DMSO

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of blank NP-200, free drug, and Drug-NP-200.

    • Incubate for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT reagent to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability relative to untreated control cells.

Visualizations

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies s1 Polymer & Drug Dissolution s2 Emulsification s1->s2 s3 Solvent Evaporation s2->s3 s4 Purification s3->s4 c1 Particle Size & PDI s4->c1 c2 Zeta Potential s4->c2 c3 Drug Loading & EE% s4->c3 iv1 Cell Culture s4->iv1 inv1 Animal Model s4->inv1 c4 In Vitro Release c3->c4 iv2 Cytotoxicity Assay iv1->iv2 iv3 Cellular Uptake iv1->iv3 inv2 Biodistribution inv1->inv2 inv3 Efficacy Study inv1->inv3

Caption: Experimental workflow for the development and evaluation of NP-200.

Signaling_Pathway cluster_cell Target Cell Receptor Target Receptor Endocytosis Endocytosis Receptor->Endocytosis Drug_NP Drug-NP-200 Drug_NP->Receptor Binding Drug_Release Drug Release Endocytosis->Drug_Release Signaling_Cascade Signaling Cascade Drug_Release->Signaling_Cascade Inhibition Apoptosis Apoptosis Signaling_Cascade->Apoptosis

Caption: Hypothetical mechanism of action for Drug-NP-200 targeting a cell surface receptor.

Targeted_Delivery_Principle cluster_systemic Systemic Circulation cluster_targeting Targeting Mechanisms cluster_site Target Site (e.g., Tumor) NP Drug-NP-200 Passive Passive Targeting (EPR Effect) NP->Passive Active Active Targeting (Ligand-Receptor) NP->Active Accumulation Nanoparticle Accumulation Passive->Accumulation Active->Accumulation Release Controlled Drug Release Accumulation->Release Effect Therapeutic Effect Release->Effect

Caption: Principles of passive and active targeting in nanoparticle drug delivery.

References

Application Notes and Protocols for CDK9 Inhibition in Solid Tumor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) has emerged as a promising therapeutic target for the treatment of solid tumors. As a key regulator of transcriptional elongation, CDK9, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the positive transcription elongation factor b (P-TEFb). This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for productive gene transcription.[1] Many solid tumors exhibit a dependency on the continuous transcription of short-lived oncoproteins, such as MYC, and anti-apoptotic proteins, like Mcl-1, for their survival and proliferation.[1][2] Inhibition of CDK9 disrupts this transcriptional machinery, leading to the downregulation of these key survival proteins and subsequent induction of apoptosis in cancer cells.[1][3]

These application notes provide an overview of the mechanism of action of CDK9 inhibitors and detailed protocols for evaluating their therapeutic potential in solid tumor models.

Mechanism of Action: CDK9 Inhibition and Apoptosis Induction

CDK9 inhibitors typically function as ATP-competitive small molecules that bind to the kinase domain of CDK9, preventing the phosphorylation of RNAPII. This leads to a cascade of events culminating in tumor cell death:

  • Inhibition of RNAPII Phosphorylation: CDK9 inhibition prevents the phosphorylation of the Serine 2 residue of the RNAPII C-terminal domain.[1]

  • Transcriptional Repression: The underphosphorylated state of RNAPII leads to stalling and premature termination of transcription.[1]

  • Downregulation of Oncoproteins and Anti-Apoptotic Proteins: The transcription of genes with short-lived mRNA and protein products, such as MYC and MCL-1, is disproportionately affected.[2][4]

  • Induction of Apoptosis: The depletion of these critical survival factors shifts the cellular balance, leading to the activation of the apoptotic cascade.[4][5]

CDK9 inhibitor mechanism of action.

Quantitative Data on CDK9 Inhibitors

The following tables summarize the in vitro potency of various CDK9 inhibitors against different cancer cell lines and their in vivo efficacy in preclinical models.

Table 1: In Vitro Activity of Selected CDK9 Inhibitors in Solid Tumor Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
Cdk9-IN-13VariousNot Specified3.2[3]
MC18029546 cell linesVarious171 (median)[6]
AZD-4573MCF-7Breast Cancer14[2]
KB-074222rv1Prostate Cancer1200[7]
Atuveciclib (BAY 1,143,572)VariousVarious13 (low ATP)[8]
SNS-032NALM6Leukemia200[5]
21eVariousVarious11[7]
dCDK9-202TC-71Ewing Sarcoma8.5[9]

Table 2: In Vivo Efficacy of Selected CDK9 Inhibitors in Solid Tumor Xenograft Models

CompoundTumor ModelDosingTumor Growth Inhibition (%)Reference
AZD-4573MV-4-11 Xenograft5 mg/kg, i.p., bid97[2]
AZD-4573MV-4-11 Xenograft15 mg/kg, i.p., bid100[2]
AZD-4573Nomo-1 Xenograft5 mg/kg, i.p., bid65[2]
AZD-4573Nomo-1 Xenograft15 mg/kg, i.p., bid65[2]
Pyridine DerivativesH929 Xenograft3.75 mg/kgup to 48[10]
Pyridine DerivativesH929 Xenograft15 mg/kgup to 70[10]

Table 3: Clinical Activity of KB-0742 in Advanced Solid Tumors

Tumor TypeNumber of Patients (n)Disease Control Rate (%)Reference
Adenoid Cystic Carcinoma1853.8[11]
Non-Small Cell Lung Cancer683[11]
Soft Tissue Sarcoma (TFF positive)-42.8[11]
Soft Tissue Sarcoma (TFF negative)-29.4[11]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of CDK9 inhibitors are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of a CDK9 inhibitor that inhibits the metabolic activity of tumor cells by 50% (IC50).

Materials:

  • 96-well plates

  • Tumor cell line of interest

  • Complete cell culture medium

  • CDK9 inhibitor (e.g., Cdk9-IN-32)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2.[1]

  • Compound Treatment: Prepare a serial dilution of the CDK9 inhibitor in complete medium. Include a vehicle control (DMSO). Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for a desired period (e.g., 72 hours).[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly to dissolve the formazan (B1609692) crystals.[1]

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

MTT_Assay_Workflow start Start seed_cells Seed Cells (96-well plate) start->seed_cells incubate1 Incubate (Overnight) seed_cells->incubate1 treat_cells Treat with CDK9i & Vehicle incubate1->treat_cells incubate2 Incubate (e.g., 72h) treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end Xenograft_Model_Workflow start Start implant_cells Implant Tumor Cells (Subcutaneously) start->implant_cells monitor_growth Monitor Tumor Growth implant_cells->monitor_growth randomize Randomize Mice into Treatment & Control Groups monitor_growth->randomize administer_drug Administer CDK9i or Vehicle randomize->administer_drug measure_tumors Measure Tumor Volume (Regularly) administer_drug->measure_tumors endpoint Study Endpoint measure_tumors->endpoint analyze_tumors Excise & Analyze Tumors endpoint->analyze_tumors analyze_data Calculate Tumor Growth Inhibition endpoint->analyze_data end End analyze_tumors->end analyze_data->end

References

Step-by-Step Guide to the Characterization of C9-200 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the characterization of C9-200 lipid nanoparticles (LNPs), a critical class of non-viral vectors for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. The following sections detail the essential analytical techniques and experimental protocols required to ensure the quality, consistency, and efficacy of this compound LNP formulations.

Introduction to this compound LNP Characterization

This compound is an ionizable cationic lipid that plays a pivotal role in the formulation of LNPs for nucleic acid delivery. Its ability to be near-neutral at physiological pH and become positively charged in the acidic environment of endosomes is key to both encapsulating negatively charged nucleic acids and facilitating their release into the cytoplasm.[1] A thorough characterization of this compound LNPs is essential to understand their physicochemical properties, which in turn dictate their in vitro and in vivo performance, including stability, biodistribution, and transfection efficiency. The critical quality attributes (CQAs) that require rigorous assessment include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Summary of Key Physicochemical Properties

The following table summarizes typical quantitative data for LNPs formulated with ionizable lipids structurally similar to this compound, such as C12-200, which is often used as a benchmark. These values serve as a general reference for researchers developing this compound LNP formulations.

ParameterTypical ValueMethod of Analysis
Particle Size (Z-average) 70 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at neutral pH) Near-neutral to slightly negative (-3 to -6 mV)Electrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency > 90%RiboGreen Assay
Apparent pKa 6.9 - 7.0TNS Assay

Note: These values can vary depending on the specific formulation parameters, including the molar ratios of the lipid components, the nucleic acid cargo, and the manufacturing process.[2][3]

Experimental Workflow for this compound LNP Characterization

The overall workflow for the characterization of this compound LNPs involves a series of analytical techniques to assess their physical and chemical properties.

G cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation This compound LNP Formulation Size_PDI Size & PDI Analysis (DLS) Formulation->Size_PDI Initial QC Zeta Zeta Potential Analysis (ELS) Size_PDI->Zeta EE Encapsulation Efficiency (RiboGreen Assay) Zeta->EE CellUptake Cellular Uptake EE->CellUptake Proceed if CQAs met Transfection Transfection Efficiency CellUptake->Transfection Biodistribution Biodistribution Transfection->Biodistribution Efficacy Therapeutic Efficacy Biodistribution->Efficacy

Figure 1: Experimental workflow for this compound LNP characterization.

Detailed Experimental Protocols

Protocol for Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Objective: To determine the mean hydrodynamic diameter (Z-average) and the breadth of the particle size distribution (PDI) of this compound LNPs.

Materials:

  • This compound LNP suspension

  • Phosphate-buffered saline (PBS), pH 7.4, filtered through a 0.22 µm filter

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Procedure:

  • Sample Preparation: Dilute the this compound LNP suspension in filtered PBS to achieve an appropriate scattering intensity (typically a 50 to 100-fold dilution). The final concentration should be optimized to obtain a count rate within the instrument's recommended range.

  • Instrument Setup:

    • Set the measurement temperature to 25°C.

    • Select the appropriate dispersant properties (e.g., for PBS at 25°C, refractive index ≈ 1.333, viscosity ≈ 0.8872 cP).

    • Set the material refractive index for the LNPs (typically around 1.45).[4]

    • Select a backscatter detection angle (e.g., 173°) to minimize multiple scattering effects.

  • Measurement:

    • Equilibrate the sample in the instrument for at least 1 minute to ensure temperature stability.

    • Perform at least three replicate measurements, with each measurement consisting of 10-15 runs.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average particle size and the PDI.

    • A PDI value below 0.2 is generally considered indicative of a monodisperse and homogeneous LNP population.[3]

Protocol for Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)

Objective: To determine the surface charge of this compound LNPs, which influences their stability and interaction with biological membranes.

Materials:

  • This compound LNP suspension

  • 10 mM NaCl solution or deionized water, filtered through a 0.22 µm filter

  • ELS instrument (e.g., Malvern Zetasizer)

  • Disposable folded capillary cells

Procedure:

  • Sample Preparation: Dilute the this compound LNP suspension in 10 mM NaCl solution or filtered deionized water to an appropriate concentration. High ionic strength buffers like PBS can screen the surface charge and are generally avoided for zeta potential measurements.

  • Instrument Setup:

    • Set the measurement temperature to 25°C.

    • Select the appropriate dispersant properties.

    • Use the Smoluchowski approximation for the calculation of zeta potential, which is valid for particles larger than 20 nm in a medium with a moderate electrolyte concentration.

  • Measurement:

    • Carefully inject the diluted sample into the folded capillary cell, avoiding the introduction of air bubbles.

    • Place the cell in the instrument and allow it to equilibrate for at least 2 minutes.

    • Perform at least three replicate measurements.

  • Data Analysis:

    • The instrument software will calculate the zeta potential from the measured electrophoretic mobility.

    • At neutral pH, this compound LNPs are expected to have a near-neutral to slightly negative zeta potential.[2]

Protocol for mRNA Encapsulation Efficiency Determination by RiboGreen Assay

Objective: To quantify the percentage of mRNA that is successfully encapsulated within the this compound LNPs.

Materials:

  • This compound LNP suspension

  • Quant-iT RiboGreen RNA reagent and buffer (or equivalent fluorescent dye)

  • Triton X-100 (2% v/v solution)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • mRNA standard of known concentration

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of mRNA standards of known concentrations (e.g., 0 to 2 µg/mL) in TE buffer.

  • Sample Preparation:

    • In a 96-well plate, prepare two sets of wells for each LNP sample.

    • Set 1 (Total mRNA): Dilute the this compound LNP suspension in TE buffer containing 1% Triton X-100 to disrupt the LNPs and release the encapsulated mRNA.

    • Set 2 (Free mRNA): Dilute the this compound LNP suspension in TE buffer without Triton X-100.

    • The dilution factor should be chosen such that the fluorescence reading falls within the linear range of the standard curve. A 100-fold dilution is often a good starting point.[5]

  • RiboGreen Assay:

    • Add the diluted RiboGreen reagent to all standard and sample wells.

    • Incubate the plate in the dark for 5-10 minutes at room temperature.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 480 nm and 520 nm, respectively.

  • Calculation of Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of mRNA in both the "Total mRNA" and "Free mRNA" samples.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Cellular Uptake and Endosomal Escape Pathway

The biological activity of this compound LNPs is critically dependent on their efficient cellular uptake and subsequent escape from the endosomal pathway to release their nucleic acid cargo into the cytoplasm.

G cluster_uptake Cellular Uptake cluster_escape Endosomal Escape cluster_cytoplasm Cytoplasm LNP This compound LNP Endocytosis Endocytosis (Clathrin-mediated & Macropinocytosis) LNP->Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Protonation This compound Protonation LateEndosome->Protonation Decreasing pH MembraneDestabilization Endosomal Membrane Destabilization Protonation->MembraneDestabilization Release mRNA Release MembraneDestabilization->Release Translation mRNA Translation Release->Translation

Figure 2: Cellular uptake and endosomal escape of this compound LNPs.

This compound LNPs are typically internalized by cells through endocytic pathways, such as clathrin-mediated endocytosis and macropinocytosis. Once inside the cell, the LNPs are trafficked into early endosomes. As the endosomes mature into late endosomes, the internal pH drops. This acidic environment leads to the protonation of the ionizable this compound lipid, giving it a positive charge. The positively charged this compound then interacts with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the eventual release of the encapsulated mRNA into the cytoplasm, where it can be translated into protein.

Innate Immune Sensing of this compound LNPs

Both the LNP components and the mRNA cargo can be recognized by the innate immune system, leading to the production of cytokines and interferons. This inherent adjuvanticity can be beneficial for vaccine applications but may be undesirable for other therapeutic uses.

G cluster_extracellular Extracellular cluster_endosome Endosome cluster_cytoplasm Cytoplasm LNP_Lipid This compound Ionizable Lipid TLR4 TLR4 LNP_Lipid->TLR4 MyD88 MyD88 TLR4->MyD88 mRNA_Endo mRNA TLR3_7_8 TLR3, TLR7/8 mRNA_Endo->TLR3_7_8 IRF3_7 IRF3/7 TLR3_7_8->IRF3_7 mRNA_Cyto mRNA RIGI RIG-I mRNA_Cyto->RIGI RIGI->IRF3_7 NFkB NF-κB MyD88->NFkB TRIF TRIF ProInflammatory Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->ProInflammatory TypeI_IFN Type I Interferons IRF3_7->TypeI_IFN

Figure 3: Innate immune sensing pathways for this compound LNPs.

The ionizable lipids within LNPs can be recognized by Toll-like receptor 4 (TLR4) on the surface of immune cells.[6][7][8] This interaction primarily signals through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as IL-6 and TNF-α.[9][10] The mRNA cargo, if it contains double-stranded RNA contaminants or specific motifs, can be sensed by endosomal TLRs (TLR3, TLR7, and TLR8) and cytosolic sensors like RIG-I.[11][12][13] This recognition leads to the activation of interferon regulatory factors (IRFs) and the production of type I interferons.

In Vivo Characterization

Preclinical evaluation of this compound LNPs in animal models is crucial to assess their biodistribution, efficacy, and safety.

Biodistribution: Following intravenous administration, LNPs formulated with ionizable lipids like C12-200, a close analog of this compound, tend to accumulate primarily in the liver and spleen.[14] This biodistribution can be assessed by encapsulating a reporter molecule (e.g., fluorescently labeled mRNA or mRNA encoding a luciferase reporter) and measuring its signal in various organs ex vivo.[14][15]

Efficacy: The therapeutic efficacy is evaluated by measuring the desired biological effect of the delivered nucleic acid. For example, if the LNP delivers mRNA encoding a therapeutic protein, the protein levels in the target tissue or serum are quantified.[16]

Safety: The safety profile is assessed by monitoring for signs of toxicity, such as changes in body weight, and by analyzing serum levels of liver enzymes (e.g., ALT, AST) and inflammatory cytokines.[17]

By following these detailed application notes and protocols, researchers and drug developers can effectively characterize this compound LNP formulations, ensuring their quality and advancing the development of novel nucleic acid-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing C9-200 LNP Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance C9-200 lipid nanoparticle (LNP) encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it differ from other ionizable lipids like C12-200?

A1: this compound is an ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics.[1][2] Structurally, it is characterized by shorter alkyl tails (9 carbons) compared to the more commonly known C12-200 (12 carbons). This structural difference can influence the efficacy of LNP-mediated mRNA translation.[3]

Q2: What is the primary advantage of using this compound for LNP formulations?

A2: Research suggests that the shorter tail length of this compound may be particularly advantageous for encapsulating and delivering larger mRNA cargos. For instance, LNPs formulated with this compound have demonstrated a three-fold higher induction of indels when delivering Cas9 mRNA compared to C12-200 LNPs.[3]

Q3: What are the key factors influencing the encapsulation efficiency of this compound LNPs?

A3: Several critical factors can impact the encapsulation efficiency of this compound LNPs. These include, but are not limited to:

  • Lipid Composition and Ratios: The molar ratio of the four primary lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) is crucial.

  • N/P Ratio: The ratio of the total moles of amine groups in the ionizable lipid (N) to the total moles of phosphate (B84403) groups in the nucleic acid cargo (P) significantly affects encapsulation.

  • Flow Rate and Mixing Parameters: The total flow rate and the flow rate ratio of the aqueous and organic phases during microfluidic mixing are critical for consistent LNP formation.

  • pH of Buffers: The pH of the aqueous buffer system used to dissolve the nucleic acid cargo is vital for the ionization of this compound and subsequent encapsulation.

  • Cargo Characteristics: The size, concentration, and integrity of the nucleic acid payload can influence encapsulation efficiency.

Q4: How can I accurately measure the encapsulation efficiency of my this compound LNPs?

A4: The most common method for determining encapsulation efficiency is the RiboGreen assay. This assay uses a fluorescent dye that binds to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (like Triton X-100), the amount of encapsulated nucleic acid can be calculated. It is important to run a standard curve for accurate quantification.

Troubleshooting Guide

This guide addresses common issues encountered during this compound LNP formulation and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (<80%) 1. Suboptimal N/P ratio. 2. Incorrect pH of the aqueous buffer. 3. Degraded nucleic acid cargo. 4. Inappropriate lipid molar ratios. 5. Inefficient mixing during formulation.1. Optimize the N/P ratio. Start with a ratio of 6:1 and titrate up or down. 2. Ensure the aqueous buffer pH is acidic (typically pH 4.0-5.0) to promote protonation of the this compound amine groups. 3. Verify the integrity of your mRNA or siRNA using gel electrophoresis or a Bioanalyzer. 4. Review and optimize the molar ratios of your lipid components (this compound, helper lipid, cholesterol, PEG-lipid). 5. If using microfluidics, check for any blockages and ensure proper mixing. Adjust the total flow rate and flow rate ratio.
High Polydispersity Index (PDI > 0.2) 1. Inefficient or inconsistent mixing. 2. Aggregation of LNPs post-formulation. 3. Poor quality of lipid components.1. Optimize microfluidic mixing parameters (total flow rate and flow rate ratio). 2. Ensure rapid and consistent dilution of the formulated LNPs in a suitable buffer (e.g., PBS) immediately after formation. 3. Use high-purity lipids from a reputable supplier.
Inconsistent Particle Size 1. Fluctuations in flow rates during microfluidic mixing. 2. Variations in the concentration of lipid or nucleic acid solutions. 3. Inconsistent post-formulation processing (e.g., dialysis, purification).1. Use a calibrated and stable syringe pump for microfluidic mixing. 2. Prepare fresh, accurately concentrated stock solutions for each experiment. 3. Standardize the post-formulation purification process, including dialysis time and buffer exchange.
Poor In Vivo or In Vitro Transfection Efficacy 1. Low encapsulation efficiency. 2. Suboptimal LNP formulation for the specific cargo and target. 3. Degradation of the nucleic acid payload. 4. Inefficient endosomal escape.1. Address low encapsulation efficiency using the steps outlined above. 2. Consider the size of your mRNA cargo. For larger mRNAs like Cas9, this compound may be more effective than longer-tailed lipids.[3] 3. Protect your nucleic acid from degradation by using nuclease-free reagents and proper handling techniques. 4. Optimize the helper lipid component (e.g., DOPE) which can facilitate endosomal escape.

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

This protocol describes a general method for formulating this compound LNPs using a microfluidic mixing device.

Materials:

  • This compound ionizable lipid

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) - DOPE)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • Nucleic acid cargo (mRNA or siRNA)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device and syringe pumps

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DOPE, cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration will depend on the microfluidic system and desired final LNP concentration. A typical starting point is 12.5 mM total lipid.

  • Prepare Aqueous Phase:

    • Dissolve the nucleic acid cargo in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic system with two syringe pumps.

    • Load the lipid stock solution (organic phase) into one syringe and the nucleic acid solution (aqueous phase) into the other.

    • Set the flow rate ratio (FRR) of the aqueous to organic phase. A common starting point is 3:1.

    • Set the total flow rate (TFR). This will depend on the specific microfluidic chip, but a typical range is 2-12 mL/min.

    • Initiate the flow from both syringes to allow for rapid mixing within the microfluidic chip.

  • Collection and Dilution:

    • Collect the LNP solution as it exits the microfluidic device.

    • Immediately dilute the collected solution with PBS (pH 7.4) to minimize aggregation.

  • Purification:

    • Purify the LNPs and remove ethanol by performing dialysis against PBS (pH 7.4) using an appropriate molecular weight cutoff (MWCO) dialysis cassette (e.g., 10 kDa).

    • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Characterization:

    • Measure particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using the RiboGreen assay (see Protocol 2).

Protocol 2: Quantification of Encapsulation Efficiency using RiboGreen Assay

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% solution)

  • 96-well black plate

  • Plate reader capable of fluorescence measurement (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

  • Prepare RiboGreen Working Solution:

    • Dilute the concentrated RiboGreen reagent in TE buffer as per the manufacturer's instructions. Protect from light.

  • Prepare Samples:

    • In a 96-well plate, prepare two sets of wells for each LNP sample.

    • Set A (Total RNA): Add a known volume of your LNP sample and TE buffer containing 0.1% Triton X-100 to lyse the LNPs.

    • Set B (Free RNA): Add the same volume of your LNP sample and TE buffer without Triton X-100.

  • Incubation:

    • Incubate the plate at 37°C for 15 minutes to ensure complete lysis in Set A.

  • Add RiboGreen Reagent:

    • Add the RiboGreen working solution to all wells.

  • Fluorescence Measurement:

    • Read the fluorescence of the plate using the appropriate excitation and emission wavelengths.

  • Calculation:

    • Create a standard curve using known concentrations of your nucleic acid.

    • Determine the concentration of RNA in both Set A (Total RNA) and Set B (Free RNA) from the standard curve.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process LNP Formation & Purification cluster_analysis Characterization Lipids This compound, Helper, Cholesterol, PEG-Lipid in Ethanol Mixing Microfluidic Mixing Lipids->Mixing NucleicAcid mRNA/siRNA in Aqueous Buffer (pH 4.0) NucleicAcid->Mixing Dilution Dilution in PBS Mixing->Dilution Purification Dialysis / TFF Dilution->Purification DLS Size & PDI (DLS) Purification->DLS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Purification->RiboGreen Transfection In Vitro / In Vivo Transfection Purification->Transfection

Caption: this compound LNP Formulation and Characterization Workflow.

Troubleshooting_Logic Start Low Encapsulation Efficiency? Check_NP Check N/P Ratio Start->Check_NP Yes Success Improved Encapsulation Start->Success No Check_pH Verify Aqueous Buffer pH Check_NP->Check_pH Check_RNA Assess RNA Integrity Check_pH->Check_RNA Check_Mixing Optimize Mixing Parameters Check_RNA->Check_Mixing Check_Lipids Verify Lipid Ratios & Quality Check_Mixing->Check_Lipids Check_Lipids->Success

Caption: Troubleshooting Logic for Low Encapsulation Efficiency.

References

C9-200 LNP Technical Support Center: Troubleshooting Instability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C9-200 Lipid Nanoparticles (LNPs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common instability issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound LNP instability?

A1: The primary indicators of this compound LNP instability include:

  • Visible Aggregation: The appearance of cloudiness, precipitation, or visible particles in the LNP suspension.[1][2]

  • Increased Particle Size and Polydispersity Index (PDI): An increase in the Z-average diameter and PDI values as measured by Dynamic Light Scattering (DLS) suggests particle fusion or aggregation.[3][4]

  • Decreased Encapsulation Efficiency: Leakage of the encapsulated cargo (e.g., mRNA) from the LNPs over time.[1]

  • Loss of Biological Activity: A reduction in the therapeutic or transfection efficiency of the LNPs.[5]

Q2: What are the main factors that contribute to this compound LNP instability?

A2: this compound LNP stability is influenced by a combination of formulation, process, and storage parameters. Key factors include:

  • pH of the Formulation Buffer: The pH is critical for the stability of LNPs containing ionizable lipids like this compound. Suboptimal pH can lead to changes in surface charge, promoting aggregation.[6]

  • Storage Temperature: Both freezing and elevated temperatures can negatively impact LNP stability. Freeze-thaw cycles, in particular, can induce aggregation and cargo leakage.[3][7][8]

  • Ionic Strength of the Buffer: High salt concentrations can reduce the electrostatic repulsion between nanoparticles, leading to aggregation.[6]

  • Lipid Concentration: High lipid concentrations during formulation can increase the likelihood of particle collisions and subsequent aggregation.[6]

  • Physical Stress: Mechanical agitation and exposure to light can also contribute to LNP degradation.[1][3][9]

Q3: How can I improve the long-term stability of my this compound LNP formulations?

A3: To enhance long-term stability, consider the following strategies:

  • Lyophilization (Freeze-Drying): This is a highly effective method for preserving LNP integrity for extended periods.[1][7][10] Lyophilized products can often be stored at refrigerated or even room temperatures.[10][11]

  • Use of Cryoprotectants: The addition of cryoprotectants, such as sucrose (B13894) or trehalose (B1683222), can protect LNPs from damage during freezing and thawing.[7][8][12]

  • Optimized Storage Conditions: Storing LNPs at recommended temperatures (typically -20°C to -80°C for liquid formulations) is crucial.[7] For lyophilized products, storage at 4°C or room temperature may be possible.[11]

  • Proper Handling: Minimize exposure to harsh environmental conditions like vigorous shaking, multiple freeze-thaw cycles, and prolonged exposure to light.[3][9]

Troubleshooting Guides

Issue 1: Immediate Aggregation of this compound LNPs After Formulation

Symptoms: The LNP suspension appears cloudy or contains visible precipitates immediately after preparation. DLS measurements show a large Z-average diameter (>200 nm) and a high PDI (>0.3).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal pH of the Aqueous Phase The ionizable lipid this compound has a specific pKa. Ensure the pH of your aqueous buffer is optimized for this. A pH that is too low can lead to excessive positive surface charge and aggregation.[6] Adjust the buffer pH and re-formulate.
High Lipid Concentration A high concentration of lipids can increase the frequency of particle collisions.[6] Try reducing the total lipid concentration in your formulation.
Inadequate Mixing During Formulation If using a microfluidic or T-junction mixing method, ensure the flow rates and ratios are optimized. Inefficient mixing can lead to the formation of larger, unstable particles.
High Ionic Strength of the Buffer High salt concentrations can shield the surface charge of the LNPs, reducing electrostatic repulsion and causing aggregation.[6] Consider using a buffer with a lower ionic strength.
Issue 2: this compound LNP Aggregation During Storage

Symptoms: LNPs that are initially within the desired size range aggregate over time during storage, as indicated by an increase in size and PDI.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Storage Temperature Storing liquid LNP formulations at 4°C is often preferable to freezing to avoid freeze-thaw-induced aggregation.[6] If freezing is necessary, store at a stable -80°C.[3]
Freeze-Thaw Cycles Repeated freezing and thawing can disrupt the LNP structure, leading to aggregation and cargo leakage.[8][13] Aliquot your LNP suspension into single-use volumes to avoid multiple freeze-thaw cycles.
Absence of Cryoprotectants If you must freeze your LNPs, the addition of a cryoprotectant like sucrose or trehalose (typically at 5-10% w/v) can significantly improve stability.[7][8][12]
Suboptimal Final Buffer After formulation, ensure the LNPs are dialyzed or buffer-exchanged into a storage buffer with a neutral pH (e.g., PBS, pH 7.4) to improve long-term stability.[6]
Issue 3: Low or Decreasing mRNA Encapsulation Efficiency

Symptoms: The percentage of mRNA encapsulated within the this compound LNPs is below the expected range, or it decreases significantly over time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Formulation Parameters The lipid-to-mRNA ratio is a critical parameter. A sufficiently high ionizable lipid to mRNA weight ratio is often necessary to prevent mRNA leakage.[10] Titrate the lipid-to-mRNA ratio to find the optimal encapsulation efficiency.
mRNA Degradation The encapsulated mRNA may be degrading over time, especially at non-frozen temperatures.[1] Ensure proper handling and storage of both the mRNA and the formulated LNPs to minimize RNase contamination and degradation.
LNP Instability Leading to Leakage Physical instability of the LNPs (e.g., due to temperature fluctuations) can lead to the release of the encapsulated mRNA.[1] Follow the recommendations for improving LNP stability, such as using cryoprotectants and optimizing storage conditions.

Experimental Protocols

Protocol 1: LNP Size and Polydispersity Measurement using Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute a small aliquot of the this compound LNP suspension in the appropriate buffer (e.g., the formulation buffer for initial characterization or PBS for final characterization). The dilution factor should be optimized to achieve the desired particle count rate for the specific DLS instrument being used.

  • Instrument Setup: Equilibrate the DLS instrument to the desired measurement temperature (typically 25°C).

  • Measurement: Transfer the diluted sample to a suitable cuvette and place it in the DLS instrument. Perform the measurement according to the instrument's operating procedure.

  • Data Analysis: Record the Z-average diameter, Polydispersity Index (PDI), and zeta potential.[6] The Z-average provides an intensity-weighted average size, while the PDI indicates the breadth of the size distribution.

Protocol 2: mRNA Encapsulation Efficiency using a RiboGreen Assay
  • Reagent Preparation: Prepare a working solution of the Quant-iT RiboGreen reagent according to the manufacturer's instructions. Prepare a standard curve using the provided RNA standard.

  • Sample Preparation:

    • Total mRNA: Dilute the LNP suspension (e.g., 100-fold) in a buffer containing a surfactant (e.g., 2% Triton X-100) to lyse the LNPs and release all the mRNA.[14]

    • Free mRNA: Dilute the LNP suspension to the same extent in a buffer without surfactant (e.g., TE buffer).[14]

  • Assay: Add the RiboGreen working solution to both the lysed and unlysed LNP samples, as well as to the standards, in a 96-well plate.

  • Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.

  • Calculation:

    • Determine the concentration of total and free mRNA from the standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

G cluster_0 Troubleshooting this compound LNP Instability start Instability Observed (Aggregation, Size Increase, Low EE%) formulation Check Formulation Parameters start->formulation Formulation Stage storage Review Storage & Handling start->storage Storage/Handling Stage ph Adjust Buffer pH formulation->ph lipid_conc Reduce Lipid Concentration formulation->lipid_conc mixing Optimize Mixing Parameters formulation->mixing ionic_strength Lower Ionic Strength formulation->ionic_strength characterize Re-characterize LNPs (DLS, RiboGreen) ph->characterize lipid_conc->characterize mixing->characterize ionic_strength->characterize temperature Optimize Storage Temperature (-80°C or 4°C) storage->temperature freeze_thaw Aliquot to Avoid Freeze-Thaw Cycles storage->freeze_thaw cryo Add Cryoprotectant (Sucrose/Trehalose) storage->cryo lyophilize Consider Lyophilization storage->lyophilize temperature->characterize freeze_thaw->characterize cryo->characterize lyophilize->characterize

Caption: Troubleshooting workflow for this compound LNP instability.

G cluster_1 Factors Affecting this compound LNP Stability lnp_stability This compound LNP Stability formulation Formulation Parameters lnp_stability->formulation storage Storage Conditions lnp_stability->storage process Process Parameters lnp_stability->process handling Handling lnp_stability->handling ph Buffer pH formulation->ph lipid_ratio Lipid Ratios formulation->lipid_ratio lipid_conc Lipid Concentration formulation->lipid_conc ionic_strength Ionic Strength formulation->ionic_strength temperature Temperature storage->temperature freeze_thaw Freeze-Thaw Cycles storage->freeze_thaw cryoprotectants Cryoprotectants storage->cryoprotectants mixing_rate Mixing Rate process->mixing_rate purification Purification Method process->purification agitation Mechanical Agitation handling->agitation light_exposure Light Exposure handling->light_exposure

Caption: Key factors influencing this compound LNP stability.

References

Technical Support Center: C9orf72-Mediated Toxicity and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on C9orf72-associated toxicity. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of toxicity associated with the C9orf72 hexanucleotide repeat expansion?

The primary mechanisms of toxicity are believed to be a toxic gain-of-function, with a potential contribution from loss-of-function of the C9orf72 protein.[1] The gain-of-function toxicity is mediated by two main pathogenic molecules:

  • Repeat-containing RNA: The expanded GGGGCC (G4C2) repeats in the C9orf72 gene are transcribed in both the sense and antisense directions.[2] These repeat-containing RNA transcripts accumulate in the nucleus, forming structures called RNA foci that can sequester essential RNA-binding proteins, leading to downstream transcriptome and splicing defects.[3][4]

  • Dipeptide Repeat (DPR) Proteins: The repeat-containing RNAs undergo a non-canonical form of translation called Repeat-Associated Non-ATG (RAN) translation.[5] This process produces five different types of dipeptide repeat proteins: poly-Glycine-Alanine (poly-GA), poly-Glycine-Proline (poly-GP), poly-Glycine-Arginine (poly-GR) from the sense transcript, and poly-Proline-Alanine (poly-PA), poly-Proline-Arginine (poly-PR) from the antisense transcript.[6] These DPRs are prone to aggregation and are thought to be a major driver of neurodegeneration.[3][7]

Q2: Which of the dipeptide repeat (DPR) proteins are the most toxic?

While all DPRs are considered to have some level of toxicity, studies in various models have shown that the arginine-rich DPRs, poly-GR and poly-PR , are particularly toxic.[8] Poly-GA is the most abundant DPR found in patient brains, but its direct toxicity is still under investigation.[9] The relative toxicity of the different DPRs can vary depending on the experimental model and the length of the repeat.

Q3: What are the major cellular pathways disrupted by C9orf72-mediated toxicity?

Two of the most significantly affected cellular pathways are:

  • Nucleocytoplasmic Transport: Both the expanded repeat RNA and the resulting DPRs have been shown to disrupt the transport of proteins and RNA between the nucleus and the cytoplasm.[1][10] This is thought to occur through the mislocalization and dysfunction of key components of the nuclear pore complex and the Ran GTPase cycle.[1]

  • Autophagy and Lysosomal Function: The C9orf72 protein itself plays a role in the initiation and progression of autophagy.[11][12] Reduced levels of C9orf72 protein (haploinsufficiency) can impair the cell's ability to clear aggregated proteins and damaged organelles, potentially exacerbating the toxic effects of the DPRs.[13]

Troubleshooting Guides

Issue 1: Difficulty in detecting C9orf72 repeat expansions by PCR.

The high GC content and repetitive nature of the C9orf72 hexanucleotide repeat expansion make it challenging to amplify using standard PCR protocols.[14]

Solution: Repeat-Primed PCR (RP-PCR)

RP-PCR is a commonly used method to detect the presence of large repeat expansions. This technique uses one primer that binds to a flanking region outside the repeat and a second primer that can anneal to multiple locations within the repeat sequence.[15] This generates a characteristic ladder of products on a capillary electrophoresis trace, indicating the presence of an expansion.

Experimental Protocols

Protocol 1: Detection of RNA Foci by Fluorescence In Situ Hybridization (FISH)

This protocol describes the detection of sense G4C2 repeat-containing RNA foci in patient-derived cells or tissues.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • 70% Ethanol (B145695)

  • Hybridization solution (40% formamide (B127407), 2X SSC, 20 µg/mL BSA, 100 mg/mL dextran (B179266) sulfate, 10 µg/mL yeast tRNA, 2 mM Vanadyl Sulfate Ribonucleosides)

  • Fluorescently labeled RNA probe complementary to the G4C2 repeat (e.g., (C4G2)n-Cy3)

  • Wash buffer (40% formamide in 2X SSC)

  • DAPI mounting medium

Procedure:

  • Fix cells or tissue sections in 4% PFA for 10 minutes.

  • Incubate in pre-chilled 70% ethanol for 30 minutes on ice.

  • Rehydrate in hybridization solution for 10 minutes at 55°C.

  • Incubate with the denatured fluorescently labeled RNA probe in hybridization solution for 2 hours at 55°C.

  • Wash three times with wash buffer.

  • Briefly wash once with PBS.

  • Mount with DAPI mounting medium.

  • Visualize using a confocal microscope.

Quantitative Data Summary

Table 1: Relative Toxicity of C9orf72-Associated Dipeptide Repeat Proteins

Dipeptide Repeat (DPR)Primary LocalizationRelative ToxicityKey Toxic Effects
Poly-GR Nucleolus, CytoplasmHighDisrupts nucleolar function, impairs RNA biogenesis, inhibits translation[8]
Poly-PR Nucleolus, CytoplasmHighSimilar to poly-GR, disrupts nucleocytoplasmic transport[8]
Poly-GA Cytoplasmic aggregatesModerateSequesters proteins like Unc119, leading to their loss of function[9]
Poly-GP Cytoplasmic aggregatesLowForms amorphous aggregates that appear relatively innocuous to neurons[16]
Poly-PA Cytoplasmic aggregatesLowLess studied, but generally considered to have lower toxicity

Note: Toxicity can be context-dependent and vary between different experimental systems.

Signaling Pathways and Experimental Workflows

C9orf72_Toxicity_Pathway cluster_0 C9orf72 Gene with G4C2 Repeat Expansion cluster_1 Toxic Gain-of-Function cluster_2 Loss-of-Function cluster_3 Cellular Dysfunction C9_gene C9orf72 Gene (G4C2)n Expansion RNA_foci Sense & Antisense Repeat RNA Foci C9_gene->RNA_foci Bidirectional Transcription C9_protein_loss Reduced C9orf72 Protein Levels C9_gene->C9_protein_loss Transcriptional Silencing DPRs Dipeptide Repeat Proteins (poly-GR, -PR, -GA, etc.) RNA_foci->DPRs RAN Translation NCT_defect Nucleocytoplasmic Transport Defect RNA_foci->NCT_defect Sequesters Transport Factors (e.g., RanGAP1) DPRs->NCT_defect Interacts with Nuclear Pore Complex Stress_granules Stress Granule Formation DPRs->Stress_granules Induces Cellular Stress Autophagy_impairment Impaired Autophagy C9_protein_loss->Autophagy_impairment Disrupts ULK1 Complex Recruitment Neurodegeneration Neurodegeneration in ALS/FTD NCT_defect->Neurodegeneration Autophagy_impairment->Neurodegeneration Accumulation of Toxic Aggregates Stress_granules->Neurodegeneration

Caption: Overview of C9orf72-mediated toxicity pathways.

Autophagy_Pathway ULK1 ULK1 Complex Phagophore Phagophore Formation ULK1->Phagophore Initiation C9_complex C9orf72/SMCR8/WDR41 Complex C9_complex->ULK1 Recruits Autophagosome Autophagosome Phagophore->Autophagosome Elongation Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Mitigation_Workflow cluster_assays Assess Therapeutic Efficacy start C9orf72 Patient-derived iPSCs or Animal Model ASO_treatment Administer Antisense Oligonucleotides (ASOs) start->ASO_treatment Antibody_treatment Administer DPR-targeting Antibodies start->Antibody_treatment RNA_foci_assay RNA FISH for RNA Foci Quantification ASO_treatment->RNA_foci_assay Reduces toxic RNA DPR_assay Western Blot / Immunoassay for DPR Quantification Antibody_treatment->DPR_assay Clears DPRs Phenotype_rescue Behavioral or Cellular Phenotype Assessment RNA_foci_assay->Phenotype_rescue DPR_assay->Phenotype_rescue

References

Technical Support Center: Optimizing C9 Dosage for Anti-Tumor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the dosage of C9, a novel microtubule-depolymerizing agent, to achieve maximum anti-tumor efficacy. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for C9?

A1: C9 is a microtubule-depolymerizing agent that exerts its anti-tumor effects through a dual mechanism: anti-angiogenesis and vascular disruption.[1][2] It binds to the colchicine-binding site on tubulin, leading to the disassembly of microtubules in endothelial cells.[1] This disruption interferes with key cellular processes required for the formation of new blood vessels (angiogenesis). Additionally, C9 can disrupt existing tumor vasculature, leading to a shutdown of blood supply to the tumor.[1][2]

Q2: Which signaling pathways are modulated by C9?

A2: C9 has been shown to down-regulate the Raf-MEK-ERK signaling pathway, which is crucial for endothelial cell proliferation and survival.[1][2] Furthermore, its vascular-disrupting effects are associated with the activation of the Rho/Rho kinase pathway, leading to endothelial cell contraction and membrane blebbing.[1][2]

Q3: What is a recommended starting concentration for in vitro experiments with C9?

A3: Based on preclinical studies, concentrations below 2 µmol·L⁻¹ are recommended for assessing the anti-angiogenic effects of C9 in human umbilical vein endothelial cells (HUVECs).[1] Significant inhibition of endothelial cell proliferation is generally not observed at concentrations below 1.0 µmol·L⁻¹.[1] A good starting point for dose-response studies would be a range from 0.03 to 2.0 µmol·L⁻¹.[1]

Q4: Is there any available in vivo dosage information for C9?

A4: To date, specific public data on the in vivo dosage, efficacy, and toxicity of C9 in animal models is limited. However, data from other microtubule inhibitors that also bind to the colchicine (B1669291) site can provide a useful reference. For instance, the novel microtubule inhibitor T115 was well-tolerated in mice with a maximum total tolerated dose of 400 mg/kg.[3] Another microtubule inhibitor demonstrated significant tumor volume reduction in a mouse melanoma model at doses of 15 and 30 mg/kg. In a xenograft mouse model, a different microtubule depolymerizing agent showed a tumor growth reduction of over 50% with no apparent toxicity. It is crucial to perform initial dose-finding and toxicity studies for C9 in a relevant animal model to determine a safe and effective dose range.

Troubleshooting Guides

In Vitro Experimentation
Issue Possible Cause Troubleshooting Steps
Low or no anti-proliferative effect observed in cancer cell lines. 1. C9 primarily targets endothelial cells. 2. Insufficient drug concentration or incubation time. 3. Cell line is resistant to microtubule-depolymerizing agents.1. Confirm the effect of C9 on endothelial cell lines (e.g., HUVECs) first. 2. Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µmol·L⁻¹) and longer incubation times (e.g., 24, 48, 72 hours). 3. Test C9 on a panel of cancer cell lines to identify sensitive ones. Consider combination therapies.
High toxicity observed in normal (non-endothelial) cell lines. The concentration of C9 is too high for the specific cell type.Determine the IC50 (half-maximal inhibitory concentration) for both your target cancer cells and normal cells to establish a therapeutic window.
Inconsistent results in tube formation assays. 1. Variability in Matrigel™ thickness. 2. Suboptimal endothelial cell density. 3. Cells are past their optimal passage number.1. Ensure a consistent and even layer of Matrigel™ in each well. 2. Optimize cell seeding density to form a well-defined tubular network in the control group. 3. Use endothelial cells at a low passage number for optimal performance.
In Vivo Experimentation
Issue Possible Cause Troubleshooting Steps
No significant anti-tumor effect observed in xenograft models. 1. Suboptimal dosing or schedule. 2. Poor bioavailability of C9. 3. The tumor model is not dependent on angiogenesis.1. Conduct a dose-escalation study to find the maximum tolerated dose (MTD). Test different administration schedules (e.g., daily, every other day). 2. Analyze the pharmacokinetic profile of C9 to understand its absorption, distribution, metabolism, and excretion. 3. Select a tumor model known to be highly vascularized and sensitive to anti-angiogenic therapy.
Significant toxicity and weight loss in animals. The administered dose of C9 is too high.1. Reduce the dose of C9. 2. Consider a different dosing schedule to allow for recovery between treatments. 3. Monitor animals closely for signs of toxicity and establish clear endpoints for the study.
Difficulty in assessing vascular disruption. Inadequate imaging or histological techniques.Utilize techniques such as dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) or immunohistochemical staining for vascular markers (e.g., CD31) to visualize and quantify changes in tumor vasculature.

Quantitative Data Summary

Table 1: In Vitro Efficacy of C9 on Human Umbilical Vein Endothelial Cells (HUVECs) [1]

Concentration (µmol·L⁻¹)Effect on Cell Proliferation (48h incubation)
0.03Little to no effect
0.06Little to no effect
0.1Little to no effect
0.2Little to no effect
0.5Little to no effect
1.0Slight growth inhibition (11.8%)
2.0Moderate growth inhibition (34.9%)

Experimental Protocols

MTT Cell Proliferation Assay

Objective: To determine the effect of C9 on the proliferation of endothelial or cancer cells.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of C9 (e.g., 0.01 to 10 µmol·L⁻¹) and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Endothelial Cell Tube Formation Assay

Objective: To assess the effect of C9 on the ability of endothelial cells to form capillary-like structures.

Methodology:

  • Coat the wells of a 96-well plate with Matrigel™ and allow it to solidify at 37°C for 30 minutes.

  • Seed endothelial cells (e.g., HUVECs) onto the Matrigel™ at a density of 1.5 x 10⁴ cells per well.

  • Treat the cells with various concentrations of C9 and a vehicle control.

  • Incubate the plate for 6-18 hours at 37°C.

  • Visualize and photograph the tube formation using a microscope.

  • Quantify the degree of tube formation by measuring parameters such as the number of junctions, number of branches, and total tube length using image analysis software.

Rat Aortic Ring Assay

Objective: To evaluate the effect of C9 on angiogenesis in an ex vivo model.

Methodology:

  • Excise the thoracic aorta from a rat and cut it into 1 mm thick rings.

  • Embed the aortic rings in a collagen gel in a 48-well plate.

  • Add endothelial cell growth medium containing various concentrations of C9 or a vehicle control to each well.

  • Incubate the plate at 37°C for 7-10 days, replacing the medium every 2-3 days.

  • Monitor the outgrowth of microvessels from the aortic rings daily using a microscope.

  • Quantify the angiogenic response by measuring the length and number of the sprouting microvessels.

Visualizations

C9_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Raf Raf VEGFR->Raf Activates C9 C9 Tubulin Tubulin C9->Tubulin Binds to Colchicine Site Microtubules Microtubules C9->Microtubules Inhibits Polymerization Rho Rho C9->Rho Activates Tubulin->Microtubules Polymerization MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Promotes ROCK Rho Kinase (ROCK) Rho->ROCK Contraction Cell Contraction & Membrane Blebbing ROCK->Contraction Induces VEGF VEGF VEGF->VEGFR Binds

Caption: C9 inhibits the Raf-MEK-ERK pathway and activates the Rho/Rho kinase pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start_invitro Start In Vitro Studies mtt MTT Proliferation Assay (Endothelial & Cancer Cells) start_invitro->mtt tube Endothelial Tube Formation Assay start_invitro->tube aortic Rat Aortic Ring Assay start_invitro->aortic data_analysis_invitro Data Analysis: Determine IC50 & Anti-Angiogenic Effect mtt->data_analysis_invitro tube->data_analysis_invitro aortic->data_analysis_invitro start_invivo Start In Vivo Studies data_analysis_invitro->start_invivo Proceed if promising mtd Maximum Tolerated Dose (MTD) Study start_invivo->mtd xenograft Tumor Xenograft Efficacy Study mtd->xenograft toxicity Toxicity Assessment xenograft->toxicity data_analysis_invivo Data Analysis: Tumor Growth Inhibition & Safety Profile toxicity->data_analysis_invivo

Caption: A typical experimental workflow for evaluating the anti-tumor efficacy of C9.

References

Technical Support Center: Troubleshooting C9 (CDK9) Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting resistance to Cyclin-Dependent Kinase 9 (CDK9) inhibitors in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CDK9 inhibitors?

A1: CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1] P-TEFb promotes the transition from abortive to productive gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 (Ser2) position, as well as negative elongation factors.[1][2] By inhibiting the kinase activity of CDK9, these inhibitors prevent this crucial phosphorylation step. This leads to a stall in transcriptional elongation and the subsequent downregulation of proteins with short half-lives, many of which are key for cancer cell survival and proliferation, such as MYC and MCL-1.[1][3]

Q2: My cancer cell line, which was initially sensitive to a CDK9 inhibitor, now shows resistance. What are the potential mechanisms?

A2: Acquired resistance to CDK9 inhibitors can occur through several mechanisms. A primary mechanism identified is the acquisition of point mutations in the kinase domain of CDK9. For example, a mutation causing a Leucine to Phenylalanine substitution at position 156 (L156F) has been shown to confer resistance to the CDK9 inhibitor BAY1251152.[4][5] This mutation is thought to cause steric hindrance, which disrupts the binding of the inhibitor to the ATP-binding pocket of CDK9.[4][5] Other potential, though less specific, mechanisms could involve the activation of bypass signaling pathways or increased drug efflux, although these are more general mechanisms of drug resistance.[4]

Q3: I am not observing the expected downstream effects (e.g., decreased p-Ser2-RNAPII, MYC, or MCL-1 levels) after treating my cells with a CDK9 inhibitor. What could be the issue?

A3: Several factors could contribute to this issue:

  • Suboptimal Inhibitor Concentration or Treatment Duration: The concentration of the inhibitor may be too low, or the treatment time may be too short to see a significant effect on downstream targets. The half-life of the target proteins necessitates a sufficient treatment duration.[6]

  • Compound Degradation: Improper storage or handling of the CDK9 inhibitor can lead to its degradation and loss of activity.[6]

  • Cell Line Specificity: Different cell lines can exhibit varying sensitivities to kinase inhibitors due to factors like membrane permeability or expression of drug efflux pumps.[7]

  • Rapid Phosphorylation Turnover: The phosphorylation of RNAPII is a dynamic process. If phosphatase activity is high, the effect of CDK9 inhibition may be masked. It is crucial to use phosphatase inhibitors during cell lysis.[7]

  • Antibody Issues (for Western Blotting): The primary antibody used for detection may be of poor quality, or the dilution may be suboptimal.[7]

Q4: My IC50 values for a CDK9 inhibitor are inconsistent between experiments. How can I improve reproducibility?

A4: Inconsistent IC50 values are a common problem in drug response assays.[1] To improve reproducibility, consider the following:

  • Cell Seeding Density: Ensure a consistent cell seeding density across all experiments, as both overly confluent and sparse cultures can have altered drug sensitivity.[1]

  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.[1]

  • Inhibitor Potency and Storage: Prepare single-use aliquots of the inhibitor to avoid repeated freeze-thaw cycles. Store the inhibitor at the recommended temperature (-80°C for long-term).[1]

  • Assay Incubation Time: The duration of inhibitor treatment can significantly affect the IC50 value. A time-course experiment should be performed to determine the optimal endpoint.[1]

  • Assay Readout: Ensure that the signal from your viability assay (e.g., CellTiter-Glo, MTT) is within the linear range of detection.[1]

Troubleshooting Guide

Problem: Decreased sensitivity of a cancer cell line to a CDK9 inhibitor.

This guide provides a step-by-step approach to investigate and troubleshoot acquired resistance to CDK9 inhibitors.

Step 1: Confirm and Quantify Resistance

The first step is to confirm that the cells have developed resistance and to quantify the extent of this resistance. This is achieved by determining the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).

  • Action: Perform a dose-response experiment with the parental (sensitive) and the suspected resistant cell line.

  • Expected Outcome: A significant increase in the IC50/GI50 value for the resistant cell line compared to the parental line confirms resistance.

Data Presentation: CDK9 Inhibitor Resistance

Cell LineInhibitorParental GI50 (nM)Resistant GI50 (nM)Drug Resistant Index (DRI)Reference
MOLM13BAY125115226>10,000>384[4]
MOLM13AZD4573121,200100[4]
HeLaBAY125115245>10,000>222[4]
Step 2: Investigate the Mechanism of Resistance

Once resistance is confirmed, the next step is to identify the underlying molecular mechanism.

  • Action 1: Sequence the CDK9 Kinase Domain.

    • Rationale: To check for mutations, such as the L156F mutation, that are known to cause resistance.[4][5]

    • Method: Isolate genomic DNA from both parental and resistant cells, PCR amplify the CDK9 kinase domain, and perform Sanger sequencing.

  • Action 2: Analyze Downstream Signaling.

    • Rationale: To determine if the inhibitor is still effective at engaging its target in the resistant cells.

    • Method: Treat both parental and resistant cells with the CDK9 inhibitor and perform a Western blot to assess the phosphorylation of RNA Polymerase II at Serine 2 (p-Ser2-RNAPII) and the expression levels of downstream targets like MYC and MCL-1.[4]

    • Expected Outcome in Resistant Cells: In cells with a CDK9 mutation like L156F, you would expect to see a lack of reduction in p-Ser2-RNAPII, MYC, and MCL-1 levels upon inhibitor treatment, compared to the parental cells.[4]

  • Action 3: Perform an In Vitro Kinase Assay.

    • Rationale: To directly measure the inhibitory activity of the drug on the wild-type and mutant CDK9 protein.

    • Method: Use a recombinant CDK9/Cyclin T1 kinase assay (e.g., ADP-Glo) to determine the IC50 of the inhibitor against both the wild-type and the mutant (e.g., L156F) CDK9 enzyme.

    • Expected Outcome: The inhibitor will show a significantly higher IC50 value against the mutant CDK9 enzyme if the mutation is the cause of resistance.[4]

Data Presentation: In Vitro Kinase Inhibition

CDK9 VariantInhibitorIC50 (nM)Reference
CDK9-WTBAY12511521.1[4]
CDK9-L156FBAY12511521,173[4]
CDK9-WTAZD45730.9[4]
CDK9-L156FAZD4573185[4]

Experimental Protocols

Protocol 1: Cell Viability Assay (IC50/GI50 Determination)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a serial dilution of the CDK9 inhibitor in culture medium.

  • Treatment: Treat the cells with the serially diluted inhibitor for a predetermined duration (e.g., 72 hours). Include a DMSO-only control.

  • Viability Assessment: Measure cell viability using an appropriate assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve. Calculate the IC50/GI50 value using non-linear regression analysis in software like GraphPad Prism.[4]

Protocol 2: Western Blotting for CDK9 Downstream Targets
  • Cell Treatment and Lysis:

    • Treat cells with the CDK9 inhibitor at the desired concentration and for the appropriate duration.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[2]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.[7]

    • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[7]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with primary antibodies (e.g., anti-p-Ser2-RNAPII, anti-MYC, anti-MCL-1, anti-β-actin) overnight at 4°C.[2]

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Detect the signal using an ECL substrate.[1]

Protocol 3: In Vitro CDK9 Kinase Assay (ADP-Glo™)

This protocol is a generalized version based on commercially available kits.

  • Reagent Preparation:

    • Prepare serial dilutions of the CDK9 inhibitor in the kinase assay buffer. The final DMSO concentration should not exceed 1%.[8]

    • Dilute the recombinant active CDK9/Cyclin T1 enzyme and the substrate peptide in the kinase assay buffer.[8]

  • Kinase Reaction:

    • Add the inhibitor dilutions and the enzyme to the wells of a 384-well plate.[9]

    • Initiate the reaction by adding a mixture of the substrate and ATP.[9]

    • Incubate at 30°C for 45 minutes.[8]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[9]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

    • Measure the luminescence using a plate reader.[9]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value.[9]

Visualizations

CDK9_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition & Resistance CDK9/CyclinT CDK9/Cyclin T (P-TEFb) RNAPII_pSer2 RNA Pol II (p-Ser2) CDK9/CyclinT->RNAPII_pSer2 Phosphorylation Transcription_Elongation Transcription Elongation RNAPII_pSer2->Transcription_Elongation MYC_MCL1 MYC, MCL-1 (Short half-life proteins) Transcription_Elongation->MYC_MCL1 mRNA synthesis Apoptosis Apoptosis MYC_MCL1->Apoptosis Suppression leads to CDK9_Inhibitor CDK9 Inhibitor CDK9_Inhibitor->CDK9/CyclinT Inhibition CDK9_L156F CDK9 (L156F) Mutant CDK9_Inhibitor->CDK9_L156F Binding Disrupted Troubleshooting_Workflow start Decreased Cell Sensitivity to CDK9 Inhibitor ic50 Perform Dose-Response Assay (Parental vs. Resistant) start->ic50 confirm_resistance Resistance Confirmed? (Increased IC50) ic50->confirm_resistance investigate Investigate Mechanism confirm_resistance->investigate Yes re_evaluate Re-evaluate Experiment (Check inhibitor, cell line, etc.) confirm_resistance->re_evaluate No sequence_cdk9 Sequence CDK9 Kinase Domain investigate->sequence_cdk9 check_pathway Western Blot for p-Ser2-RNAPII, MYC, MCL-1 investigate->check_pathway kinase_assay In Vitro Kinase Assay (WT vs. Mutant CDK9) investigate->kinase_assay mutation_found Mutation Found? sequence_cdk9->mutation_found pathway_inhibited Pathway Inhibited? check_pathway->pathway_inhibited enzyme_inhibited Mutant Enzyme Inhibited? kinase_assay->enzyme_inhibited conclusion_mutation Resistance due to CDK9 Mutation mutation_found->conclusion_mutation Yes conclusion_other Investigate Other Mechanisms (e.g., bypass pathways) mutation_found->conclusion_other No pathway_inhibited->conclusion_mutation No pathway_inhibited->conclusion_other Yes enzyme_inhibited->conclusion_mutation No enzyme_inhibited->conclusion_other Yes Resistance_Logic cluster_cellular Cellular Phenotype cluster_molecular Molecular Investigation cluster_biochemical Biochemical Validation phenotype Resistant Phenotype (High IC50) target_engagement Target Engagement (p-Ser2-RNAPII levels) phenotype->target_engagement Is target still engaged? genetic_analysis Genetic Analysis (CDK9 sequencing) target_engagement->genetic_analysis No biochemical_assay Enzymatic Activity (In Vitro Kinase Assay) target_engagement->biochemical_assay Yes, but still resistant genetic_analysis->biochemical_assay Mutation identified conclusion Mechanism Identified biochemical_assay->conclusion

References

Technical Support Center: C9-200 Scale-Up Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C9-200. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the scale-up manufacturing of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.

Synthesis and Impurity Profile

Scaling up the synthesis of this compound can introduce variability that may affect the impurity profile of the Active Pharmaceutical Ingredient (API). Effective control of impurities is critical to ensure the safety and efficacy of the final drug product.[][2][3]

FAQs

Q1: We are observing a new, unidentified impurity in our this compound batches at the pilot scale that was not present in the lab-scale synthesis. What are the potential causes and how can we address this?

A1: The emergence of new impurities during scale-up is a common challenge and can be attributed to several factors that change with scale, such as altered reaction kinetics, heat transfer, and mixing dynamics.[4][5][6]

Troubleshooting Steps:

  • Characterize the Impurity: Isolate and identify the structure of the new impurity using analytical techniques such as HPLC-MS, GC-MS, and NMR spectroscopy.[7] This will provide insights into its formation pathway.

  • Review Process Parameters: Evaluate the critical process parameters (CPPs) of the synthetic step where the impurity is forming.[8] Key parameters to investigate include:

    • Temperature: Hot spots in larger reactors can lead to side reactions.

    • Mixing Efficiency: Inadequate mixing can result in localized high concentrations of reactants, promoting side reactions.

    • Addition Rate of Reagents: Slower or faster addition rates at scale can alter the reaction profile.

  • Raw Material Scrutiny: Test the starting materials and reagents for any new or higher levels of impurities that might be contributing to the formation of the new product-related impurity.[]

  • Process Optimization: Once the cause is identified, optimize the process parameters to minimize the formation of the impurity. This may involve adjusting the temperature, improving agitation, or controlling the rate of reagent addition.

Q2: The level of a known impurity has increased beyond the acceptable limit in our scaled-up batches of this compound. How can we bring this impurity back within specification?

A2: An increase in a known impurity is often due to the process conditions at a larger scale favoring the pathway for its formation.

Troubleshooting Steps:

  • Perform a Spike and Purge Study: To understand the fate of the impurity, you can intentionally add a known amount of the impurity (spike) into the reaction mixture and then monitor its removal (purge) through the downstream processing and purification steps.[7] This will help determine if the issue is with formation or removal.

  • Re-evaluate the Crystallization Step: The final crystallization step is a critical purification point. Optimizing crystallization parameters such as solvent system, cooling rate, and agitation can significantly improve impurity rejection.

  • Consider a Reslurry or Recrystallization: If the impurity levels are consistently high, an additional purification step such as a reslurry in a suitable solvent or a full recrystallization may be necessary.

Experimental Protocols
Protocol 1: Impurity Identification and Characterization
  • Isolation: Isolate the impurity from the this compound batch using preparative HPLC.

  • Mass Spectrometry: Determine the molecular weight and molecular formula of the isolated impurity using high-resolution mass spectrometry (HRMS).

  • NMR Spectroscopy: Elucidate the chemical structure of the impurity using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

  • Forced Degradation Studies: To understand potential degradation pathways, subject this compound to stress conditions (acid, base, oxidation, heat, light) to see if the impurity is a degradation product.

Data Presentation
ParameterLab Scale (1 L)Pilot Scale (100 L)
Yield 85%78%
Purity (by HPLC) 99.5%98.2%
Known Impurity A 0.10%0.45%
New Impurity B Not Detected0.18%
Reaction Time 4 hours6 hours
Max Temperature 25°C35°C (with exotherm)

Table 1: Comparison of this compound Synthesis at Lab and Pilot Scales.

Visualization

G cluster_0 This compound Synthesis Pathway cluster_1 Impurity Formation Starting Material Starting Material Intermediate_1 Intermediate_1 Starting Material->Intermediate_1 Step 1 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Step 2 Crude this compound Crude this compound Intermediate_2->Crude this compound Step 3 (Critical) Impurity_A Impurity_A Intermediate_2->Impurity_A Side Reaction Pure this compound Pure this compound Crude this compound->Pure this compound Crystallization Degradation_Product Degradation_Product Crude this compound->Degradation_Product Degradation

Caption: Synthetic pathway of this compound highlighting the critical step for impurity formation.

Polymorphism and Crystallization

This compound has been observed to exhibit polymorphism, meaning it can exist in multiple crystalline forms. Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, making control of the crystal form a critical aspect of manufacturing.[9][10][11]

FAQs

Q1: We are observing batch-to-batch variability in the polymorphic form of this compound. How can we ensure we are consistently producing the desired polymorph?

A1: Inconsistent polymorphic form is a common issue during scale-up and is often related to subtle variations in the crystallization process.

Troubleshooting Steps:

  • Identify Critical Crystallization Parameters: The formation of a specific polymorph is influenced by several factors. A Design of Experiments (DoE) approach can help identify the most critical parameters, which often include:

    • Solvent System: The choice of solvent and any anti-solvent is crucial.

    • Supersaturation: The rate at which supersaturation is achieved can dictate which polymorph nucleates.

    • Temperature: The temperature profile during crystallization and cooling is a key factor.

    • Agitation: The mixing rate can influence nucleation and crystal growth.

    • Seeding: The presence of seed crystals of the desired polymorph can direct the crystallization.

  • Characterize the Polymorphs: Ensure you have robust analytical methods to distinguish between the different polymorphic forms. X-ray powder diffraction (XRPD) is the gold standard for polymorph identification.[9][12] Other useful techniques include differential scanning calorimetry (DSC) and infrared (IR) spectroscopy.[13]

  • Implement Seeding: A robust seeding strategy is often the most effective way to ensure the formation of the desired polymorph. This involves adding a small amount of the desired crystal form to the supersaturated solution to initiate crystallization.

Q2: The this compound API is converting to a different, less stable polymorph during downstream processing (e.g., milling, drying). How can we prevent this?

A2: Polymorphic transformations can be induced by mechanical stress or thermal energy.

Troubleshooting Steps:

  • Assess Polymorphic Stability: Determine the thermodynamic stability of the different polymorphs under various conditions of temperature and humidity. This will help you understand the risk of transformation.

  • Optimize Downstream Processes:

    • Milling: If milling is causing a transformation, consider alternative particle size reduction techniques or optimize the milling parameters (e.g., lower intensity, shorter duration).

    • Drying: High temperatures during drying can induce a polymorphic change. Evaluate if the drying temperature can be lowered or if a different drying technique (e.g., vacuum drying) can be used.

  • Formulation Strategies: The presence of excipients in a formulation can sometimes stabilize a particular polymorphic form.

Experimental Protocols
Protocol 2: Polymorph Screening
  • Solvent Selection: Dissolve this compound in a variety of solvents (e.g., alcohols, ketones, esters, water) at elevated temperatures to create saturated solutions.

  • Crystallization Methods: Induce crystallization using different methods:

    • Slow Cooling: Allow the saturated solutions to cool slowly to room temperature.

    • Fast Cooling (Crash Cooling): Rapidly cool the saturated solutions in an ice bath.

    • Solvent Evaporation: Allow the solvent to evaporate slowly from the solutions at ambient temperature.

    • Anti-Solvent Addition: Add an anti-solvent to the saturated solutions to induce precipitation.

  • Characterization: Analyze the resulting solids from each experiment using XRPD to identify the different polymorphic forms.

Data Presentation
Crystallization ConditionPolymorph Form
Slow cool from Ethanol Form I (Stable)
Fast cool from Ethanol Form II (Metastable)
Evaporation from Acetone Form I (Stable)
Anti-solvent (water) addition to Acetone solution Amorphous
Slurry in Heptane at 25°C Form I (Stable)

Table 2: Influence of Crystallization Conditions on the Polymorphic Form of this compound.

Visualization

G start Polymorphism Issue Observed is_consistent Is the polymorph consistent batch-to-batch? start->is_consistent is_stable Is the polymorph stable during downstream processing? is_consistent->is_stable Yes control_crystallization Control Crystallization Parameters (Solvent, Temp, Seeding) is_consistent->control_crystallization No optimize_downstream Optimize Downstream Processes (Milling, Drying) is_stable->optimize_downstream No end_stable Stable Polymorph Maintained is_stable->end_stable Yes end_consistent Consistent Polymorph Achieved control_crystallization->end_consistent optimize_downstream->end_stable

Caption: Troubleshooting decision tree for this compound polymorphism issues.

Formulation of Poorly Soluble this compound

This compound is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has low aqueous solubility and high permeability. This presents a significant challenge for developing an oral dosage form with adequate bioavailability.[14][15]

FAQs

Q1: We are observing poor and variable dissolution of this compound from our initial tablet formulation. What formulation strategies can we employ to improve this?

A1: For poorly soluble drugs like this compound, enhancing the dissolution rate is key to improving bioavailability. Several formulation strategies can be considered.

Potential Formulation Approaches:

  • Particle Size Reduction: Micronization of the API increases the surface area available for dissolution.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous form within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[16] Hot-melt extrusion (HME) and spray drying are common methods for preparing ASDs.

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve solubilization in the gastrointestinal tract.[14]

  • Salt Formation: If this compound has an ionizable group, forming a salt can substantially increase its solubility and dissolution rate.[14]

Q2: We have developed an amorphous solid dispersion of this compound, but it is physically unstable and recrystallizes over time. How can we improve the stability of the ASD?

A2: The physical stability of an ASD is critical for maintaining the solubility advantage of the amorphous form.

Troubleshooting Steps:

  • Polymer Selection: The choice of polymer is crucial for stabilizing the amorphous API. The polymer should be miscible with the drug and have a high glass transition temperature (Tg).

  • Drug Loading: High drug loading can increase the tendency for recrystallization. It may be necessary to reduce the drug loading to achieve a stable formulation.

  • Excipient Addition: The addition of certain excipients can act as plasticizers or anti-plasticizers, affecting the stability of the ASD.

  • Storage Conditions: Storing the ASD at a controlled temperature and humidity is essential to prevent recrystallization.

Experimental Protocols
Protocol 3: Screening of Polymers for Amorphous Solid Dispersion
  • Polymer Selection: Choose a range of polymers commonly used for ASDs (e.g., PVP, HPMC, HPMC-AS, Soluplus®).

  • Solvent Casting: Prepare small-scale ASDs by dissolving this compound and each polymer in a common solvent and then evaporating the solvent to form a thin film.

  • Miscibility Assessment: Analyze the resulting films using DSC to look for a single Tg, which indicates miscibility.

  • Stability Testing: Store the most promising ASDs under accelerated stability conditions (e.g., 40°C/75% RH) and monitor for recrystallization over time using XRPD.

Data Presentation
PolymerDrug LoadingTg (°C)Stability at 40°C/75% RH (4 weeks)
PVP K30 20%110Recrystallized
HPMC E5 20%125Stable
HPMC-AS 20%120Stable
Soluplus® 20%70Recrystallized

Table 3: Stability of this compound Amorphous Solid Dispersions with Different Polymers.

Visualization

G cluster_0 Formulation Development Workflow for Poorly Soluble this compound Start Poor Dissolution of this compound Strategy Select Formulation Strategy Start->Strategy PSR Particle Size Reduction Strategy->PSR Simple ASD Amorphous Solid Dispersion Strategy->ASD Moderate LBF Lipid-Based Formulation Strategy->LBF Complex Optimize Optimize Formulation PSR->Optimize ASD->Optimize LBF->Optimize In-vitro In-vitro Dissolution Testing Optimize->In-vitro Stability Stability Testing In-vitro->Stability End Optimized Formulation Stability->End

Caption: Workflow for developing a formulation for poorly soluble this compound.

References

Technical Support Center: Enhancing C9 Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with enhancing the in vivo bioavailability of Compound C9 (C9), a hypothetical compound representing a poorly soluble therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor oral bioavailability of C9?

A1: The oral bioavailability of a compound like C9 is often limited by several factors:

  • Low Aqueous Solubility: C9 may have poor solubility in gastrointestinal (GI) fluids, which is a prerequisite for absorption. This is a common issue for many new chemical entities.[1]

  • pH-Dependent Solubility: The solubility of C9 might be dependent on the pH of the environment. It may be more soluble in the acidic stomach environment but precipitate in the neutral pH of the small intestine, where most drug absorption occurs.[1]

  • High First-Pass Metabolism: After absorption from the gut, C9 may be extensively metabolized by enzymes in the gut wall or liver before it reaches systemic circulation, a phenomenon known as first-pass metabolism.[2][3]

  • Efflux by Transporters: C9 could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall. These transporters actively pump the drug back into the GI lumen, reducing its net absorption.[1][4]

  • Poor Permeability: The chemical structure of C9 may prevent it from efficiently crossing the intestinal epithelium to enter the bloodstream.[2]

Q2: Which animal models are recommended for the initial bioavailability assessment of C9?

A2: Rodent models, such as rats and mice, are commonly used for initial pharmacokinetic (PK) and bioavailability studies.[5] These models are cost-effective, have well-characterized physiology, and there are established protocols for their use in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[5][6]

Q3: What are the critical pharmacokinetic parameters to measure when evaluating C9's bioavailability?

A3: To assess the bioavailability of C9, the following pharmacokinetic parameters are crucial:

  • Cmax (Maximum Concentration): The peak plasma concentration of the drug.[5]

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.[5]

  • AUC (Area Under the Curve): Represents the total drug exposure over time.[5]

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.[5]

  • F% (Absolute Bioavailability): The fraction of the orally administered drug that reaches the systemic circulation compared to intravenous (IV) administration.[5]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies aimed at enhancing C9 bioavailability.

Issue Possible Cause(s) Troubleshooting Steps & Recommended Actions
High variability in plasma concentrations between animals Inconsistent dosing technique.Variability in food and water intake.Genetic differences in drug metabolism among animals.[5]Standardize Procedures: Ensure consistent oral gavage technique to minimize stress and ensure complete dose delivery.[5]Control Feeding Schedule: Fast animals overnight before dosing to reduce variability in gastric emptying and GI pH.[5]Use Homogeneous Strains: Employ inbred animal strains to minimize genetic variability in metabolic enzymes.[5]Increase Sample Size: A larger number of animals per group can help account for inter-individual variability.[5]
Low Cmax and AUC values despite formulation improvements Dissolution-rate limited absorption.High first-pass metabolism.[2][3]Poor intestinal permeability.[2]Enhance Dissolution: Perform in vitro dissolution testing under GI-mimicking conditions. Consider advanced formulations like amorphous solid dispersions or lipid-based systems.[2]Investigate Metabolism: Compare oral and IV PK profiles. A significant difference suggests high first-pass metabolism.[2] Conduct in vitro studies with liver microsomes.[5]Assess Permeability: Use in vitro models like Caco-2 cell monolayers to evaluate intestinal permeability and identify if C9 is an efflux transporter substrate.[2]
Non-linear pharmacokinetics (dose-dependent bioavailability) Solubility-limited absorption at higher doses.Saturation of metabolic enzymes or transporters.Conduct Dose-Ranging Studies: Evaluate the pharmacokinetics of C9 at multiple dose levels to identify the dose range where absorption is linear.[1]Improve Solubility: For high doses where solubility is the limiting factor, improving the formulation is critical.[1]
Unexpected toxicity or adverse effects in animal models Toxicity of excipients used in the formulation.Higher-than-expected plasma concentrations due to improved bioavailability.[5]Evaluate Excipient Safety: Review the safety data for all formulation components and include a vehicle-only control group in your studies.[5]Dose Adjustment: If improved bioavailability leads to toxicity, consider reducing the dose in subsequent experiments.

Formulation Strategy Comparison for C9

The following table summarizes hypothetical pharmacokinetic data from a preclinical study in rats, comparing different formulation approaches for C9 at a 10 mg/kg oral dose.

Formulation Strategy Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Relative Bioavailability (%)
Aqueous Suspension (Control) 55 ± 124.0310 ± 65100%
Micronized Powder 110 ± 252.0650 ± 110210%
Amorphous Solid Dispersion (1:3 C9:PVP VA64) 450 ± 701.02850 ± 420919%
Self-Emulsifying Drug Delivery System (SEDDS) 510 ± 850.753100 ± 5501000%
Data are presented as mean ± standard deviation.[2]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle)

This protocol assesses the dissolution rate of a C9 formulation.

  • Preparation: Prepare 900 mL of dissolution medium (e.g., pH 6.8 phosphate (B84403) buffer) and place it in the dissolution vessel. Allow the medium to equilibrate to 37 ± 0.5 °C.

  • Apparatus Setup: Calibrate the paddle apparatus to a specified rotation speed (e.g., 75 RPM).

  • Test Initiation: Place a single dosage form of the C9 formulation into the vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60 minutes). Immediately filter the sample through a suitable filter (e.g., 0.45 µm PVDF).

  • Analysis: Analyze the concentration of C9 in the filtered samples using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 2: Caco-2 Permeability Assay

This protocol evaluates the intestinal permeability of C9 and identifies potential efflux transporter involvement.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) until a confluent monolayer is formed.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).

    • Add the dosing solution containing C9 (e.g., at 10 µM) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37 °C with gentle shaking for a set period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Permeability Measurement (Basolateral to Apical - B to A): Repeat the process in parallel, but add the dosing solution to the basolateral chamber and sample from the apical chamber to assess active efflux.

  • Analysis: Quantify the concentration of C9 in all samples by LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests C9 is a substrate for active efflux transporters.

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents

This protocol determines the oral bioavailability of a C9 formulation.

  • Animal Dosing:

    • Fast male Sprague-Dawley rats overnight before dosing, with free access to water.

    • Divide animals into two groups: Intravenous (IV) and Oral (PO).

    • IV Group: Administer C9 dissolved in a suitable vehicle (e.g., 20% Solutol/80% Saline) via tail vein injection at a low dose (e.g., 1 mg/kg).

    • PO Group: Administer the C9 formulation via oral gavage at a higher dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect sparse blood samples (e.g., ~100 µL) from a subset of animals at each time point (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80 °C until analysis.

  • Sample Analysis: Quantify the concentration of C9 in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

    • Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

bioavailability_workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Formulation & Optimization start Poor In Vivo Bioavailability of C9 Observed assess_physchem Assess Physicochemical Properties (Solubility, Permeability, pKa) start->assess_physchem solubility_issue Low Solubility? assess_physchem->solubility_issue In Vitro Data permeability_issue Low Permeability? solubility_issue->permeability_issue No formulation_dev Formulation Development (e.g., SEDDS, Solid Dispersion) solubility_issue->formulation_dev Yes metabolism_issue High First-Pass Metabolism? permeability_issue->metabolism_issue No prodrug Prodrug Strategy permeability_issue->prodrug Yes metabolism_inhibitor Co-administer with Inhibitor (Experimental) metabolism_issue->metabolism_inhibitor Yes end_goal Conduct In Vivo PK Study with Optimized Formulation formulation_dev->end_goal prodrug->end_goal metabolism_inhibitor->end_goal

Caption: A workflow for troubleshooting and enhancing the in vivo bioavailability of C9.

first_pass_metabolism cluster_oral Oral Administration cluster_absorption Absorption & Metabolism cluster_circulation Systemic Circulation cluster_excretion Excretion oral_dose C9 Oral Dose gi_tract GI Tract oral_dose->gi_tract gut_wall Gut Wall Metabolism (CYP Enzymes) gi_tract->gut_wall portal_vein Portal Vein gut_wall->portal_vein liver Liver Metabolism (First-Pass Effect) portal_vein->liver systemic_circulation Systemic Circulation (Reduced C9 Amount) liver->systemic_circulation metabolites Inactive Metabolites liver->metabolites excretion Excretion metabolites->excretion

Caption: The impact of first-pass metabolism on the oral bioavailability of C9.

References

Technical Support Center: C12-200 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of lipid nanoparticles (LNPs) formulated with the ionizable lipid C12-200. This resource is intended for researchers, scientists, and drug development professionals working with C12-200 LNP systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects associated with C12-200 LNPs?

A1: The primary off-target effects of C12-200 LNPs are predominantly related to their inherent immunogenicity and biodistribution profile. Key concerns include:

  • Immunotoxicity and Inflammation: C12-200, as an ionizable lipid, can activate innate immune pathways, such as Toll-like receptors (TLRs), leading to the release of pro-inflammatory cytokines (e.g., IL-6, TNF-α).[1][2] This can result in systemic inflammation and potential reactogenicity.[3][4]

  • Hepatotoxicity: A significant portion of intravenously administered LNPs accumulate in the liver.[1][5] The ionizable lipid components and their metabolites can induce liver stress, potentially leading to elevated levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[1][5]

  • Splenic Accumulation: The spleen is another major site of LNP accumulation, which can impact immune cells residing in this organ.[1][6]

  • Off-target Transfection: While desirable in vaccine contexts, the transfection of non-target cells, such as antigen-presenting cells, can be an unwanted off-target effect in other therapeutic applications.[7][8]

Q2: How do other LNP components contribute to off-target effects?

A2: Besides the ionizable lipid C12-200, other components of the LNP formulation play a crucial role in mediating off-target effects:

  • PEGylated Lipids: Polyethylene glycol (PEG)-lipids are included to increase LNP stability and circulation time.[3][9] However, repeated administration can lead to the production of anti-PEG antibodies, resulting in accelerated blood clearance (ABC) of subsequent doses and potentially hypersensitivity reactions.[1][10] The amount of PEG can also influence the LNP's apparent pKa and biodistribution.[11]

  • Cholesterol and Helper Lipids: Cholesterol is essential for LNP stability and membrane rigidity, while helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) can enhance endosomal escape and transfection efficiency.[9][11] The specific type and ratio of these components can influence the overall toxicity and delivery profile of the LNP.[12]

Q3: What is the role of C12-200 stereochemistry in LNP performance and off-target effects?

A3: Recent studies have highlighted the importance of the stereochemistry of the ionizable lipid. Stereopure versions of C12-200 have been shown to significantly enhance mRNA delivery in vivo compared to racemic mixtures.[1] While direct correlations to off-target effects are still under investigation, optimizing stereochemistry could potentially allow for lower effective doses, thereby reducing dose-dependent toxicities.

Troubleshooting Guides

Issue 1: High levels of pro-inflammatory cytokines observed in vitro or in vivo.

Possible Causes:

  • Inherent immunostimulatory properties of C12-200.

  • Contamination of LNP preparation with bacterial endotoxins (lipopolysaccharide - LPS).

  • Sub-optimal LNP formulation leading to instability and exposure of RNA cargo.

Troubleshooting Steps:

  • Assess Endotoxin (B1171834) Levels: Use a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels in your LNP preparation. Ensure all reagents and labware are pyrogen-free.

  • Optimize LNP Composition:

    • Vary the molar ratio of C12-200. Reducing the amount of ionizable lipid may decrease the inflammatory response.[1]

    • Incorporate alternative, less immunogenic helper lipids.

  • Characterize LNP Physicochemical Properties: Ensure your LNPs are within the expected size range (typically 80-150 nm) with a low polydispersity index (PDI < 0.2) for optimal stability and performance.[11]

  • In Vitro Screening: Utilize immune cell-based assays (e.g., PBMCs, dendritic cells) to screen different LNP formulations for their inflammatory potential before moving to in vivo models.

Issue 2: Evidence of hepatotoxicity (elevated ALT/AST levels) in animal models.

Possible Causes:

  • High accumulation of LNPs in the liver.

  • Dose-dependent toxicity of the C12-200 lipid or its metabolites.[1]

Troubleshooting Steps:

  • Conduct a Dose-Response Study: Determine the therapeutic window of your C12-200 LNP formulation to identify the lowest effective dose with minimal liver toxicity.

  • Modify LNP Formulation for Altered Biodistribution:

    • Adjust the PEG-lipid content. Higher PEGylation can sometimes reduce liver uptake.[10]

    • Explore alternative ionizable lipids that have been designed for reduced hepatotoxicity, such as those with biodegradable ester linkages.[5][13]

  • Assess Biodistribution: Perform biodistribution studies using labeled LNPs (e.g., fluorescent dye or radiolabeling) to quantify accumulation in the liver and other organs.[6]

  • Histopathological Analysis: Conduct histological examination of liver tissue from treated animals to assess for signs of cellular damage.

Data Presentation

Table 1: Physicochemical Properties of C12-200 Containing LNPs from a Sample Study

LNP Formulation IDIonizable LipidHelper LipidPEG Molar Ratio (%)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Apparent pKa
LNP A3C12-200DOPE1.5105.20.1506.45
LNP A5C12-200DOPE3.098.70.1356.30
LNP A8C12-200DOPE1.5112.40.1626.48
LNP A10C12-200DOPE3.0101.90.1416.32
LNP A14C12-200DOPE5.092.40.1206.15

Data adapted from a study on LNP composition for placental mRNA delivery. A lower PEG molar ratio was found to correlate with a higher apparent pKa.[11]

Experimental Protocols

Protocol 1: In Vitro Assessment of Pro-inflammatory Cytokine Induction

  • Cell Culture: Plate human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1 monocytes) in a 96-well plate.

  • LNP Treatment: Add C12-200 LNP formulations at varying concentrations to the cells. Include positive (e.g., LPS) and negative (e.g., vehicle) controls.

  • Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).

Protocol 2: In Vivo Biodistribution Study of LNPs

  • LNP Labeling: Formulate C12-200 LNPs with a fluorescent lipid (e.g., DiR) or by encapsulating a labeled cargo. Alternatively, radiolabel the LNPs.

  • Animal Administration: Administer the labeled LNPs to a cohort of research animals (e.g., mice) via the intended route (e.g., intravenous injection).

  • Time-course Analysis: At predetermined time points (e.g., 2, 8, 24 hours post-injection), euthanize a subset of animals.

  • Organ Harvesting: Perfuse the animals with saline and harvest major organs (liver, spleen, lungs, kidneys, heart, etc.).

  • Quantification:

    • For fluorescently labeled LNPs, use an in vivo imaging system (IVIS) to visualize biodistribution in whole organs, followed by homogenization and fluorescence quantification.

    • For radiolabeled LNPs, use a gamma counter to measure radioactivity in each organ.

  • Data Analysis: Express the data as a percentage of the injected dose per gram of tissue (%ID/g).[6]

Visualizations

Inflammatory_Signaling_Pathway cluster_LNP C12-200 LNP cluster_Cell Antigen-Presenting Cell LNP C12-200 LNP TLR4 TLR4 LNP->TLR4 Activation MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Signaling Cascade Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NF_kB->Cytokines Transcription

Caption: Inflammatory signaling pathway activated by C12-200 LNPs.

Experimental_Workflow cluster_Formulation LNP Formulation & Characterization cluster_InVitro In Vitro Testing cluster_InVivo In Vivo Evaluation A Formulate C12-200 LNP B Measure Size, PDI, Zeta Potential A->B C Determine Encapsulation Efficiency A->C D Cell Viability Assay C->D E Cytokine Release Assay C->E F Biodistribution Study E->F G Toxicity Assessment (ALT/AST, Histology) F->G H Efficacy Study F->H

Caption: Workflow for assessing C12-200 LNP off-target effects.

LNP_Biodistribution_Factors cluster_Properties LNP Physicochemical Properties cluster_Biological Biological Factors center LNP Biodistribution & Off-Target Accumulation Size Size Size->center Charge Surface Charge (pKa) Charge->center PEG PEGylation PEG->center Route Administration Route Route->center Protein Protein Corona Formation Protein->center Immune Immune System Interaction Immune->center

Caption: Factors influencing LNP biodistribution and off-target effects.

References

Technical Support Center: C9 Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with "Compound C9" in aqueous solutions.

Important Note on "Compound C9" Identity: The designation "Compound C9" can refer to several distinct chemical entities in scientific literature, each with different properties.[1] This guide focuses primarily on the microtubule-depolymerizing agent identified as "Compound C9," which exhibits anti-angiogenic and vascular-disrupting effects.[1][2][3] Users should verify the specific identity of their "Compound C9" to ensure the relevance of the information provided.

Frequently Asked Questions (FAQs)

Q1: What is Compound C9 and why is its solubility a concern?

A1: The "Compound C9" discussed here is a potent microtubule-depolymerizing agent with anti-angiogenic and vascular-disrupting properties, making it a subject of interest in cancer therapy research.[2][3][4] Like many small molecule drug candidates, it is often hydrophobic, leading to poor solubility in aqueous solutions.[5][6] This can create challenges in preparing consistent and effective concentrations for in vitro and in vivo experiments.

Q2: What is the expected aqueous solubility of Compound C9?

Q3: What solvents are recommended for preparing a stock solution of Compound C9?

A3: For hydrophobic compounds like this C9, it is recommended to first prepare a high-concentration stock solution in a biocompatible organic solvent.[5] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for its high solubilizing capacity.[10][11] Dimethylformamide (DMF) can also be used.[11]

Q4: How can I avoid precipitation when diluting my Compound C9 stock solution into an aqueous medium?

A4: To prevent precipitation, it is advisable to add the stock solution to the aqueous medium while gently swirling or vortexing the medium.[12] It is also important to ensure that the final concentration of the organic solvent in the aqueous solution is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.[5]

Q5: What are the key signaling pathways affected by the microtubule-depolymerizing Compound C9?

A5: This Compound C9 has been shown to exert its effects by modulating two primary signaling pathways. It downregulates the Raf-MEK-ERK pathway, which is crucial for cell proliferation and survival.[2][4] Additionally, its vascular-disrupting effects are dependent on the Rho/Rho kinase (ROCK) pathway, which regulates cytoskeletal dynamics.[2][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound C9 will not dissolve in the initial solvent. The compound may require more energy to dissolve.Consider warming the solution to 37°C for 10-30 minutes. Gentle vortexing or sonication can also be applied.[10][12]
Precipitation occurs upon dilution into aqueous buffer. The aqueous solubility limit of the compound has been exceeded.- Ensure the final concentration is below the solubility limit in the assay buffer. - Add a small, justifiable amount of a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) to the dissolution medium.[6] - Consider using a formulation approach, such as complexation with cyclodextrins, to enhance solubility.[6]
Inconsistent results between experiments. - The compound may not be fully dissolved in the stock solution. - The compound may be degrading in the experimental medium.- Visually inspect the stock solution to ensure no particulates are present before use.[12] - Assess the stability of Compound C9 in your chosen buffers. If degradation is observed, consider using a different buffer system or adding antioxidants.[6]
Unexpected cytotoxicity observed. The organic solvent concentration may be too high.Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low, typically less than 0.5%, to avoid solvent-induced toxicity.[5]

Experimental Protocols

Protocol for Determining Aqueous Solubility of Compound C9

This protocol provides a general method for determining the aqueous solubility of a poorly soluble compound like C9.

Materials:

  • Compound C9

  • Aqueous buffer of choice (e.g., PBS, cell culture medium)

  • Organic solvent (e.g., DMSO)

  • Microcentrifuge tubes

  • Vortexer

  • Sonicator

  • Spectrophotometer or HPLC system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Compound C9 to a series of microcentrifuge tubes.

    • Add a defined volume of the aqueous buffer to each tube.

    • Include control tubes with buffer only.

  • Equilibration:

    • Tightly seal the tubes and place them on a rotator or shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Compound:

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved compound.

  • Sample Analysis:

    • Carefully collect the supernatant without disturbing the pellet.

    • Prepare a standard curve of Compound C9 in the same aqueous buffer, using a known concentration stock solution (dissolved in a minimal amount of organic solvent and then diluted).

    • Determine the concentration of Compound C9 in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Interpretation:

    • The concentration of Compound C9 in the supernatant represents its aqueous solubility under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess C9 to buffer prep2 Equilibrate (24-48h) prep1->prep2 sep1 Centrifuge to pellet undissolved C9 prep2->sep1 sep2 Collect supernatant sep1->sep2 an2 Analyze supernatant (HPLC/UV-Vis) sep2->an2 an1 Prepare standard curve an1->an2 an3 Determine concentration an2->an3

Caption: Workflow for determining aqueous solubility.

signaling_pathway Proposed Signaling Pathway of Microtubule-Depolymerizing C9 C9 Compound C9 Microtubules Microtubule Dynamics C9->Microtubules Disrupts Rho Rho C9->Rho Activates Raf Raf Microtubules->Raf Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ROCK ROCK Rho->ROCK Cytoskeleton Cytoskeletal Regulation ROCK->Cytoskeleton VascularDisruption Vascular Disruption Cytoskeleton->VascularDisruption

Caption: Signaling pathways modulated by Compound C9.

References

C9-200 LNP Technical Support Center: Storage & Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the storage and stability optimization of C9-200 lipid nanoparticles (LNPs). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and efficacy of your LNP formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage and handling of this compound LNPs.

Q1: What are the recommended short-term storage conditions for my this compound LNPs in an aqueous solution?

For short-term storage (up to one week), refrigeration at 2-8°C is recommended.[1] Studies have shown that refrigeration (e.g., 2°C) maintains LNP stability more effectively over 150 days compared to storage at room temperature or in a -20°C freezer.[1] One study found that LNPs formulated with the related C12-200 lipid maintained their in vitro activity for over 11 weeks when stored at 2-8°C.[2]

Q2: My this compound LNPs are aggregating after a single freeze-thaw cycle. What is happening and how can I prevent it?

Aggregation upon freezing and thawing is a common issue caused by the formation of ice crystals, which can disrupt the LNP structure.[3] To prevent this, the addition of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) before freezing is highly recommended.[1][4] These sugars protect the nanoparticles during the freezing process, preserving their size, polydispersity, and biological activity.[1][4]

Q3: I lyophilized my LNPs for long-term storage, but they lost efficacy upon reconstitution. What went wrong?

Loss of efficacy after lyophilization often stems from LNP aggregation during the rehydration process.[1] This can be overcome by including a lyoprotectant (like sucrose or trehalose) in the LNP solution before the freeze-drying process.[1][5] Concentrations ranging from 5% to 20% (w/v) have been shown to be effective.[1] Reconstitution should be done gently with high-purity water.

Q4: Does the pH of the storage buffer affect the stability of my this compound LNPs?

For many lipidoid-based LNPs, the pH of the storage buffer (ranging from 3 to 9) has not been found to significantly influence stability during storage.[1] Therefore, it is recommended to store the LNPs in a physiologically appropriate buffer, such as phosphate-buffered saline (PBS) at pH 7.4, for convenience and ease of use in subsequent experiments.[1]

Q5: How can I tell if my this compound LNPs are unstable or degrading over time?

The primary indicators of LNP instability are:

  • Increase in Particle Size and Polydispersity Index (PDI): This suggests aggregation. These parameters can be measured using Dynamic Light Scattering (DLS).[6]

  • Decrease in Encapsulation Efficiency: This indicates that the encapsulated cargo (e.g., mRNA) is leaking from the LNPs. This can be measured using assays like the RiboGreen assay.[7]

  • Loss of Biological Activity: A decrease in the intended therapeutic or research effect (e.g., gene silencing or protein expression) is a key functional indicator of instability.[1]

Q6: What is the best method for long-term storage of this compound LNPs?

For long-term storage, two main options are available:

  • Frozen Storage: Storing LNPs at -20°C or -80°C with an appropriate cryoprotectant is a common method.[6][8] Interestingly, some studies suggest that storage at -20°C may be superior to -80°C for preventing aggregation.[6]

  • Lyophilization: Freeze-drying the LNPs with a lyoprotectant creates a stable powder that can be stored for extended periods, even at 4°C or room temperature, without loss of activity.[9][10][11] Lyophilized LNPs have been shown to be stable for at least 24 weeks at 4°C.[10][11]

Quantitative Data on LNP Stability

The following tables summarize key data on factors affecting LNP stability.

Table 1: Effect of Storage Temperature on Aqueous LNP Stability (Over 156 Days) Data generalized from studies on similar lipidoid nanoparticles.

Storage Temp.Gene Silencing EfficacysiRNA EntrapmentAvg. Diameter (Size)Polydispersity Index (PDI)
25°C (Room Temp)Significant DecreaseSlight DecreaseSignificant IncreaseSignificant Increase
2°C (Refrigerated)Most Stable Stable Stable Stable
-20°C (Frozen)Moderate DecreaseStableModerate IncreaseModerate Increase

Based on data presented in Ball et al., 2016.[1]

Table 2: Effect of Cryoprotectants on LNP Stability After One Freeze-Thaw Cycle

CryoprotectantConcentration (w/v)Relative Gene SilencingSize (nm)PDI
None0%~50%>250>0.4
Sucrose5%~80%~150~0.25
Sucrose20% ~100% <150 <0.2
Trehalose5%~85%~150~0.25
Trehalose20% ~100% <150 <0.2

Data generalized from studies on similar lipidoid nanoparticles.[1]

Diagrams and Workflows

Visual guides to assist in troubleshooting and experimental planning.

G start Start: LNP Instability Observed (e.g., Aggregation, Loss of Efficacy) check_storage Was LNP stored in aqueous solution? start->check_storage check_temp Storage Temperature? check_storage->check_temp Yes check_ft Was LNP freeze-thawed? check_storage->check_ft No check_temp->check_ft 2-8°C sol_temp Solution: Store at 2-8°C for short-term. Avoid room temperature. check_temp->sol_temp > 8°C or < 0°C (without cryoprotectant) check_lyo Was LNP lyophilized? check_ft->check_lyo No sol_ft Solution: Add cryoprotectant (e.g., 10-20% sucrose/trehalose) before freezing. check_ft->sol_ft Yes, without cryoprotectant sol_lyo Solution: Add lyoprotectant (e.g., 10-20% sucrose) to formulation before lyophilization. check_lyo->sol_lyo Yes, without lyoprotectant sol_unknown Issue persists. Consider formulation issues: - Lipid Ratios - Buffer Composition - Cargo Integrity check_lyo->sol_unknown No

Caption: Troubleshooting workflow for this compound LNP instability.

G prep_lnp 1. Prepare fresh This compound LNP formulation add_lyo 2. Add Lyoprotectant (e.g., Sucrose to 10% w/v) prep_lnp->add_lyo aliquot 3. Aliquot into lyophilization vials add_lyo->aliquot freeze 4. Freeze Sample (e.g., -40°C for 4h or -80°C overnight) aliquot->freeze primary_dry 5. Primary Drying (Sublimation) (e.g., -40°C, under vacuum, 45h) freeze->primary_dry secondary_dry 6. Secondary Drying (Desorption) (e.g., Ramp to +10°C, vacuum, 66h) primary_dry->secondary_dry store 7. Store Lyophilized Cake (4°C or Room Temp) secondary_dry->store reconstitute 8. Reconstitute in Nuclease-Free Water store->reconstitute

Caption: Experimental workflow for LNP lyophilization.

Detailed Experimental Protocols

Protocol 1: Assessing Long-Term Stability of Aqueous this compound LNPs

  • Preparation: Prepare a batch of this compound LNPs according to your standard formulation protocol. Dialyze the final product into a storage buffer (e.g., PBS, pH 7.4).

  • Initial Characterization (T=0): Immediately measure the initial LNP characteristics:

    • Size & PDI: Use Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Use a RiboGreen assay (for RNA cargo).

    • Biological Activity: Perform a relevant in vitro or in vivo potency assay.

  • Aliquoting & Storage: Aliquot the LNP solution into sterile, low-binding tubes. Divide the tubes into different storage temperature groups: 25°C (room temperature), 4°C (refrigerated), and -20°C.

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each temperature group.

  • Thawing: For the -20°C sample, thaw it completely at room temperature. Avoid repeated freeze-thaw cycles on the same aliquot.

  • Measurement: Repeat the characterization steps outlined in step 2 for each sample.

  • Data Analysis: Plot the changes in size, PDI, encapsulation efficiency, and biological activity over time for each storage condition to determine the optimal temperature.[1][6]

Protocol 2: Freeze-Thaw Stability Assay with Cryoprotectants

  • Preparation: Prepare a batch of this compound LNPs.

  • Cryoprotectant Addition: Divide the LNP solution into several groups. To each group, add a different concentration of a sterile cryoprotectant solution (e.g., 0%, 5%, 10%, and 20% w/v final concentration of sucrose or trehalose).[1] Mix gently.

  • Initial Characterization (Pre-Freeze): Measure the size and PDI of a sample from each group before freezing.

  • Freezing: Place the aliquots in a -80°C freezer and leave them overnight to ensure complete freezing.[1]

  • Thawing: Remove the vials and allow them to thaw completely and unassisted at room temperature.

  • Post-Thaw Characterization: Once thawed, gently mix the solutions and immediately re-measure the size, PDI, and biological activity for each group.[1]

  • Analysis: Compare the post-thaw characteristics to the pre-freeze measurements. The most effective cryoprotectant concentration will show the least change in size, PDI, and activity.

Protocol 3: Lyophilization of this compound LNPs for Long-Term Storage

  • Formulation with Lyoprotectant: Prepare your this compound LNPs. In the final dialysis or buffer exchange step, transfer the LNPs into a buffer suitable for lyophilization containing a lyoprotectant. A common choice is 20 mM Tris buffer (pH 7.5) with 8-12% (w/v) sucrose.[12]

  • Aliquoting: Dispense the LNP solution into sterile glass lyophilization vials.

  • Freezing: Place the vials onto the shelf of a lyophilizer pre-cooled to -40°C. Allow the samples to freeze completely for at least 4 hours.[12]

  • Primary Drying: Begin the primary drying cycle. The goal is to remove frozen water via sublimation. A sample protocol is to hold the shelf temperature at -40°C under vacuum (~3 Pa) for 45 hours.[12]

  • Secondary Drying: Increase the shelf temperature to remove residual unfrozen water. A sample protocol is to ramp the temperature to +10°C and hold for 66 hours under vacuum.[12]

  • Sealing and Storage: Once the cycle is complete, backfill the chamber with an inert gas like nitrogen and seal the vials. The lyophilized "cake" can now be stored at 4°C for long-term stability.[9]

  • Reconstitution: To use the LNPs, reconstitute the cake by slowly adding the original volume of nuclease-free water. Gently swirl the vial to dissolve the cake; do not vortex.[13] The reconstituted LNPs are now ready for characterization and use.

References

Technical Support Center: Managing Side Effects of C9ORF72-Targeting Therapies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to test therapies targeting the C9ORF72 gene, a common cause of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). The information provided is intended for researchers, scientists, and drug development professionals to anticipate and manage potential side effects during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with antisense oligonucleotide (ASO) therapies targeting C9ORF72 in animal models?

A1: The most commonly reported side effects associated with ASO therapies in C9ORF72 animal models include neurotoxicity, hepatotoxicity, and potential off-target effects related to the reduction of normal C9ORF72 protein. Neurotoxicity can manifest as seizures in some cases.[1] Hepatotoxicity, or liver damage, is a known class-effect for ASOs and is typically monitored by measuring liver enzyme levels in the blood.[2][3][4] Additionally, since some therapeutic strategies might inadvertently reduce the levels of the healthy C9ORF72 protein, researchers should be aware of potential side effects associated with C9ORF72 haploinsufficiency, such as splenomegaly and neuroinflammation.[5][6]

Q2: Are there any known side effects of gene therapies, such as those using CRISPR-Cas9, in C9ORF72 animal models?

A2: Current preclinical data on CRISPR-Cas9-based gene therapies targeting the C9ORF72 gene in animal models suggest a favorable safety profile. Studies have reported "no overt safety concerns" at several weeks post-treatment.[7] A key advantage of this approach is its high specificity for the target sequence, which can minimize off-target effects. However, as with any gene therapy, long-term monitoring for potential genomic instability or other unforeseen adverse events is crucial.

Q3: What are the potential side effects of small molecule inhibitors in C9ORF72 animal models?

A3: Small molecule inhibitors represent a diverse class of compounds, and their side effects are highly dependent on the specific molecule and its target. A key challenge with small molecules is the potential for off-target effects, which can lead to a range of toxicities.[8] For instance, a study on a PIKFYVE kinase inhibitor, apilimod, showed neuroprotective effects in a C9ORF72 mouse model, suggesting a favorable on-target profile in the central nervous system.[9] However, comprehensive toxicological assessments are necessary for each new small molecule candidate to identify any potential systemic side effects.

Q4: Can immunotherapy approaches for C9ORF72-related diseases have side effects in animal models?

A4: Immunotherapies, such as passive immunotherapy using antibodies to target the toxic dipeptide repeat proteins (DPRs) produced from the C9ORF72 mutation, have shown promise in animal models. These therapies have been reported to improve behavioral deficits and increase survival.[10] While specific side effects of these immunotherapies in C9ORF72 models are not extensively detailed in the provided search results, general considerations for antibody-based therapies in animal models include the potential for immunogenicity, off-target binding, and effects on the immune system.

Troubleshooting Guides

Issue 1: Seizures or Neurotoxic Events Observed Post-ASO Administration

Symptoms:

  • Spontaneous convulsive seizures.

  • Increased agitation or abnormal stereotypic behaviors.

  • Ataxia or loss of coordination.

Possible Causes:

  • ASO Sequence-Specific Neurotoxicity: Certain ASO sequences can be inherently neurotoxic.[1]

  • Off-Target Effects: The ASO may be binding to and affecting unintended RNA targets in the brain.

  • High Local Concentration: Bolus injections can lead to high local concentrations of the ASO in the brain, potentially causing acute neurotoxicity.

Troubleshooting and Mitigation Strategies:

Strategy Description Experimental Protocol
Sequence Optimization Select ASO sequences with a lower predicted risk of neurotoxicity. Several studies have discarded ASOs that caused seizures in healthy mice.[1]In silico screening for potential off-target binding and in vitro screening in neuronal cell cultures can help identify safer candidate sequences before in vivo administration.
Dose Reduction Lower the dose of the ASO administered to the animals.Conduct a dose-response study to determine the minimal effective dose that achieves the desired therapeutic effect with an acceptable safety margin.
Alternative Delivery Method Switch from bolus to continuous infusion to maintain a lower, more stable concentration of the ASO in the central nervous system.Utilize osmotic pumps for continuous intracerebroventricular (ICV) infusion of the ASO.
Monitor Animal Behavior Closely monitor animals for any signs of neurotoxicity after ASO administration.Implement a standardized behavioral monitoring protocol, including open field tests, rotarod performance, and regular cage-side observations.
Issue 2: Elevated Liver Enzymes or Signs of Hepatotoxicity

Symptoms:

  • Elevated plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[2][11]

  • Changes in liver histology, such as inflammatory infiltrates.[2]

  • General signs of illness, including weight loss and lethargy.

Possible Causes:

  • ASO Chemistry and Sequence: The chemical modifications and nucleotide sequence of an ASO can contribute to its hepatotoxic potential.[4]

  • RNase H1-Mediated Toxicity: Some ASOs can cause toxicity through the RNase H1-dependent degradation of unintended RNA transcripts.[3][11]

  • Accumulation in the Liver: ASOs tend to accumulate in the liver, which can lead to organ-specific toxicity.[4]

Troubleshooting and Mitigation Strategies:

Table 1: Managing ASO-Induced Hepatotoxicity

Strategy Description Experimental Protocol
ASO Sequence Selection Choose ASO sequences that have been shown to have a low risk of hepatotoxicity. Certain nucleotide motifs are associated with a higher risk.[4]Screen ASO candidates in vitro for cytotoxicity in hepatocytes before selecting leads for in vivo studies.
Regular Monitoring of Liver Enzymes Collect blood samples at regular intervals to monitor ALT and AST levels.Protocol for Monitoring Liver Enzymes: 1. Collect blood samples via tail vein or retro-orbital sinus at baseline and at specified time points post-ASO administration. 2. Centrifuge blood to separate plasma. 3. Analyze plasma for ALT and AST levels using a commercially available enzymatic assay kit.
Histopathological Analysis At the end of the study, collect liver tissue for histological examination.Protocol for Liver Histopathology: 1. Euthanize the animal and perfuse with saline followed by 4% paraformaldehyde (PFA). 2. Dissect the liver and post-fix in 4% PFA overnight. 3. Process the tissue for paraffin (B1166041) embedding. 4. Section the liver and stain with Hematoxylin and Eosin (H&E) to assess for inflammation, necrosis, and other signs of cellular damage.
Dose Adjustment If hepatotoxicity is observed, reduce the dose of the ASO in subsequent experiments.Perform a dose-escalation study to identify the maximum tolerated dose.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for ASO Safety Assessment in Animal Models

ASO_Safety_Workflow cluster_preclinical Preclinical ASO Development cluster_invivo In Vivo Safety & Efficacy Studies ASO_Design ASO Sequence Design & Synthesis In_Vitro_Screening In Vitro Screening (Neuronal & Hepatic Cells) ASO_Design->In_Vitro_Screening Test for efficacy & toxicity Lead_Selection Lead Candidate Selection In_Vitro_Screening->Lead_Selection Select safest & most effective ASOs Animal_Model C9ORF72 Animal Model Lead_Selection->Animal_Model ASO_Admin ASO Administration (e.g., ICV) Animal_Model->ASO_Admin Monitoring Monitor for Side Effects ASO_Admin->Monitoring Behavioral, Blood, Histology Efficacy_Assessment Assess Therapeutic Efficacy ASO_Admin->Efficacy_Assessment Target engagement, Phenotype rescue Data_Analysis Data Analysis & Reporting Monitoring->Data_Analysis Efficacy_Assessment->Data_Analysis

Caption: Workflow for assessing the safety of ASO therapies in C9ORF72 animal models.

Logical Relationship for Troubleshooting Neurotoxicity

Neurotoxicity_Troubleshooting Start Neurotoxic Event Observed (e.g., Seizure) Check_Dose Is the ASO dose high? Start->Check_Dose Check_Sequence Is the ASO sequence known to be toxic? Check_Dose->Check_Sequence No Reduce_Dose Action: Reduce ASO Dose Check_Dose->Reduce_Dose Yes Check_Delivery Was a bolus injection used? Check_Sequence->Check_Delivery No Redesign_ASO Action: Redesign ASO with a safer sequence Check_Sequence->Redesign_ASO Yes Change_Delivery Action: Switch to continuous infusion Check_Delivery->Change_Delivery Yes

Caption: Decision tree for troubleshooting neurotoxicity in animal models.

This technical support center provides a foundational guide for managing side effects in preclinical studies of C9ORF72-targeting therapies. Researchers should always consult detailed study protocols and adhere to institutional animal care and use guidelines.

References

Validation & Comparative

A Comparative Guide to Ionizable Lipids for mRNA Delivery: C9-200 vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The success of mRNA therapeutics, including the groundbreaking COVID-19 vaccines, is intrinsically linked to the efficacy of their delivery vehicles: Lipid Nanoparticles (LNPs). At the core of these LNPs are ionizable lipids, a class of synthetic molecules critical for encapsulating the mRNA cargo and facilitating its release into the cytoplasm. Their defining feature is a pH-responsive charge; they remain neutral at physiological pH, enhancing stability in circulation, but become positively charged in the acidic environment of the endosome, which is crucial for endosomal escape.[1][2]

This guide provides an objective comparison of the ionizable lipid C9-200 against other prominent alternatives, supported by experimental data. We will delve into their performance metrics, the experimental protocols used for their evaluation, and the fundamental mechanism of LNP-mediated delivery.

Performance Comparison of Ionizable Lipids

The selection of an ionizable lipid can dramatically influence the potency and delivery profile of an LNP formulation. Recent studies have highlighted that the optimal lipid structure, particularly the length of the hydrophobic tails, is highly dependent on the size of the mRNA cargo.[3][4]

A study comparing a library of ionizable lipids based on the C12-200 scaffold revealed significant performance variations based on tail length and mRNA size. This compound, which has shorter alkyl tails, demonstrated superior performance for delivering larger mRNA molecules.[4][5] In contrast, lipids with longer tails, such as C13-200, showed comparable efficacy to the C12-200 standard when delivering smaller mRNA.[3][5] This underscores the necessity of co-optimizing the ionizable lipid and the mRNA cargo for maximal therapeutic effect.

Below is a summary of quantitative data from comparative studies.

Ionizable LipidmRNA Cargo (Size)In Vivo ModelKey Performance MetricComparison BenchmarkSource
This compound Cas9 (4521 bp)BALB/cJ Mice35% indels 3-fold higher than C12-200[3][5]
C12-200Cas9 (4521 bp)BALB/cJ Mice10% indelsBenchmark[3]
C10-200Firefly Luciferase (1929 bp)Mice~10-fold higher liver transfectionCompared to C12-200[4][5]
C13-200Erythropoietin (EPO) (858 bp)MiceSimilar EPO production levelsCompared to C12-200[4][5]
ALC-0315LuciferaseWildtype MiceSuperior transfection efficiencyCompared to DLin-MC3-DMA & SM-102 (for DNA delivery)[6]
SM-102Firefly LuciferaseBALB/c MiceSignificantly higher protein expressionCompared to MC3 & C12-200[7]
ALC-0315Firefly LuciferaseBALB/c MiceSignificantly higher protein expressionCompared to MC3 & C12-200[7]

Key Experimental Methodologies

The evaluation of ionizable lipids for mRNA delivery involves standardized protocols for LNP formulation, characterization, and in vivo testing.

LNP Formulation Protocol (Microfluidic Mixing)

Lipid nanoparticles are typically formed using a microfluidic mixing device, which allows for rapid and reproducible self-assembly of the particles.[8][9]

  • Phase Preparation :

    • Organic Phase : The ionizable lipid (e.g., this compound), a phospholipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 48:10:40:2).[10][11]

    • Aqueous Phase : The mRNA cargo is diluted in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0).[7]

  • Microfluidic Mixing : The organic and aqueous phases are driven through a microfluidic cartridge (like a NanoAssemblr) at a defined total flow rate (e.g., 15 mL/min) and flow rate ratio (e.g., 3:1 aqueous to organic).[7][9] The rapid mixing of the two phases lowers the polarity of the solvent, triggering the self-assembly of the lipids and mRNA into LNPs.

  • Purification and Concentration : The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to neutral. This is followed by concentration using centrifugal filter units.

In Vivo Evaluation Protocol

Animal models are essential for assessing the in vivo potency and biodistribution of LNP formulations.

  • Animal Model : Studies frequently use mouse strains such as C57BL/6 or BALB/cJ, typically 6-8 weeks old.[3][9]

  • Administration : LNPs encapsulating the mRNA of interest are administered systemically, often via intravenous (IV) or intramuscular (IM) injection.[3][7] The dosage is calculated based on the mRNA content (e.g., 0.5 mg of mRNA per kg of body weight).[3]

  • Endpoint Analysis :

    • Protein Expression : For mRNA encoding secreted proteins like Erythropoietin (EPO), blood samples are collected at specified time points (e.g., 6 and 30 hours post-injection), and serum protein levels are quantified using ELISA.[5]

    • Gene Editing : For mRNA encoding gene-editing machinery like Cas9, target tissues (e.g., liver) are harvested after a set period (e.g., 7 days).[3] Genomic DNA is extracted, and the frequency of insertions and deletions (indels) at the target site is measured using next-generation sequencing (NGS).[3]

Mechanism of LNP-Mediated mRNA Delivery

The journey of an mRNA-LNP from injection to protein expression is a multi-step process. The ionizable lipid is central to overcoming the critical barrier of endosomal escape, which allows the mRNA to reach the cytoplasm where it can be translated.

LNP_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell (e.g., Hepatocyte) cluster_mechanism Mechanism of Endosomal Escape LNP_Inject 1. IV Injection of LNP (Neutral Surface Charge) LNP_Circulate 2. Circulation & ApoE Binding LNP_Inject->LNP_Circulate Uptake 3. Receptor-Mediated Endocytosis (LDLR) LNP_Circulate->Uptake Endosome 4. LNP in Endosome Uptake->Endosome Escape 5. Endosomal Escape Endosome->Escape Translation 6. mRNA Translation in Cytoplasm Escape->Translation Protonation Endosome Acidification (pH drops to ~6.0) Escape->Protonation Protein 7. Therapeutic Protein Expression Translation->Protein LipidCharge Ionizable Lipid Becomes Positively Charged Protonation->LipidCharge MembraneDisrupt Interaction with Anionic Endosomal Lipids LipidCharge->MembraneDisrupt Release Membrane Destabilization & mRNA Release MembraneDisrupt->Release

Caption: LNP workflow from injection to protein expression.

The diagram above illustrates the critical role of the ionizable lipid. After cellular uptake via endocytosis, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable lipid, giving it a positive charge.[4][5] This charge facilitates an interaction with the negatively charged lipids of the endosomal membrane, leading to its disruption and the subsequent release of the mRNA cargo into the cytoplasm for translation.[1]

References

A Comparative Analysis of C9-200 and DLin-MC3-DMA for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of gene therapy, the effective delivery of nucleic acids to target cells remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose, with the ionizable cationic lipid being a key component governing their efficacy and safety. This guide provides a detailed comparison of two such lipids: DLin-MC3-DMA, a well-established component of the first FDA-approved siRNA therapeutic, and C9-200, a more recent entrant in the field. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to inform the selection of appropriate delivery vehicles for their therapeutic candidates.

Quantitative Performance Metrics

The efficacy of ionizable lipids is often quantified by their median effective dose (ED₅₀), which represents the dose required to achieve 50% of the desired biological effect, such as gene silencing. The following table summarizes key performance data for DLin-MC3-DMA and this compound based on available literature.

ParameterDLin-MC3-DMAThis compoundCitation
Primary Application siRNA delivery for gene silencingmRNA and CRISPR/Cas9 delivery[1][2]
In Vivo Efficacy (siRNA) ED₅₀ of ~0.005 mg/kg for Factor VII silencing in mice.Data not readily available in cited literature.[1][3][4]
ED₅₀ of 0.03 mg/kg for transthyretin (TTR) silencing in non-human primates.[1][3]
In Vivo Efficacy (mRNA) Effective for mRNA delivery, though often used as a benchmark for newer lipids.LNPs encapsulating mRNA for erythropoietin (EPO) increased serum EPO levels in mice.[2][5]
LNPs with mRNA for Cas9 and sgRNA targeting TTR induced 3-fold higher hepatic insertion/deletion formation than C12-200-containing LNPs.[2]
Key Physicochemical Property Optimal pKa of 6.44 for efficient endosomal escape.Ionizable cationic lipid used in LNP formulations.[1]

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for the formulation of LNPs and their in vivo evaluation.

LNP Formulation Protocol

A standard method for formulating LNPs containing either this compound or DLin-MC3-DMA involves a rapid mixing process, often using a microfluidic device.

  • Preparation of Solutions:

    • Lipid Phase (Organic): The ionizable lipid (DLin-MC3-DMA or this compound), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., PEG-DMG) are dissolved in ethanol (B145695) at a specific molar ratio, commonly 50:10:38.5:1.5.[1][6]

    • Nucleic Acid Phase (Aqueous): The siRNA or mRNA is dissolved in a low pH buffer, such as a sodium acetate (B1210297) buffer (pH 4), to ensure the ionizable lipid is protonated for efficient encapsulation.[6]

  • Microfluidic Mixing:

    • The lipid and nucleic acid solutions are loaded into separate syringes and infused into a microfluidic mixing chamber at a controlled flow rate.

    • The rapid mixing of the two phases leads to the self-assembly of the lipids around the nucleic acid core, forming LNPs.

  • Purification and Characterization:

    • The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH, rendering the LNP surface charge near-neutral.[6]

    • The LNPs are then characterized for size, polydispersity, and encapsulation efficiency using techniques such as dynamic light scattering and a RiboGreen assay.[6]

In Vivo Gene Silencing Protocol (siRNA)

This protocol outlines a typical experiment to assess the in vivo efficacy of LNP-siRNA formulations in mice.

  • Animal Model: C57BL/6 mice are commonly used for these studies.[6]

  • Administration: The LNP-siRNA formulation is diluted in sterile PBS and administered to the mice via intravenous (IV) injection. Dosing is typically based on the amount of siRNA per kilogram of body weight (e.g., 0.005 mg/kg).[1][6]

  • Sample Collection: At a predetermined time point post-injection (e.g., 48 or 72 hours), blood samples are collected to measure serum levels of the target protein (e.g., Factor VII). Liver tissue may also be harvested to analyze mRNA levels of the target gene.

  • Analysis:

    • Serum protein levels are quantified using an appropriate assay (e.g., ELISA or a chromogenic assay for Factor VII).

    • mRNA levels in the liver are measured using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

    • The percentage of gene silencing is calculated by comparing the protein or mRNA levels in the treated group to a control group that received a non-targeting siRNA or saline.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz can effectively illustrate complex biological pathways and experimental procedures.

siRNA_Mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell (Hepatocyte) cluster_endosome Endosome (Acidic pH) LNP LNP-siRNA (Neutral Surface) LNP_Endosome Protonated LNP LNP->LNP_Endosome Endocytosis Endosomal_Escape Endosomal Escape LNP_Endosome->Endosomal_Escape Membrane Destabilization siRNA_Cytoplasm siRNA in Cytoplasm Endosomal_Escape->siRNA_Cytoplasm RISC RISC Loading siRNA_Cytoplasm->RISC RISC_Active Activated RISC RISC->RISC_Active Cleavage mRNA Cleavage RISC_Active->Cleavage mRNA Target mRNA mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

Caption: Mechanism of LNP-mediated siRNA delivery and gene silencing.

Experimental_Workflow Formulation 1. LNP-siRNA Formulation (Microfluidic Mixing) Characterization 2. Physicochemical Characterization (Size, PDI, Encapsulation) Formulation->Characterization InVivo 3. In Vivo Administration (IV Injection in Mice) Characterization->InVivo Sample_Collection 4. Sample Collection (Serum, Liver) InVivo->Sample_Collection Analysis 5. Efficacy Analysis (RT-qPCR, Protein Assay) Sample_Collection->Analysis Data_Interpretation 6. Data Interpretation (% Gene Silencing, ED50) Analysis->Data_Interpretation

Caption: In vivo efficacy evaluation workflow for LNP-siRNA.

Discussion and Conclusion

The available data firmly establishes DLin-MC3-DMA as a highly potent ionizable lipid for siRNA delivery, particularly for hepatocyte gene silencing.[1] Its efficacy has been extensively documented in both rodent and non-human primate models, leading to its use in the clinically approved drug Onpattro®.[1][7] The success of DLin-MC3-DMA is largely attributed to its optimized pKa of 6.44, which facilitates a near-neutral surface charge in circulation (reducing toxicity) and promotes endosomal escape upon cellular uptake into the acidic endosomal environment.[1][5]

This compound is presented as an ionizable cationic lipid that has been effectively used in LNP formulations for the delivery of mRNA and CRISPR/Cas9 systems.[2] Studies have shown its ability to increase serum levels of EPO when delivering EPO mRNA and to achieve significant gene editing in the liver when delivering Cas9 mRNA and a targeting sgRNA.[2] While these results are promising for mRNA and gene-editing applications, there is a lack of readily available, direct comparative data on the efficacy of this compound for siRNA-mediated gene silencing against DLin-MC3-DMA in the provided search results.

References

Validation of C9-200 LNP delivery in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of C9-200 lipid nanoparticle (LNP) performance for nucleic acid delivery across different cell types, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and professionals in drug development seeking to evaluate and implement LNP-based delivery systems.

Introduction to this compound Lipid Nanoparticles

Lipid nanoparticles are a leading non-viral platform for the delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1] Their success is exemplified by their use in COVID-19 mRNA vaccines and the first FDA-approved RNAi drug, Onpattro®.[1][2] A typical LNP formulation consists of four key components:

  • Ionizable Cationic Lipid: This lipid is crucial for encapsulating the negatively charged nucleic acid cargo and facilitating its release from the endosome into the cytoplasm. This compound is an ionizable cationic lipid that has been effectively used in LNP formulations.[3][4]

  • Helper Phospholipid: Lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) contribute to the structural integrity of the nanoparticle.[5][6]

  • Cholesterol: This component helps stabilize the LNP structure and can influence delivery efficiency.[6][7]

  • PEGylated Lipid (PEG-lipid): A lipid conjugated to polyethylene (B3416737) glycol (PEG) controls the particle size during formation and increases circulation time in vivo by reducing protein absorption.[5][7]

The delivery process begins with the uptake of LNPs into cells through endocytosis. Inside the endosome, the acidic environment causes the ionizable lipid (like this compound) to become positively charged. This charge facilitates the disruption of the endosomal membrane, allowing the nucleic acid cargo to escape into the cytoplasm where it can be translated into protein (in the case of mRNA) or exert its function.[2][6]

cluster_extracellular Extracellular Space cluster_cell Cell LNP LNP (this compound) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Early Endosome (Low pH) Endocytosis->Endosome Release Cargo Release Endosome->Release Endosomal Escape (Ionizable Lipid Mediated) Cytoplasm Cytoplasm Release->Cytoplasm Translation mRNA Translation / Function Cytoplasm->Translation

Caption: General workflow of LNP-mediated intracellular delivery.

Comparative Performance of this compound LNPs

The efficacy of an ionizable lipid is often dependent on its chemical structure, particularly the length of its lipid tails, and the size of the nucleic acid cargo. Recent studies have compared this compound with other lipids from the same "-200" polyamine core series, which differ only by the length of their acyl tails.

A key finding is that optimal tail length varies with mRNA cargo size.[8] For delivering larger mRNA, such as Cas9 mRNA (approximately 4521 bases), LNPs formulated with shorter-tailed ionizable lipids like this compound have demonstrated superior performance.[8][9] Conversely, for smaller mRNAs like erythropoietin (EPO), longer-tailed lipids may be more effective.[8]

In Vivo Performance Data

The following table summarizes in vivo experimental data comparing this compound LNPs with the widely used C12-200 LNP for delivering Cas9 mRNA to the liver in mice. Gene editing efficiency was quantified by measuring the percentage of insertions and deletions (indels) in the target gene.

Ionizable LipidCargo (mRNA)Target OrganTransfection Efficiency (% Indels)Fold Change vs. C12-200Reference
This compound Cas9Liver35%~3.5x Higher [8]
C12-200 Cas9Liver10%Baseline[8]
C8-200 Cas9Liver4%2.5x Lower[8]
C10-200 Cas9Liver13%1.3x Higher[8]

Table 1: Comparison of in vivo gene editing efficiency in mouse liver using LNPs formulated with different ionizable lipids. Data sourced from Mrksich, K., et al. (2024).[8]

Performance Against Other Clinically Relevant Lipids

While direct comparisons of this compound against lipids like SM-102 (Moderna vaccine) and ALC-0315 (Pfizer-BioNTech vaccine) are less common in published literature, studies comparing these alternatives to C12-200 and MC3 provide valuable context. In vivo studies have shown that LNPs formulated with SM-102 and ALC-0315 achieve significantly higher protein expression than those with MC3 and C12-200.[10] Given this compound's superior performance over C12-200 for large mRNA payloads, it stands as a potent candidate for gene editing applications.[8]

Experimental Protocols for LNP Validation

This section details standardized protocols for the synthesis, characterization, and validation of LNP delivery.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible method for LNP synthesis, offering precise control over particle size and distribution.[11]

  • Preparation of Solutions:

    • Lipid Mixture: Dissolve the ionizable lipid (this compound), DSPC, cholesterol, and PEG-lipid in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).[7]

    • Nucleic Acid Solution: Dilute the mRNA or other nucleic acid cargo in an acidic aqueous buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0).[6]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Use a syringe pump to drive the two solutions into a microfluidic mixing chip (e.g., from a commercially available cartridge) at a controlled flow rate ratio (e.g., 3:1 aqueous to ethanol).[11] The rapid mixing of the solvent and anti-solvent triggers the self-assembly of the lipids around the nucleic acid core.

  • Purification:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated nucleic acids. This can be done using dialysis cassettes or centrifugal filter units.[12]

LNP Characterization
  • Size and Polydispersity Index (PDI):

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). Well-formed LNPs typically have a size between 70-150 nm and a PDI below 0.2.[12][13]

  • Encapsulation Efficiency:

    • Quantify the amount of encapsulated nucleic acid using a fluorescent dye assay, such as the RiboGreen assay.[11] The fluorescence of the dye increases significantly upon binding to nucleic acids. By measuring fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the percentage of encapsulated cargo can be calculated. High encapsulation efficiency is typically above 95%.[14]

In Vitro Transfection Efficiency Assay
  • Cell Culture: Plate target cells (e.g., HEK293T, HeLa) in a multi-well plate and grow to a suitable confluency (e.g., 70-80%).

  • LNP Treatment: Add the LNP solution (diluted in complete cell culture medium) to the cells at a desired mRNA dose (e.g., 100-500 ng/well).[12]

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.

  • Quantification:

    • Reporter Genes (GFP, Luciferase): If using a reporter mRNA, measure protein expression via flow cytometry for Green Fluorescent Protein (GFP) or a luminescence assay for luciferase.[11]

    • Secreted Proteins (EPO): If using an mRNA encoding a secreted protein, collect the cell supernatant and quantify the protein concentration using an ELISA kit.[15]

In Vivo Delivery Validation in Murine Models
  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or BALB/c). All animal experiments must be approved by the relevant institutional animal care and use committee.[16]

  • Administration: Administer the LNP formulation intravenously (IV) via tail vein injection at a specific dose (e.g., 0.5 mg/kg of mRNA).[8]

  • Sample Collection and Analysis:

    • For Secreted Proteins: Collect blood samples at various time points (e.g., 6 hours) and measure serum protein levels using ELISA.[15]

    • For Gene Editing (CRISPR-Cas9): Euthanize animals at a set time point (e.g., 7 days post-injection), harvest the target organ (e.g., liver), and extract genomic DNA.[8] Use next-generation sequencing (NGS) to quantify the percentage of indel formation at the target locus.[8]

Formulation LNP Formulation (Microfluidics) Characterization Characterization (DLS, RiboGreen) Formulation->Characterization InVitro In Vitro Study (Cell Lines) Characterization->InVitro InVivo In Vivo Study (Mouse Model) Characterization->InVivo AnalysisVitro Transfection Analysis (FACS) InVitro->AnalysisVitro AnalysisVivo Efficacy Analysis (ELISA / NGS) InVivo->AnalysisVivo Results Data Analysis & Comparison AnalysisVitro->Results AnalysisVivo->Results

Caption: Standard experimental workflow for LNP validation.

References

A Comparative Guide to Microtubule Dynamics: C9 vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two microtubule-targeting agents, C9 and paclitaxel (B517696), focusing on their distinct mechanisms of action and effects on microtubule depolymerization and stabilization. While both compounds impact microtubule dynamics, a critical aspect of cell division and function, they do so through opposing mechanisms. This document summarizes available quantitative data, provides detailed experimental protocols for key assays, and visualizes the cellular pathways involved.

Disclaimer: To date, publicly available literature does not contain direct head-to-head comparative studies of C9 and paclitaxel under identical experimental conditions. Therefore, the quantitative data presented for each compound should be interpreted with caution, as direct comparison of absolute values (e.g., IC50) may be misleading due to variations in assay conditions and cell lines used.

Opposing Mechanisms of Action: Destabilization vs. Stabilization

The fundamental difference between C9 and paclitaxel lies in their effect on microtubule equilibrium. C9 is a microtubule-depolymerizing agent , actively promoting the disassembly of microtubules. In contrast, paclitaxel is a microtubule-stabilizing agent , preventing their disassembly and promoting polymerization.

  • C9: This novel agent binds to the colchicine (B1669291) site on tubulin, inducing a conformational change that inhibits the incorporation of tubulin dimers into microtubules. This disruption of microtubule polymerization leads to a net depolymerization of the microtubule network.[1]

  • Paclitaxel: A well-established chemotherapeutic, paclitaxel binds to the β-tubulin subunit within the microtubule polymer. This binding locks the microtubule in a polymerized state, preventing its depolymerization and leading to the formation of stable, non-functional microtubule bundles.

Quantitative Data Presentation

The following tables summarize the available quantitative data for C9 and paclitaxel from various studies.

Table 1: In Vitro Efficacy of C9 and Paclitaxel on Tubulin Polymerization

CompoundAssayParameterValueReference
C9 Tubulin Polymerization AssayIC50~13 µM[1]
Paclitaxel Tubulin Assembly AssayEC501.1 µM

Table 2: Cellular Effects of C9 and Paclitaxel

CompoundCell LineAssayParameterValueReference
C9 Human Umbilical Vein Endothelial Cells (HUVEC)Cell ProliferationInhibitionConcentration-dependent[1]
C9 HUVECCell MigrationInhibitionConcentration-dependent[1]
C9 HUVECTube FormationInhibitionConcentration-dependent[1]
Paclitaxel Canine Mammary Gland Tumor CellsApoptosisInductionDose-dependent[2]
Paclitaxel AGS cellsApoptosisInduction20 nM (significant increase)[3]
Paclitaxel Human Head and Neck Squamous Cell CarcinomaCell ViabilityDecrease50-500 nM[4]
Paclitaxel MDA-MB-231 and A549 cellsCytotoxicityIC504.78 nM and 6.44 nM, respectively[5]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of C9 and paclitaxel on microtubule dynamics.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of purified tubulin into microtubules by monitoring changes in turbidity.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • Test compounds (C9, paclitaxel)

  • Positive and negative controls (e.g., colchicine, DMSO)

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Prepare stock solutions of test compounds and controls in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: On ice, add GTB, GTP (final concentration 1 mM), and glycerol (final concentration 10%) to the wells of a pre-chilled 96-well plate. Add the test compounds at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution to each well to a final concentration of 3 mg/mL.

  • Data Acquisition: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Determine the rate of polymerization (Vmax) and the extent of polymerization (plateau phase). For inhibitors like C9, calculate the IC50 value. For stabilizers like paclitaxel, determine the EC50 value.

Immunofluorescence Staining of Microtubules in Cells

This method allows for the visualization of the microtubule network within cells to observe the effects of drug treatment.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., -20°C methanol (B129727) or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin monoclonal antibody)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with C9, paclitaxel, or vehicle control for the desired time and concentration.

  • Fixation: Wash the cells with PBS and fix with the chosen fixation solution.

  • Permeabilization: If using a paraformaldehyde-based fixative, permeabilize the cells with permeabilization buffer.

  • Blocking: Block non-specific antibody binding with blocking solution.

  • Antibody Incubation: Incubate with the primary antibody, followed by washing and incubation with the fluorescently labeled secondary antibody.

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the microtubule network using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Mechanisms of Action on Microtubule Dynamics

G Opposing Mechanisms of C9 and Paclitaxel on Microtubules cluster_C9 C9 (Depolymerizer) cluster_Paclitaxel Paclitaxel (Stabilizer) C9 C9 ColchicineSite Binds to Colchicine Site on Tubulin Dimer C9->ColchicineSite InhibitPolymerization Inhibits Tubulin Polymerization ColchicineSite->InhibitPolymerization Depolymerization Microtubule Depolymerization InhibitPolymerization->Depolymerization Paclitaxel Paclitaxel BetaTubulin Binds to β-Tubulin in Microtubule Paclitaxel->BetaTubulin PreventDepolymerization Prevents Microtubule Depolymerization BetaTubulin->PreventDepolymerization Stabilization Microtubule Stabilization PreventDepolymerization->Stabilization

Caption: Mechanisms of C9 and Paclitaxel on microtubule dynamics.

C9-Induced Signaling Pathways in Endothelial Cells

G C9-Induced Signaling in Endothelial Cells cluster_raf Raf-MEK-ERK Pathway cluster_rho Rho/Rho Kinase Pathway C9 C9 Raf Raf C9->Raf Downregulates Rho Rho C9->Rho Activates MEK MEK Raf->MEK ERK ERK MEK->ERK AntiAngiogenesis Anti-Angiogenesis ERK->AntiAngiogenesis Leads to RhoKinase Rho Kinase Rho->RhoKinase VascularDisruption Vascular Disruption RhoKinase->VascularDisruption Leads to

Caption: C9's impact on key signaling pathways in endothelial cells.

Paclitaxel-Induced Apoptosis Pathway

G Paclitaxel-Induced Apoptosis Paclitaxel Paclitaxel MicrotubuleStabilization Microtubule Stabilization Paclitaxel->MicrotubuleStabilization MitoticArrest G2/M Phase Cell Cycle Arrest MicrotubuleStabilization->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Simplified pathway of paclitaxel-induced apoptosis.

Experimental Workflow for Comparing C9 and Paclitaxel

G Comparative Experimental Workflow start Start in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Assays start->cell_based tubulin_poly Tubulin Polymerization Assay in_vitro->tubulin_poly binding_assay Tubulin Binding Assay in_vitro->binding_assay immuno Immunofluorescence Staining cell_based->immuno proliferation Cell Proliferation Assay cell_based->proliferation migration Cell Migration Assay cell_based->migration apoptosis Apoptosis Assay cell_based->apoptosis data_analysis Data Analysis & Comparison tubulin_poly->data_analysis binding_assay->data_analysis immuno->data_analysis proliferation->data_analysis migration->data_analysis apoptosis->data_analysis end End data_analysis->end

References

C9-200 vs. SM-102: A Comparative Guide to In Vivo Performance of Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and safe in vivo delivery of messenger RNA (mRNA) is a cornerstone of next-generation therapeutics, including vaccines and gene therapies. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid component playing a pivotal role in encapsulation, cellular uptake, and endosomal escape. This guide provides a comprehensive comparison of the in vivo performance of two prominent ionizable lipids: C9-200 and SM-102.

Executive Summary

SM-102 has been extensively validated in clinical applications, most notably in the Moderna COVID-19 vaccine, and generally exhibits high in vivo potency for mRNA delivery. This compound, a lipid with a shorter alkyl tail than the more extensively studied C12-200, has demonstrated particular advantages in the delivery of large mRNA payloads. The choice between these lipids will likely depend on the specific application, with payload size being a key consideration.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the available quantitative data on the in vivo performance of LNPs formulated with this compound and SM-102. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution.

Table 1: In Vivo Efficacy (Luciferase Expression)

Ionizable LipidAnimal ModelmRNA DoseRoute of AdministrationFold Increase in Expression (Compared to Control/Benchmark)Reference
SM-102 BALB/c mice1 µgIntramuscular60% higher mean bioluminescence than ALC-0315[1]
SM-102 C57BL/6 mice0.5 mg/kgIntravenousSignificantly higher than C12-200[2]
This compound Not directly available----
C12-200 (benchmark for this compound) C57BL/6 mice0.5 mg/kgIntravenousLower expression than a novel branched-tail lipid[3]

Table 2: In Vivo Gene Editing Efficiency (for large mRNA delivery)

Ionizable LipidTargetmRNA PayloadFold Increase in Editing Efficiency (Compared to Benchmark)Reference
This compound Gene XCas9 mRNA (~4.5 kb)3-fold increase compared to C12-200[4]
SM-102 Not reported---

Table 3: Immunogenicity and Toxicity

Ionizable LipidKey FindingsReference
SM-102 Elicits a comparable inflammatory response to ALC-0315 but higher antibody production.[5]
C12-200 (related to this compound) A novel branched-tail lipid showed decreased immune infiltration compared to C12-200, potentially due to enhanced biodegradability.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical in vivo experimental protocols used in the assessment of LNP performance.

In Vivo Luciferase Expression Assay
  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • LNP Formulation: LNPs are typically formulated by mixing an ethanol (B145695) solution of lipids (ionizable lipid, DSPC, cholesterol, and a PEG-lipid) with an aqueous solution of luciferase mRNA at an acidic pH. The resulting LNPs are then buffer-exchanged into a physiological pH buffer.

  • Administration: A defined dose of mRNA-LNPs (e.g., 1 µg or 0.5 mg/kg) is administered to the animals, typically via intramuscular or intravenous injection.

  • Bioluminescence Imaging: At specific time points post-injection (e.g., 6, 24, 48 hours), mice are anesthetized and injected with a luciferin (B1168401) substrate. Bioluminescence is then measured using an in vivo imaging system (IVIS). The intensity of the signal correlates with the level of protein expression.

In Vivo Gene Editing Efficiency Assay
  • Animal Model: Relevant transgenic or wild-type mouse models are used.

  • LNP Formulation: LNPs are formulated to encapsulate a large mRNA, such as Cas9 mRNA, along with a guide RNA if necessary.

  • Administration: The LNP formulation is administered to the animals, often via intravenous injection to target the liver.

  • Analysis: After a specified period, tissues of interest (e.g., liver) are harvested. Genomic DNA is extracted, and the target locus is amplified by PCR. The frequency of insertions and deletions (indels) is then quantified using techniques like next-generation sequencing to determine the gene editing efficiency.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes involved in LNP-mediated mRNA delivery and a typical experimental workflow for in vivo evaluation.

LNP_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (Acidic pH) LNP LNP (Neutral Charge) LNP_protonated LNP (Protonated) LNP->LNP_protonated Endocytosis Endosomal_Membrane Endosomal Membrane LNP_protonated->Endosomal_Membrane Interaction mRNA_release mRNA Release Endosomal_Membrane->mRNA_release Endosomal Escape Cytoplasm Cytoplasm Translation Translation mRNA_release->Translation Protein Protein Expression Translation->Protein

Caption: LNP uptake and endosomal escape pathway.

Experimental_Workflow LNP_Formulation LNP Formulation (this compound or SM-102) Animal_Model Animal Model Selection (e.g., BALB/c mice) LNP_Formulation->Animal_Model Administration In Vivo Administration (e.g., Intramuscular) Animal_Model->Administration Data_Collection Data Collection (e.g., Bioluminescence Imaging) Administration->Data_Collection Analysis Data Analysis and Comparison Data_Collection->Analysis

Caption: In vivo experimental workflow.

References

CDK9 Inhibition: A Promising Strategy to Overcome Multi-Drug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As cancer cells develop resistance to conventional therapies, the need for novel therapeutic strategies becomes increasingly critical. Cyclin-dependent kinase 9 (CDK9) has emerged as a promising target for overcoming multi-drug resistance (MDR) in various cancer models. This guide provides a comprehensive comparison of the efficacy of CDK9 inhibitors in MDR cancer, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

The Critical Role of CDK9 in Cancer Cell Survival and Drug Resistance

Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which is essential for the productive elongation of mRNA transcripts.[1][2] In many cancers, there is an over-reliance on the continuous transcription of genes that promote cell survival and proliferation, including key oncogenes like MYC and anti-apoptotic proteins such as Mcl-1.[1][3] The expression of these short-lived proteins is highly dependent on active transcription, making cancer cells particularly vulnerable to the inhibition of CDK9.

Multi-drug resistance is a major obstacle in cancer treatment, often driven by the overexpression of anti-apoptotic proteins and other survival factors.[3] By targeting CDK9, it is possible to downregulate these critical survival proteins, thereby re-sensitizing resistant cancer cells to therapeutic agents or inducing apoptosis directly.

Comparative Efficacy of CDK9 Inhibitors in Multi-Drug Resistant Cancer Models

A growing body of preclinical evidence demonstrates the potent anti-tumor activity of selective CDK9 inhibitors in various MDR cancer models. These inhibitors have shown efficacy both as monotherapies and in combination with other anti-cancer drugs.

CDK9 InhibitorCancer ModelResistance MechanismEfficacy MetricResultReference
BAY1251152 Acute Myeloid Leukemia (MOLM13-BR)Acquired resistance to BAY1251152GI50 (24h)Parental: <10 nM, Resistant: >1 µM[4][5]
IHMT-CDK9-36 Acute Myeloid Leukemia (MOLM13-BR)Acquired resistance to BAY1251152Tumor Growth Inhibition (in vivo)71% in resistant model[4]
CAN-508 Endocrine therapy-resistant ERα+ Breast CancerNot specifiedCell Growth InhibitionDose-dependent inhibition[3]
SNS-032 TRAIL-resistant Non-Small Cell Lung CancerUpregulation of cFlip and Mcl-1Apoptosis Induction (in combination with TRAIL)Potent induction of apoptosis[6]
MC180295 Acute Myeloid Leukemia (MV4-11, MOLM-13)MLL translocationIC50MV4-11: ~50 nM, MOLM-13: ~100 nM[7]

Key Signaling Pathway: CDK9-Mediated Transcriptional Regulation

The primary mechanism of action of CDK9 inhibitors involves the disruption of transcriptional elongation, leading to the depletion of critical survival proteins.

CDK9_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation pRNAPII Phospho-RNAPII (Ser2) RNAPII->pRNAPII DNA DNA pRNAPII->DNA Transcriptional Elongation mRNA mRNA Transcripts (e.g., MYC, Mcl-1) DNA->mRNA Ribosome Ribosome mRNA->Ribosome Export CDK9_Inhibitor CDK9 Inhibitor CDK9_Inhibitor->CDK9 Inhibition Apoptosis Apoptosis CDK9_Inhibitor->Apoptosis Promotes CellCycleArrest Cell Cycle Arrest CDK9_Inhibitor->CellCycleArrest Promotes Oncoproteins Oncoproteins (MYC) Anti-apoptotic Proteins (Mcl-1) Ribosome->Oncoproteins Translation

Caption: CDK9 signaling pathway and mechanism of inhibitor action.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CDK9 inhibitor efficacy. Below are outlines for key in vitro experiments.

Protocol 1: Cell Viability Assay

This protocol determines the effect of a CDK9 inhibitor on the viability of cancer cells.

Cell_Viability_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells treat_cells Treat with serial dilutions of CDK9 inhibitor seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence calculate_ic50 Calculate IC50 values measure_luminescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a cell viability assay.

Materials:

  • Cancer cell lines (MDR and parental)

  • Complete cell culture medium

  • CDK9 inhibitor

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well opaque-walled plates

  • Luminometer

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the CDK9 inhibitor in complete cell culture medium.

  • Replace the medium in the wells with the CDK9 inhibitor dilutions or vehicle control.

  • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well and mix to induce cell lysis.

  • Incubate at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the half-maximal inhibitory concentration (IC50) using appropriate software.[8]

Protocol 2: Western Blot Analysis of Downstream Targets

This protocol assesses the effect of a CDK9 inhibitor on the protein levels of key downstream targets like Mcl-1 and MYC.

Western_Blot_Workflow start Start treat_cells Treat cells with CDK9 inhibitor start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block_and_probe Block and probe with primary antibodies transfer->block_and_probe secondary_ab Incubate with HRP-conjugated secondary Ab block_and_probe->secondary_ab detect_signal Detect signal with ECL substrate secondary_ab->detect_signal analyze Analyze band intensity detect_signal->analyze end End analyze->end

Caption: Workflow for Western blot analysis.

Materials:

  • Treated cell lysates

  • Lysis buffer (e.g., RIPA)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Mcl-1, anti-MYC, anti-p-RNAPII Ser2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the CDK9 inhibitor for the desired time points.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control.[8]

Conclusion

The inhibition of CDK9 represents a powerful and clinically relevant strategy to combat multi-drug resistance in a range of cancers. By targeting the transcriptional machinery that cancer cells are addicted to, CDK9 inhibitors can effectively deplete key survival proteins, leading to cell cycle arrest and apoptosis even in highly resistant tumors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of CDK9 inhibition in the fight against cancer. Further research and clinical trials are warranted to translate these promising preclinical findings into effective therapies for patients with multi-drug resistant malignancies.

References

Cross-Validation of C9-200 LNP Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Data Overview

The following table summarizes the physicochemical properties of C9-200 LNPs as reported in different studies. It is important to note that variations in formulation parameters, such as the nucleic acid cargo, lipid composition, and manufacturing method, can influence these characteristics.

Study ReferenceCargoMolar Ratio (this compound:Helper Lipid:Cholesterol:PEG-Lipid)Manufacturing MethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Mitchell Lab (2023)mRNA35:16 (DOPE):46.5:2.5 (C14-PEG2000)MicrofluidicsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
NIH (2023)[1]mRNA35:16 (DOPE):46.5:2.5 (C14-PEG2000)VortexingNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
NIH (2024)[2]mRNA35:10 (DOPE):53.5:1.5 (DMPE-PEG)Microfluidics~102[3]~0.158[3]-5.0[3]~43[3]
Cayman Chemical[4]mRNA35:16 (DOPE):46.5:2.5 (DMG-PEG2000)Microfluidics/Pipette MixingNot SpecifiedNot SpecifiedApparent pKa = 6.96Not Specified
NIH (2025)[5]mRNANot Specified (with DSPC, Cholesterol, PEG-lipid)Microfluidics70-85< 0.2Near-neutral> 90
DTU Inside (2024)mRNA50:10 (DSPC):38.5:1.5 (DMG-PEG2000)Not Specified95.8 (± 0.9)< 0.1-4.3 (± 1.0)Not Specified
ResearchGate (2022)[6]siRNANot SpecifiedMicrofluidics~40-50~0.1-0.2Not Specified> 90

Note: "Not Specified" indicates that the data was not explicitly reported in the cited source. Helper lipids used are indicated in parentheses.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. The following are generalized protocols for the formulation and characterization of this compound LNPs based on methods described in the referenced literature.

This compound LNP Formulation via Microfluidics[1][5][9]

This protocol describes a common method for formulating this compound LNPs using a microfluidic device, which allows for controlled and reproducible mixing.

a. Preparation of Solutions:

  • Lipid Stock Solution (Organic Phase):

    • Prepare individual stock solutions of this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., C14-PEG2000 or DMG-PEG2000) in 100% ethanol (B145695).[7]

    • Ensure complete dissolution by warming and vortexing the solutions.[4]

    • Combine the lipid stock solutions in the desired molar ratio (e.g., 35:16:46.5:2.5) to create the final lipid mixture in ethanol.[7]

  • Nucleic Acid Solution (Aqueous Phase):

    • Dilute the mRNA or siRNA cargo to the target concentration in a low pH buffer, typically 10 mM citrate (B86180) buffer (pH 3.0) or 50 mM sodium acetate (B1210297) (pH 4.0).[7][4]

b. Microfluidic Mixing:

  • Set up the microfluidic mixing system (e.g., with a staggered herringbone micromixer).

  • Load the lipid solution into one syringe and the nucleic acid solution into another.

  • Set the flow rate ratio (FRR) of the aqueous to organic phase, commonly at 3:1.[4]

  • Set the total flow rate (TFR), which can range from 10 to 25 ml/min.[4]

  • Initiate pumping to mix the two phases in the microfluidic chip, leading to the self-assembly of LNPs.

  • Collect the resulting LNP dispersion.

c. Purification:

  • Dialyze the LNP dispersion against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated nucleic acid. Use dialysis cassettes with an appropriate molecular weight cutoff.[8]

Characterization of this compound LNPs

a. Particle Size and Polydispersity Index (PDI) Measurement: [5][9]

  • Dilute the purified LNP suspension in PBS (pH 7.4).

  • Measure the hydrodynamic diameter (particle size) and PDI using Dynamic Light Scattering (DLS).

b. Zeta Potential Measurement: [5][9]

  • Dilute the purified LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to reduce the effects of charge screening.

  • Measure the zeta potential using Electrophoretic Light Scattering (ELS).

c. Encapsulation Efficiency Quantification (RiboGreen Assay): [10][11]

  • Prepare a standard curve of the free nucleic acid using a fluorescent dye that specifically binds to it, such as RiboGreen.

  • Measure the fluorescence of the intact LNP sample to determine the amount of accessible (unencapsulated) nucleic acid.

  • Add a surfactant (e.g., Triton X-100 or Tween 20) to disrupt the LNPs and release the encapsulated nucleic acid.

  • Measure the total fluorescence after LNP disruption.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Fluorescence of Intact LNPs) / Total Fluorescence] x 100

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the formulation and characterization of this compound LNPs, providing a logical overview of the experimental process.

LNP_Workflow cluster_formulation LNP Formulation cluster_evaluation Performance Evaluation lipid_prep Lipid Stock Preparation (Ethanol) mixing Microfluidic Mixing lipid_prep->mixing na_prep Nucleic Acid Preparation (Aqueous Buffer) na_prep->mixing purification Purification (e.g., Dialysis) mixing->purification dls Size & PDI (DLS) purification->dls els Zeta Potential (ELS) purification->els ribogreen Encapsulation Efficiency (RiboGreen Assay) purification->ribogreen invitro In Vitro Studies (e.g., Transfection Efficiency) ribogreen->invitro invivo In Vivo Studies (e.g., Protein Expression) ribogreen->invivo

Caption: Generalized workflow for this compound LNP formulation and characterization.

Signaling Pathways and Cellular Uptake

The efficiency of LNP-mediated delivery is intrinsically linked to cellular uptake and endosomal escape mechanisms. For this compound LNPs, it has been suggested that internalization occurs via macropinocytosis.[5] Once inside the cell, the ionizable nature of this compound is crucial. In the acidic environment of the endosome, the lipid becomes protonated, leading to a positive charge. This facilitates interaction with the negatively charged endosomal membrane, ultimately leading to membrane disruption and the release of the nucleic acid cargo into the cytoplasm.[12]

Signaling_Pathway LNP This compound LNP Macropinocytosis Macropinocytosis LNP->Macropinocytosis Endosome Early Endosome (pH ~6.5) Macropinocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Endosome->Late_Endosome Maturation Protonation This compound Protonation Late_Endosome->Protonation Membrane_Disruption Endosomal Membrane Disruption Protonation->Membrane_Disruption Cargo_Release Nucleic Acid Release to Cytoplasm Membrane_Disruption->Cargo_Release Translation Translation (mRNA) or RISC Loading (siRNA) Cargo_Release->Translation

References

Comparing the vascular disrupting activity of C9 and ZD6126

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Vascular Disrupting Activities of C9 and ZD6126

Introduction

Vascular disrupting agents (VDAs) represent a promising strategy in cancer therapy by targeting the established tumor vasculature, leading to a rapid and selective shutdown of blood flow to the tumor, ultimately causing extensive necrosis.[1] This approach differs from anti-angiogenic therapies, which primarily inhibit the formation of new blood vessels.[1][2] This guide provides a detailed comparison of two small-molecule VDAs: C9, a novel microtubule-depolymerizing agent, and ZD6126, a water-soluble prodrug of the tubulin-binding agent N-acetylcolchinol (NAC).[2][3][4] Both agents function by disrupting the endothelial cell cytoskeleton, but through distinct signaling pathways and with differing reported efficacies.

Mechanism of Action

Both C9 and ZD6126 exert their vascular-disrupting effects by interfering with tubulin polymerization, a critical component of the endothelial cell cytoskeleton. However, the downstream signaling cascades they trigger show notable differences.

C9: This agent induces microtubule disassembly in endothelial cells.[2][5] This disruption leads to morphological changes, including cell contraction and membrane blebbing. These effects are mediated by two key signaling pathways: the downregulation of the Raf-MEK-ERK pathway, which is involved in cell proliferation and survival, and the activation of the Rho/Rho kinase pathway, which controls actin cytoskeleton organization and cell shape.[2][5] The activation of Rho/Rho kinase is directly linked to the observed endothelial cell contraction and subsequent vascular disruption.[2]

C9_Pathway C9 C9 Microtubules Microtubule Disassembly C9->Microtubules RafMEKERK Raf-MEK-ERK Signaling Microtubules->RafMEKERK Downregulates Rho Rho Activation Microtubules->Rho Activates RhoKinase Rho Kinase Rho->RhoKinase Actin Actin Stress Fibers & Membrane Blebbing RhoKinase->Actin EC_Contraction Endothelial Cell Contraction Actin->EC_Contraction Vascular_Disruption Vascular Disruption EC_Contraction->Vascular_Disruption

Caption: C9 signaling pathway in endothelial cells.

ZD6126: As a prodrug, ZD6126 is rapidly converted in vivo to its active form, N-acetylcolchinol (NAC).[6][7] NAC binds to the colchicine-binding site on tubulin, leading to the destabilization and disruption of the microtubule cytoskeleton in endothelial cells.[7] This primary action induces rapid changes in endothelial cell morphology, including cell contraction, the formation of actin stress fibers, and membrane blebbing, typically within minutes to hours of exposure.[6][7] The selective disruption of the immature tumor vasculature leads to vessel occlusion, thrombosis, and ultimately, extensive tumor necrosis.[8][9]

ZD6126_Workflow ZD6126 ZD6126 (Prodrug) NAC N-acetylcolchinol (NAC) (Active Drug) ZD6126->NAC Rapid in vivo conversion Tubulin Binds to Tubulin (Colchicine Site) NAC->Tubulin Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization EC_Morphology Endothelial Cell Shape Change (Contraction, Blebbing) Microtubule_Destabilization->EC_Morphology Vessel_Occlusion Vessel Occlusion & Thrombosis EC_Morphology->Vessel_Occlusion Necrosis Tumor Necrosis Vessel_Occlusion->Necrosis VDA_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Cell_Culture Endothelial Cell Culture (e.g., HUVEC) Proliferation Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation Migration Migration Assay (e.g., Transwell) Cell_Culture->Migration Tube_Formation Tube Formation Assay (on Matrigel) Cell_Culture->Tube_Formation Cytoskeleton Immunofluorescence (Tubulin, Actin) Cell_Culture->Cytoskeleton in_vitro_outcome Determine IC50, Effects on Cell Function Tube_Formation->in_vitro_outcome Cytoskeleton->in_vitro_outcome Matrigel Matrigel Plug Assay in_vivo_outcome Assess Vascular Shutdown, Tumor Growth Delay Matrigel->in_vivo_outcome Xenograft Tumor Xenograft Models (e.g., Nude Mice) Perfusion Vascular Perfusion (e.g., FITC-dextran) Xenograft->Perfusion Histology Histology & IHC (e.g., CD31, Necrosis) Xenograft->Histology Histology->in_vivo_outcome

References

Benchmarking C9-200: A Comparative Guide to Next-Generation Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics is rapidly evolving, with the development of potent and safe delivery vehicles being a critical determinant of success. Ionizable lipids are the cornerstone of lipid nanoparticle (LNP) formulations, playing a pivotal role in mRNA encapsulation, cellular uptake, and endosomal escape. This guide provides an objective comparison of the established ionizable lipid, C9-200, against a selection of next-generation ionizable lipids, supported by experimental data to inform the selection of optimal delivery systems.

Performance Comparison of Ionizable Lipids

The in vivo efficacy of ionizable lipids is a key metric for their therapeutic potential. The following tables summarize the performance of this compound and various next-generation ionizable lipids from head-to-head and benchmark-referenced studies.

Table 1: this compound Performance in Comparison to its Homologous Series

This table presents data from a study comparing ionizable lipids with varying alkyl tail lengths for the delivery of Cas9 mRNA, highlighting the impact of subtle structural changes on delivery efficiency.

Ionizable LipidMean Indel Formation (%)Fold Increase vs. C12-200
C8-200~4~0.4x
This compound 35 3.5x
C10-200~131.3x
C11-200>35>3.5x
C12-200 (Benchmark)101.0x
C13-200~50.5x
C14-200~50.5x
C15-200<2<0.2x
C16-200<2<0.2x

Data from a study involving the delivery of Cas9 mRNA in BALB/cJ mice. Indel formation was measured in the liver 7 days post-injection.[1]

Table 2: Performance of Next-Generation Ionizable Lipids Against Benchmarks

This table collates data from various studies showcasing the performance of novel ionizable lipids compared to established benchmarks like SM-102, cKK-E12, and C12-200.

Next-Generation LipidBenchmark LipidmRNA CargoKey Performance MetricFold Increase vs. Benchmark
ARV-T1 SM-102SARS-CoV-2 Spike ProteinAntibody Titer>10x
OF-02 cKK-E12human Erythropoietin (hEPO)Serum EPO Concentration~2.0x
OF-02 503O13human Erythropoietin (hEPO)Serum EPO Concentration~5.1x
OF-02 C12-200human Erythropoietin (hEPO)Serum EPO Concentration~2.0x
U-19 (four-tail lipid) ALC-0315Not specifiedIn vivo delivery efficiencySignificantly higher

Performance metrics are based on in vivo studies in mice.[2][3][4][5][6]

Experimental Protocols

The successful formulation and evaluation of LNP-mRNA therapeutics hinge on precise and reproducible experimental protocols. Below are generalized methodologies for key experiments cited in this guide.

LNP Formulation via Microfluidic Mixing

A common and reproducible method for formulating LNPs involves microfluidic mixing. This technique allows for precise control over particle size and high encapsulation efficiency.

  • Preparation of Solutions:

    • Organic Phase: The ionizable lipid, helper lipids (e.g., DSPC or DOPE), cholesterol, and a PEG-lipid are dissolved in ethanol (B145695). The molar ratios of these components are critical and optimized for each formulation.

    • Aqueous Phase: The mRNA is diluted in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • The organic and aqueous phases are loaded into separate syringes and placed on a syringe pump connected to a microfluidic mixing chip (e.g., NanoAssemblr).

    • The two phases are mixed at a defined flow rate ratio (typically 3:1 aqueous to organic) and total flow rate. The rapid mixing within the microfluidic channels leads to the self-assembly of LNPs.

  • Purification and Characterization:

    • The resulting LNP solution is dialyzed against a suitable buffer (e.g., PBS) to remove ethanol and non-encapsulated mRNA.

    • The LNPs are then characterized for particle size, polydispersity index (PDI), and encapsulation efficiency.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Characterization Organic_Phase Organic Phase (Lipids in Ethanol) Microfluidic_Device Microfluidic Mixing Device Organic_Phase->Microfluidic_Device Flow Rate 1 Aqueous_Phase Aqueous Phase (mRNA in Buffer) Aqueous_Phase->Microfluidic_Device Flow Rate 3 Dialysis Dialysis (Buffer Exchange) Microfluidic_Device->Dialysis LNP Formation Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization

LNP Formulation Workflow

In Vivo Evaluation of mRNA Delivery

The in vivo potency of LNP-mRNA formulations is a critical determinant of their therapeutic potential.

  • Animal Model: Typically, mouse models (e.g., BALB/c or C57BL/6) are used.

  • Administration: LNPs encapsulating the mRNA of interest (e.g., encoding a reporter protein like luciferase or a therapeutic protein like EPO or Cas9) are administered intravenously (IV) via the tail vein.

  • Analysis:

    • Reporter Gene Expression: For luciferase-encoding mRNA, bioluminescence imaging is performed at various time points (e.g., 6 hours post-injection) to quantify protein expression in different organs.

    • Therapeutic Protein Expression: For secreted proteins like EPO, blood samples are collected, and serum levels of the protein are measured using ELISA.

    • Gene Editing Efficiency: For Cas9 mRNA and a guide RNA, target tissues (e.g., liver) are harvested, and genomic DNA is analyzed for the frequency of insertions and deletions (indels) using next-generation sequencing.

In_Vivo_Evaluation_Workflow cluster_analysis Efficacy Analysis LNP_mRNA LNP-mRNA Formulation Administration Intravenous Injection (Mouse Model) LNP_mRNA->Administration Time_Point Time Point (e.g., 6h, 24h, 7d) Administration->Time_Point Bioluminescence Bioluminescence Imaging (Luciferase) Time_Point->Bioluminescence ELISA ELISA (Secreted Protein) Time_Point->ELISA NGS Next-Gen Sequencing (Indel Analysis) Time_Point->NGS

In Vivo Evaluation Workflow

Signaling Pathway: LNP-mediated mRNA Delivery and Protein Expression

The delivery of mRNA to the cytoplasm where it can be translated into protein is a multi-step process. The ionizable lipid is crucial for overcoming the endosomal barrier.

Signaling_Pathway LNP LNP in Circulation (Neutral Charge) Cell Target Cell LNP->Cell Uptake Endocytosis Endocytosis Cell->Endocytosis Endosome Early Endosome (Acidic pH) Endocytosis->Endosome Protonation Ionizable Lipid Protonation (Positive Charge) Endosome->Protonation Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release mRNA Release into Cytoplasm Destabilization->Release Translation Ribosomal Translation Release->Translation Protein Protein Expression Translation->Protein

LNP-mediated mRNA Delivery

References

A Comparative Guide to the Anti-Angiogenic Effects of C9 and Bevacizumab

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-angiogenic cancer therapies, both novel small molecules and established biologics offer distinct mechanisms to disrupt the formation of new blood vessels that fuel tumor growth. This guide provides a detailed comparison of the anti-angiogenic properties of C9, a microtubule-depolymerizing agent, and bevacizumab, a well-established monoclonal antibody. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, efficacy in preclinical models, and the experimental protocols used for their evaluation.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between C9 and bevacizumab lies in their molecular targets and the subsequent signaling cascades they disrupt.

C9: A Dual-Pronged Attack on Endothelial Cell Cytoskeleton and Signaling

C9 exerts its anti-angiogenic and vascular-disrupting effects through a multi-faceted mechanism primarily centered on the destabilization of microtubules within endothelial cells.[1][2] This disruption leads to a cascade of downstream effects:

  • Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation: By interfering with the microtubule dynamics essential for cell division, movement, and the formation of capillary-like structures, C9 effectively halts key processes in angiogenesis.[1][2]

  • Downregulation of Pro-Angiogenic Signaling: C9 has been shown to suppress the Raf-MEK-ERK signaling pathway, a critical downstream cascade activated by pro-angiogenic factors like VEGF and bFGF.[1][2]

  • Vascular Disruption: C9 also induces endothelial cell contraction and membrane blebbing through the Rho/Rho kinase pathway, leading to the disruption of newly formed blood vessels.[1][2]

Bevacizumab: A Targeted Blockade of the VEGF Pathway

Bevacizumab is a humanized monoclonal antibody that specifically targets and neutralizes vascular endothelial growth factor-A (VEGF-A).[3][4][5][6] VEGF-A is a potent pro-angiogenic factor that, under normal and pathological conditions, binds to its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[6] This binding triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, all crucial for angiogenesis.[3][4] By sequestering VEGF-A, bevacizumab effectively prevents its interaction with its receptors, thereby inhibiting the entire downstream signaling pathway and suppressing the formation of new blood vessels.[3][4][6]

Comparative Efficacy: Insights from Preclinical Data

Direct head-to-head clinical comparisons between C9 and bevacizumab are not yet available. However, preclinical studies on C9 provide valuable data on its anti-angiogenic potential.

Parameter C9 Bevacizumab (General Findings) References
Target Microtubules, Raf-MEK-ERK pathway, Rho/Rho kinase pathwayVascular Endothelial Growth Factor-A (VEGF-A)[1][2][3][4]
Effect on Endothelial Cell Proliferation Inhibitory effect observed, with significant inhibition at concentrations of 1.0 and 2.0 µmol·L−1 in HUVECs.[1]Inhibits VEGF-induced endothelial cell proliferation.[3][4][1][3][4]
Effect on Endothelial Cell Migration Inhibits endothelial cell migration.[1][2]Inhibits VEGF-induced endothelial cell migration.[3][4][1][2][3][4]
Effect on Tube Formation Inhibits endothelial cell tube formation.[1][2]Inhibits VEGF-induced tube formation.[1][2]
In Vivo Angiogenesis Models Inhibited angiogenesis in rat aortic ring and chick chorioallantoic membrane (CAM) assays.[1][2]Effective in various in vivo models, leading to regression of existing microvessels and inhibition of new vessel growth.[3][1][2][3]
Vascular Disruption Demonstrates vascular disrupting effects, leading to a rapid decrease in perfusion of neovasculature.[1][2]Primarily inhibits the formation of new vessels; can lead to normalization of existing tumor vasculature.[3][4][1][2][3][4]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better understand the distinct and overlapping aspects of C9 and bevacizumab's anti-angiogenic actions, the following diagrams illustrate their signaling pathways and a typical experimental workflow for evaluating anti-angiogenic agents.

G cluster_C9 C9 Mechanism of Action cluster_Bevacizumab Bevacizumab Mechanism of Action C9 C9 Microtubules Microtubules C9->Microtubules destabilizes Raf Raf C9->Raf inhibits Rho Rho C9->Rho activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Microtubules->Angiogenesis inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis RhoKinase Rho Kinase Rho->RhoKinase VascularDisruption Vascular Disruption (Cell Contraction, Blebbing) RhoKinase->VascularDisruption Bevacizumab Bevacizumab VEGFA VEGF-A Bevacizumab->VEGFA binds & neutralizes VEGFR VEGF Receptors (VEGFR-1, VEGFR-2) VEGFA->VEGFR normally activates DownstreamSignaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->DownstreamSignaling Angiogenesis_B Angiogenesis (Proliferation, Migration, Survival) DownstreamSignaling->Angiogenesis_B

Caption: Signaling pathways of C9 and Bevacizumab.

G cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay cluster_invivo In Vivo Assays HUVEC Human Umbilical Vein Endothelial Cells (HUVECs) Proliferation Proliferation Assay (e.g., MTT) HUVEC->Proliferation Migration Migration Assay (e.g., Transwell) HUVEC->Migration TubeFormation Tube Formation Assay (on Matrigel) HUVEC->TubeFormation Evaluation Evaluation of Anti-Angiogenic Effect Proliferation->Evaluation Migration->Evaluation TubeFormation->Evaluation AorticRing Rat Aortic Ring Assay AorticRing->Evaluation CAM Chick Chorioallantoic Membrane (CAM) Assay CAM->Evaluation MatrigelPlug Matrigel Plug Assay (in mice) MatrigelPlug->Evaluation TumorModel Tumor Xenograft Model TumorModel->Evaluation Start Compound (C9 or Bevacizumab) Start->HUVEC Start->AorticRing Start->CAM Start->MatrigelPlug Start->TumorModel

Caption: Experimental workflow for anti-angiogenic drug evaluation.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the anti-angiogenic effects of compounds like C9 and bevacizumab.

Endothelial Cell Proliferation Assay (MTT Assay)
  • Objective: To determine the effect of a compound on the proliferation of endothelial cells.

  • Methodology:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., C9) or a control vehicle.

    • Cells are incubated for a specified period (e.g., 48 hours).

    • Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Endothelial Cell Migration Assay (Transwell Assay)
  • Objective: To assess the effect of a compound on the migratory capacity of endothelial cells.

  • Methodology:

    • Transwell inserts with a porous membrane (e.g., 8 µm pore size) are placed in a 24-well plate.

    • The lower chamber is filled with medium containing a chemoattractant (e.g., VEGF).

    • HUVECs, pre-treated with the test compound or control, are seeded into the upper chamber in serum-free medium.

    • The plate is incubated for a period that allows for cell migration through the membrane (e.g., 6-24 hours).

    • Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

    • Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

    • The number of migrated cells is quantified by counting under a microscope or by eluting the stain and measuring its absorbance.

Tube Formation Assay
  • Objective: To evaluate the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.

  • Methodology:

    • A 96-well plate is coated with a layer of Matrigel and allowed to polymerize.

    • HUVECs are pre-treated with the test compound or control and then seeded onto the Matrigel-coated plate.

    • The plate is incubated for a period that allows for the formation of tube-like structures (e.g., 6-18 hours).

    • The formation of the tubular network is observed and photographed under a microscope.

    • The extent of tube formation is quantified by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay
  • Objective: To assess the in vivo anti-angiogenic activity of a compound.

  • Methodology:

    • Fertilized chicken eggs are incubated for 3-4 days to allow for the development of the chorioallantoic membrane (CAM).

    • A small window is created in the eggshell to expose the CAM.

    • A sterile filter paper disc or a carrier substance (e.g., Matrigel) containing the test compound or control is placed on the CAM.

    • The window is sealed, and the eggs are incubated for another 2-3 days.

    • The CAM is then examined for changes in blood vessel formation around the implant.

    • The anti-angiogenic effect is quantified by measuring the avascular zone or by counting the number of blood vessel branch points within a defined area.

Conclusion

C9 and bevacizumab represent two distinct strategies for inhibiting angiogenesis. Bevacizumab offers a highly specific and validated approach by targeting the well-established VEGF-A pathway. In contrast, C9 presents a broader mechanism of action by disrupting fundamental cellular processes in endothelial cells, including microtubule dynamics and multiple signaling pathways. This dual anti-angiogenic and vascular-disrupting activity of C9 suggests it could be effective in tumors that are resistant to or have bypassed VEGF-targeted therapies. Further comparative studies, particularly in in vivo tumor models, are warranted to fully elucidate the relative therapeutic potential of these two agents. The experimental protocols detailed herein provide a robust framework for such future investigations.

References

Safety Operating Guide

Proper Disposal of C9-200: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of C9-200, a flammable and toxic hydrocarbon mixture. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. This compound, also known as Gasoline Blendstock C9 or C9+, is regulated as a combustible and very toxic substance, with suspected carcinogenic properties.[1]

Safety and Hazard Profile

This compound is a clear, amber-colored liquid with an aromatic odor.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, away from heat, sparks, or open flames.[2][3][4] Vapors are heavier than air and can accumulate in low-lying areas.[1]

Quantitative Hazard Classification:

Hazard CategoryClassificationNotes
Flammable LiquidsCategory 3Flammable liquid and vapor.[2]
Acute Toxicity (Inhalation)Category 3Toxic if inhaled.[2]
Acute Toxicity (Oral)Category 4Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[2]
Germ Cell MutagenicityCategory 1BMay cause genetic defects.[2]
CarcinogenicityCategory 1AMay cause cancer.[2] Some components are listed as possibly carcinogenic to humans.[1]
Reproductive ToxicityCategory 2Suspected of damaging fertility or the unborn child.[2]
Aspiration HazardCategory 1May be fatal if swallowed and enters airways.[2][3][5]
Aquatic Hazard (Acute)Category 1Very toxic to aquatic life.[2]
Aquatic Hazard (Chronic)-Toxic to aquatic life with long lasting effects.[3][4]

Experimental Protocol: this compound Waste Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.

Materials:

  • Appropriate chemical waste container (properly labeled)

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves

    • Safety goggles or face shield

    • Flame-retardant lab coat

    • Respiratory protection (if ventilation is inadequate)[2]

  • Non-combustible absorbent material (e.g., sand, earth, vermiculite)[6]

  • Fume hood

Procedure:

  • Preparation and Labeling:

    • Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department.

    • Ensure the container is properly labeled for flammable and toxic chemical waste.

    • Fill out all required information on the hazardous waste label, including the chemical name ("this compound" or "Mixed Hydrocarbons, C9+"), quantity, and date.[7] Do not use abbreviations or chemical formulas.[7]

  • Waste Collection:

    • Conduct all transfers of this compound waste inside a certified chemical fume hood to minimize inhalation exposure.[8]

    • Carefully pour the this compound waste into the designated waste container. Avoid splashing.

    • Do not overfill the container; typically, fill to no more than 80% capacity to allow for vapor expansion.

  • Container Sealing and Storage:

    • Securely close the waste container lid.

    • Store the sealed container in a designated, well-ventilated, and cool hazardous waste accumulation area.[3][4]

    • Keep the container away from ignition sources, oxidizing agents, and acids.[2]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • If safe to do so, contain the spill using a non-combustible absorbent material.[6]

    • Collect the contaminated absorbent material and place it in a separate, sealed waste container labeled as "Debris contaminated with this compound."

    • Clean the spill area thoroughly.

  • Disposal Request:

    • Once the waste container is full or ready for pickup, follow your institution's procedures to request a hazardous waste pickup from the EHS department. This may involve submitting an online form.[7]

Important Considerations:

  • DO NOT dispose of this compound down the drain or in regular trash.[6] This substance is toxic to aquatic life and can cause long-lasting environmental damage.[3]

  • DO NOT mix this compound with incompatible waste streams.

  • Empty containers that held this compound should be treated as hazardous waste and disposed of through the same channels.[6] Do not reuse empty containers.[6]

  • Recycling of the chemical is preferred to disposal or incineration where possible.[6] Consult with your EHS department for potential recycling or redistribution options.[8]

This compound Disposal Workflow

C9_200_Disposal_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage & Final Disposal cluster_spill Spill Response A Obtain & Label Waste Container B Transfer Waste to Container A->B C Securely Seal Container B->C F Contain Spill with Absorbent B->F Spill Occurs D Store in Designated Waste Area C->D E Request EHS Waste Pickup D->E G Collect & Dispose of Contaminated Material F->G G->E

Caption: Logical workflow for the safe disposal of this compound in a laboratory setting.

References

Safeguarding Your Research: Essential Protocols for Handling C9-200

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with C9-200. Adherence to these protocols is mandatory to ensure a safe laboratory environment and proper disposal of hazardous materials.

This compound, a gasoline blendstock also known as C9+ or mixed hydrocarbons, is a combustible and toxic substance that requires stringent handling procedures.[1][2] It is a clear, amber-colored liquid with a distinct aromatic odor.[2] Understanding and implementing the following personal protective equipment (PPE) guidelines, operational plans, and disposal procedures is paramount to mitigating the risks associated with this chemical.

Immediate Safety and Hazard Information

This compound is classified as a flammable liquid and is harmful if inhaled, swallowed, or in contact with skin.[1][3] Vapors may cause respiratory irritation, drowsiness, or dizziness.[1][3][4] Prolonged or repeated exposure can lead to skin dryness or cracking and may cause damage to organs.[1][4] It is also suspected of causing genetic defects and cancer.[1]

Emergency Contact: In case of an emergency, refer to the Material Safety Data Sheet (MSDS)/Safety Data Sheet (SDS) for this compound and contact emergency services immediately.[2]

Personal Protective Equipment (PPE) Requirements

The following table summarizes the mandatory personal protective equipment for handling this compound.

Protection Type Specification Rationale
Hand Protection Chemical resistant protective gloves (e.g., Nitrile gloves).To prevent skin contact, which can cause irritation and absorption of harmful components.[1]
Eye and Face Protection Safety goggles with side protection or a full face-shield.To protect against splashes and vapors that can cause serious eye irritation.[1]
Skin and Body Protection Protective clothing, including a lab coat and, if necessary, a rubber apron and footwear.To prevent skin contamination. Contaminated clothing should be removed immediately and washed before reuse.[2][5]
Respiratory Protection Use only in a well-ventilated area. If ventilation is inadequate, a suitable certified respirator must be used.To prevent inhalation of harmful vapors which can cause respiratory irritation and other systemic effects.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following experimental workflow is crucial for minimizing exposure and ensuring safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Cleanup A Review Safety Data Sheet (SDS) B Ensure adequate ventilation (Fume hood operational) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Ground and bond container and receiving equipment C->D E Use non-sparking tools D->E F Dispense this compound carefully, avoiding splashes and vapor release E->F G Keep container tightly closed when not in use F->G H Decontaminate work surfaces G->H I Properly label and store this compound H->I J Remove and decontaminate PPE I->J K Wash hands thoroughly J->K

Figure 1: A step-by-step workflow for the safe handling of this compound.

Detailed Methodology:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.[2]

    • Verify that the work area is well-ventilated, preferably within a certified chemical fume hood.[1]

    • Put on all required personal protective equipment as outlined in the table above.[1]

  • Handling:

    • To prevent static discharge, which can ignite flammable vapors, ensure that the this compound container and any receiving equipment are properly grounded and bonded.[1]

    • Use only non-sparking tools when opening or handling containers of this compound.[1]

    • Dispense the chemical slowly and carefully to minimize splashing and the generation of vapors.

    • Always keep the container tightly sealed when not in immediate use to prevent the release of flammable and toxic vapors.[1]

  • Post-Handling and Cleanup:

    • After handling, decontaminate all work surfaces with an appropriate solvent and cleaning materials.

    • Store this compound in a cool, well-ventilated, and locked area, away from heat, sparks, open flames, and other ignition sources.[3]

    • Carefully remove personal protective equipment, avoiding self-contamination. Contaminated clothing must be laundered before reuse.[2]

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work.[1]

Disposal Plan: Managing this compound Waste

The disposal of this compound and its contaminated materials is subject to regulation.[2] Improper disposal can lead to environmental contamination and legal liabilities.

G cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling & Segregation cluster_disposal Disposal A Unused or excess this compound C Segregate this compound waste from other chemical waste streams A->C B Contaminated materials (e.g., gloves, wipes, containers) B->C D Collect in a designated, labeled, and sealed hazardous waste container C->D E Store waste container in a secondary containment area D->E F Arrange for pickup and disposal by a licensed hazardous waste contractor E->F G Maintain disposal records as per institutional and regulatory requirements F->G

Figure 2: A logical flow diagram for the proper disposal of this compound waste.

Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Collect all this compound waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, preferably with secondary containment to mitigate spills.

  • Professional Disposal: Arrange for the disposal of the this compound waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

  • Record Keeping: Maintain accurate records of the amount of this compound waste generated and its disposal date and method, in accordance with institutional and regulatory guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.